molecular formula C11H16N2 B1421935 4-(3-Methylpyrrolidin-1-yl)aniline CAS No. 1249602-03-6

4-(3-Methylpyrrolidin-1-yl)aniline

Cat. No.: B1421935
CAS No.: 1249602-03-6
M. Wt: 176.26 g/mol
InChI Key: PPKZUTYFHNQGLF-UHFFFAOYSA-N
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Description

4-(3-Methylpyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylpyrrolidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-7-13(8-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKZUTYFHNQGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline (CAS: 1249602-03-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Advanced Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Methylpyrrolidin-1-yl)aniline, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.

Introduction: The Significance of the Pyrrolidinyl-Aniline Scaffold

The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to the desirable physicochemical properties it imparts to molecules, including enhanced aqueous solubility and the ability to form crucial hydrogen bonds with biological targets. The aniline substructure, a primary aromatic amine, serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures.

The combination of these two moieties in this compound creates a valuable building block with potential applications in various therapeutic areas. The methyl group on the pyrrolidine ring introduces a chiral center, allowing for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.

Physicochemical and Computed Properties

A thorough understanding of the fundamental properties of a compound is essential for its effective application in research and development. Below is a summary of the key physicochemical and computed properties of this compound.

PropertyValueSource
CAS Number 1249602-03-6[2][3]
Molecular Formula C₁₁H₁₆N₂[3]
Molecular Weight 176.26 g/mol
Appearance Oil
InChI Key PPKZUTYFHNQGLF-UHFFFAOYSA-N
XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 29.3 Ų
Complexity 162

Note: Computed properties are algorithmically generated and may vary slightly between different software packages.

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAᵣ) followed by a reduction of a nitro group. This approach is favored for its reliability and scalability.

Synthetic Workflow

The overall synthetic pathway is illustrated below:

Synthesis_Workflow reagent1 1-Fluoro-4-nitrobenzene intermediate 4-(3-Methylpyrrolidin-1-yl)-1-nitrobenzene reagent1->intermediate Step 1: SNAr reagent2 3-Methylpyrrolidine reagent2->intermediate product This compound intermediate->product Step 2: Reduction reductant Reducing Agent (e.g., H₂, Pd/C or SnCl₂) reductant->product

Caption: Synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)

The first step involves the reaction of 1-fluoro-4-nitrobenzene with 3-methylpyrrolidine. The potent electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The lone pair of the nitrogen atom in 3-methylpyrrolidine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired nitro-substituted product.

Detailed Experimental Protocol:

  • To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 3-methylpyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the corresponding primary amine. This transformation is a fundamental and well-established reaction in organic synthesis.[5][6][7]

Mechanism: Catalytic hydrogenation is a common and clean method for this reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Both the nitro compound and hydrogen gas are adsorbed onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group proceeds in a stepwise manner, ultimately yielding the aniline. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-(3-methylpyrrolidin-1-yl)-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.75d, J ≈ 8.5 Hz2HAr-H (ortho to -NH₂)
~6.60d, J ≈ 8.5 Hz2HAr-H (ortho to -N(pyrrolidine))
~3.60br s2H-NH₂
~3.40 - 3.10m4HPyrrolidine -CH₂-
~2.40m1HPyrrolidine -CH-
~2.10m1HPyrrolidine -CH₂-
~1.80m1HPyrrolidine -CH₂-
~1.10d, J ≈ 6.5 Hz3H-CH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~145.0Ar-C (-NH₂)
~140.0Ar-C (-N(pyrrolidine))
~116.0Ar-CH (ortho to -NH₂)
~114.0Ar-CH (ortho to -N(pyrrolidine))
~53.0Pyrrolidine -CH₂- (adjacent to N)
~48.0Pyrrolidine -CH₂- (adjacent to N)
~35.0Pyrrolidine -CH-
~31.0Pyrrolidine -CH₂-
~19.0-CH₃

Note: These are predicted chemical shifts. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 176.13

  • Major Fragmentation Peaks: Fragmentation is expected to occur via loss of the methyl group (m/z = 161) and cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its structural features make it particularly suitable for targeting:

  • Kinases: The aniline nitrogen can be functionalized to form hinge-binding motifs common in kinase inhibitors.

  • G-protein coupled receptors (GPCRs): The pyrrolidine moiety can occupy hydrophobic pockets in GPCR binding sites.

  • Enzymes: The overall scaffold can be elaborated to design specific enzyme inhibitors.

The presence of a chiral center allows for the development of stereoisomers with potentially different pharmacological profiles, enabling the optimization of potency and selectivity while minimizing off-target effects.

Drug_Discovery_Logic cluster_targets Potential Biological Targets start This compound functionalization Functionalization of Aniline start->functionalization Amide Coupling, Sulfonamide Formation, Reductive Amination, etc. elaboration Elaboration of Scaffold start->elaboration kinases Kinases functionalization->kinases gpcrs GPCRs elaboration->gpcrs enzymes Other Enzymes elaboration->enzymes

Caption: Role of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds in drug discovery. Its straightforward synthesis, coupled with the desirable properties of the pyrrolidinyl-aniline scaffold, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers in their endeavors to utilize this valuable chemical intermediate.

References

  • Mykhailiuk, P., et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron.
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  • Indian Institute of Science Education and Research, Kolkata. (n.d.).
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  • ResearchGate. (2001). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Understanding the Molecule

4-(3-Methylpyrrolidin-1-yl)aniline is a substituted aniline derivative incorporating a chiral 3-methylpyrrolidine moiety. Its structure presents a unique combination of a classic aromatic amine, which is a common pharmacophore, and a saturated N-heterocycle, which can influence solubility, basicity, and metabolic stability. As a building block in medicinal chemistry, understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling predictions of its behavior in biological systems and guiding formulation strategies.[1] This guide provides a detailed examination of these properties, outlining not just the "what" but the "why" and "how" of their determination, grounded in established scientific principles.

Core Physicochemical Profile

A summary of the key physicochemical parameters for this compound (CAS No: 1249602-03-6) is presented below. Where experimental data is not publicly available, this guide outlines the authoritative protocols for their determination.

PropertyValue / DataSignificance in Drug Development
Molecular Formula C₁₁H₁₆N₂Defines the elemental composition and is the basis for molecular weight calculation.[2]
Molecular Weight 176.26 g/mol Influences diffusion rates, membrane permeability, and fits within the general guidelines for "rule-of-five" oral bioavailability.[2][3]
Physical Form Reported as an oil at room temperature.[3]Dictates handling procedures and the choice of analytical methods (e.g., boiling point vs. melting point). Affects formulation choices (e.g., solutions, emulsions).
Boiling Point Not experimentally reported.A measure of volatility. High boiling points, as expected for this structure, necessitate purification by high-vacuum distillation.
Solubility Not experimentally reported.A critical determinant of absorption and bioavailability.[4][5] Poor solubility is a primary reason for the failure of drug candidates.[4]
pKa (Acid Dissociation Constant) Not experimentally reported.Determines the degree of ionization at a given pH. This impacts solubility, permeability across biological membranes, and receptor binding.[6][7]
logP (Octanol-Water Partition Coefficient) Not experimentally reported.Measures lipophilicity, which is crucial for predicting membrane permeability, protein binding, and potential for toxicity.[8]

General Analytical Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression. The workflow ensures that each subsequent test is performed on a well-characterized, pure sample.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Synthesis A Sample Receipt (CAS: 1249602-03-6) B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV, LC-MS) B->C D Solubility Assay (Kinetic & Thermodynamic) C->D E Lipophilicity Assay (logP Shake-Flask) C->E F Basicity Measurement (pKa Titration) C->F G Comprehensive Physicochemical Profile D->G E->G F->G

Caption: Workflow for Physicochemical Characterization.

Experimental Protocols & Methodologies

As a Senior Application Scientist, the choice of method is dictated by the need for accuracy, reproducibility, and relevance to the compound's intended application. The following protocols are designed to be self-validating systems.

Identity and Purity Confirmation

Causality: Before measuring any physical property, it is imperative to confirm the molecular structure and assess the purity of the sample. Contaminants can significantly alter results, for instance, by depressing a melting point or affecting solubility measurements.

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol:

    • Dissolve ~5-10 mg of this compound oil in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected ¹H Signals: Aromatic protons (aniline ring), pyrrolidine ring protons, and the methyl group protons. Splitting patterns and integrations will be key for confirming the structure.

    • Expected ¹³C Signals: Distinct signals for the aromatic carbons, the aliphatic carbons of the pyrrolidine ring, and the methyl carbon.

  • Trustworthiness: The solvent peak (e.g., CDCl₃ at 7.26 ppm) serves as an internal reference. The consistency between ¹H and ¹³C spectra provides a high degree of confidence in the structural assignment.[9][10]

4.1.2 Mass Spectrometry (MS)

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Trustworthiness: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z 177.27, corresponding to the molecular weight of 176.26 Da. High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm, confirming the elemental formula C₁₁H₁₆N₂.

Solubility Determination

Solubility is arguably one of the most critical physicochemical properties in drug discovery, directly influencing bioavailability.[5][11] It's essential to distinguish between kinetic and thermodynamic solubility, as they answer different questions. Kinetic solubility is a high-throughput measure of precipitation used for early screening, while thermodynamic solubility is the true equilibrium value needed for late-stage development.[5][11][12]

G Start Need Solubility Data Decision Stage of Discovery? Start->Decision Early Early Stage (Lead ID/Optimization) Decision->Early Early Late Late Stage (Pre-formulation) Decision->Late Late Kinetic Perform Kinetic Solubility Assay (High Throughput) Early->Kinetic Thermo Perform Thermodynamic Solubility Assay (Low Throughput, Gold Standard) Late->Thermo

Caption: Decision tree for selecting a solubility assay.

4.2.1 Thermodynamic Solubility (Shake-Flask Method) This method determines the equilibrium solubility and is considered the gold standard.[5]

  • Protocol:

    • Add an excess amount of this compound (e.g., 2 mg, ensuring solid is visible) to a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[4]

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Causality: Agitate the suspension for 24-48 hours. This extended time is crucial to ensure that a true equilibrium between the dissolved and undissolved compound is reached.

    • After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the compound in the filtrate using a validated HPLC-UV method.

  • Trustworthiness: The system is validated by ensuring the presence of excess solid at the end of the experiment. The HPLC method must be calibrated with standard solutions of known concentrations.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It governs how a drug candidate partitions into lipid bilayers, a key step in absorption.[8]

  • Protocol (Shake-Flask Method):

    • Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this compound).

    • Add a known volume of this stock solution to a separatory funnel containing pre-saturated n-octanol and pre-saturated water (or buffer at pH 7.4).

    • Causality: The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would introduce errors in the final concentration measurements.

    • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate completely (can take up to several hours).

    • Carefully collect samples from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each layer using HPLC-UV or UV-Vis spectroscopy.

    • Calculate logP as: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

  • Trustworthiness: The experiment should be run in triplicate. A control compound with a known logP value should be tested in parallel to validate the experimental system. The sum of the compound mass in both phases should equal the initial mass added, confirming no material was lost.

Basicity (pKa) Determination

As an aniline derivative, this compound is a weak base.[13] The pKa of its conjugate acid (the anilinium ion) will define its ionization state across the physiological pH range of the gastrointestinal tract, which is critical for absorption.[6]

  • Protocol (Potentiometric Titration):

    • Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure solubility.

    • Use a calibrated pH meter to monitor the pH of the solution.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).

    • Record the pH as a function of the volume of titrant added.

    • Data Analysis: Plot the titration curve (pH vs. volume of HCl). The pKa is the pH at the half-equivalence point, where half of the aniline has been protonated.

  • Trustworthiness: The pH meter must be calibrated with at least two standard buffers (e.g., pH 4, 7, and 10) before starting. The concentration of the HCl titrant must be accurately known. The presence of the electron-donating pyrrolidine group is expected to make the aniline nitrogen slightly more basic (higher pKa) than aniline itself (pKa ≈ 4.6).[7][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for aromatic amines apply.

  • Hazards: Aromatic amines are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[14][15] They may cause skin and eye irritation.[15][16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry place, protected from light.[14]

Conclusion

This compound is a compound with significant potential in drug discovery. Its physicochemical profile, governed by the interplay between the aromatic aniline core and the aliphatic methylpyrrolidine substituent, dictates its drug-like properties. While key data such as its precise solubility, pKa, and logP require experimental determination, the robust, validated protocols outlined in this guide provide a clear path for obtaining this critical information. A thorough understanding of these parameters is the foundation upon which successful drug development programs are built, enabling scientists to make informed decisions, mitigate risks, and ultimately accelerate the journey from chemical entity to therapeutic agent.

References

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A Technical Guide to 4-(3-Methylpyrrolidin-1-yl)aniline: Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical compound 4-(3-Methylpyrrolidin-1-yl)aniline. It details the core physicochemical properties, including molecular formula and weight, and presents a hypothetical, yet plausible, experimental workflow for its application as a key building block in medicinal chemistry. The guide is designed to offer both foundational data and field-proven insights, emphasizing the rationale behind methodological choices in synthesis and characterization. All protocols are presented as self-validating systems, and key claims are supported by authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative incorporating a methylpyrrolidine moiety. This structural combination makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The aniline group provides a reactive site for various chemical transformations, while the pyrrolidine ring, a common scaffold in FDA-approved drugs, can influence solubility, metabolic stability, and target binding affinity.[1][2] The primary identifiers and properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 1249602-03-6[3][4]
Molecular Formula C₁₁H₁₆N₂[3][4]
Molecular Weight 176.26 g/mol [3][4]
Physical Form Oil[5]
InChI Key PPKZUTYFHNQGLF-UHFFFAOYSA-N[5]

Role in Medicinal Chemistry and Drug Discovery

Aniline and its derivatives are foundational scaffolds in drug development, prized for their versatility in forming a wide range of chemical bonds.[6] However, the aniline structure itself can be prone to metabolic oxidation in the liver, potentially leading to toxic metabolites.[6][7] The strategic modification of the aniline core, such as the inclusion of the 3-methylpyrrolidine group, is a key strategy employed by medicinal chemists to mitigate these risks. This substitution can alter the electronic properties of the aniline ring and introduce steric hindrance, thereby influencing metabolic pathways and improving the compound's safety profile and pharmacokinetic properties.[6]

The pyrrolidine moiety is present in numerous approved drugs, highlighting its importance for establishing favorable interactions with biological targets and imparting drug-like properties.[1][2] Therefore, this compound serves as a pre-functionalized building block, enabling the efficient incorporation of this valuable scaffold into novel drug candidates.

Hypothetical Experimental Workflow: Synthesis of a Bioactive Amide

To illustrate the utility of this compound, this section outlines a standard, robust protocol for its use in the synthesis of a target amide via acylation. This process is a cornerstone of medicinal chemistry for linking molecular fragments.

Objective: To synthesize N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide from this compound and acetyl chloride.

Causality of Experimental Design:

  • Reaction Choice: Amide coupling is one of the most reliable and well-understood reactions in organic synthesis, making it ideal for creating stable linkages in drug candidates.

  • Solvent: Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the starting materials and the intermediate products without participating in the reaction.

  • Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the presence of acid would protonate the aniline starting material, rendering it unreactive.

  • Purification: Column chromatography is the gold standard for purifying small organic molecules, allowing for the separation of the desired product from unreacted starting materials and byproducts based on polarity.

  • Validation: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provide definitive confirmation of product purity and identity.

Step-by-Step Synthesis Protocol
  • Preparation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.76 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is done to control the exothermic reaction upon addition of the acylating agent.

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15 mmol) to the stirred solution.

  • Acylation: Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture over 10 minutes. Ensure the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase until the starting aniline spot is no longer visible.

  • Quenching: Upon completion, carefully add 20 mL of saturated sodium bicarbonate solution to quench any remaining acetyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (20 mL each). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization
  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

  • Analysis:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent in vacuo to yield the final product, N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide.

    • Confirm the identity and purity of the final compound using Mass Spectrometry (MS) to verify the molecular weight and HPLC for purity assessment.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and validation process.

G A 1. Reactant Preparation This compound Triethylamine in DCM B 2. Acylation Reaction Add Acetyl Chloride at 0°C A->B Reagents Combined C 3. Reaction Monitoring Thin-Layer Chromatography (TLC) B->C Stir at RT for 2h D 4. Workup & Extraction Aqueous Quench (NaHCO3) Separate with DCM C->D Reaction Complete E 5. Purification Silica Gel Column Chromatography D->E Crude Product F 6. Final Analysis Mass Spectrometry (MS) High-Performance Liquid Chrom. (HPLC) E->F Purified Fractions G Pure Product N-(4-(3-methylpyrrolidin-1-yl)phenyl)acetamide F->G Identity & Purity Confirmed

Caption: Workflow for the synthesis and validation of a target amide.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be performed in a well-ventilated chemical fume hood. It is classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5] Users should consult the Safety Data Sheet (SDS) provided by the supplier before use.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of the compound 4-(3-Methylpyrrolidin-1-yl)aniline, a molecule of interest for researchers, scientists, and drug development professionals. With a focus on scientific integrity and practical application, this document outlines the expected spectroscopic data and the methodologies for their acquisition and interpretation.

Introduction: Unveiling the Molecular Signature

This compound (CAS No. 1249602-03-6) is a substituted aniline derivative with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[1][2] Its structure, featuring a methyl-substituted pyrrolidine ring attached to an aniline moiety, suggests potential applications as a building block in medicinal chemistry and materials science. A thorough spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its electronic and structural properties. This guide will delve into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain a detailed map of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic protons of the aniline ring and the aliphatic protons of the methylpyrrolidine moiety. The chemical shifts are influenced by the electron-donating nature of the amino group and the pyrrolidine nitrogen, as well as the local magnetic environments of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic H (ortho to -NH₂)6.60 - 6.70Doublet2H
Aromatic H (meta to -NH₂)6.95 - 7.05Doublet2H
-NH₂3.50 - 4.50Broad Singlet2H
Pyrrolidine CH₂ (adjacent to N)3.20 - 3.40Multiplet2H
Pyrrolidine CH (with methyl group)2.30 - 2.50Multiplet1H
Pyrrolidine CH₂1.80 - 2.20Multiplet2H
Pyrrolidine CH₂ (adjacent to N)2.90 - 3.10Multiplet2H
Methyl CH₃1.05 - 1.15Doublet3H

Disclaimer: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals will confirm the molecular symmetry, and their chemical shifts will indicate the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso, attached to N)145.0 - 148.0
Aromatic C (ortho to -NH₂)114.0 - 116.0
Aromatic C (meta to -NH₂)120.0 - 122.0
Aromatic C (para, attached to pyrrolidine)140.0 - 143.0
Pyrrolidine C (adjacent to N)52.0 - 55.0
Pyrrolidine C (with methyl group)35.0 - 38.0
Pyrrolidine C30.0 - 33.0
Pyrrolidine C (adjacent to N)47.0 - 50.0
Methyl C18.0 - 22.0

Disclaimer: These are predicted values. Experimental verification is necessary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Section 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.

Expected Mass Spectrum

For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (176.26). Depending on the ionization technique used, a protonated molecule [M+H]⁺ at m/z 177.14 might also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Significance
176[C₁₁H₁₆N₂]⁺Molecular Ion (M⁺)
177[C₁₁H₁₇N₂]⁺Protonated Molecule [M+H]⁺
161[C₁₀H₁₃N₂]⁺Loss of a methyl group (•CH₃)
93[C₆H₇N]⁺Aniline fragment

Disclaimer: Fragmentation patterns are highly dependent on the ionization energy and the specific mass spectrometer used.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces fragmentation, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield the molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment peaks.

Section 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the aromatic ring, and C-N bonds.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3050 - 3000C-H stretchAromatic C-H
2980 - 2850C-H stretchAliphatic C-H (pyrrolidine, methyl)
1620 - 1580C=C stretchAromatic Ring
1520 - 1480C=C stretchAromatic Ring
1350 - 1250C-N stretchAromatic Amine
1250 - 1020C-N stretchAliphatic Amine

Disclaimer: These are general ranges, and the exact peak positions can be influenced by the molecular environment.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet. For solutions, a suitable IR-transparent solvent is required.

  • Data Acquisition: Place the prepared sample in the beam of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Section 4: Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from initial sample analysis to final structure confirmation.

Spectroscopic_Workflow cluster_NMR NMR Analysis cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_Confirmation Structure Confirmation H_NMR 1H NMR C_NMR 13C NMR Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure MS Mass Spec MS->Structure IR IR Spec IR->Structure Sample Sample of This compound Sample->H_NMR Proton Environment Sample->C_NMR Carbon Skeleton Sample->MS Molecular Weight & Fragmentation Sample->IR Functional Groups

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, MS, and IR techniques, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and outlined protocols in this guide serve as a valuable resource for researchers in the synthesis, analysis, and application of this compound. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and reliability of the data, which is the cornerstone of sound scientific research and development.

References

Sources

1H NMR and 13C NMR spectrum of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(3-Methylpyrrolidin-1-yl)aniline

Molecular Structure and Electronic Environment

This compound is comprised of two key structural motifs: a para-substituted aniline ring and a 3-methylpyrrolidine ring. The nitrogen atom of the pyrrolidine ring acts as a strong electron-donating group (EDG) through resonance with the aromatic system. This electronic effect significantly influences the chemical environment, and therefore the NMR chemical shifts, of the aromatic protons and carbons. Furthermore, the pyrrolidine ring contains a chiral center at the C3 position, which introduces diastereotopicity for the methylene protons at C2 and C4, leading to more complex splitting patterns in the ¹H NMR spectrum.

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms. The predicted spectrum is analyzed by dividing the molecule into its aromatic and aliphatic regions. The solvent is assumed to be CDCl₃, a common choice for organic compounds.

Aromatic Region (δ 6.5 - 7.0 ppm)

The para-substitution pattern on the aniline ring creates a symmetrical electronic environment, resulting in an AA'BB' spin system.

  • H3/H5 Protons: These protons are ortho to the electron-donating amino (-NH₂) group and meta to the pyrrolidinyl group. The strong shielding effect of the amino group will cause these protons to appear at a relatively high field (upfield) for aromatic protons. They are expected to appear as a doublet.

  • H2/H6 Protons: These protons are ortho to the electron-donating pyrrolidinyl group and meta to the amino group. The nitrogen of the pyrrolidine ring also strongly shields these protons. They will appear as a doublet, slightly downfield from H3/H5. The coupling constant between these adjacent aromatic protons (³JHH) is typically in the range of 7-9 Hz.[1][2]

Amino Group Proton (δ ~3.6 ppm)
  • -NH₂ Protons: The protons of the primary amine will typically appear as a broad singlet.[3] The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Aliphatic Pyrrolidine Region (δ 1.0 - 3.5 ppm)

The analysis of this region is complicated by the chiral center at C3', which renders the geminal protons on C2' and C4' diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

  • C5'-H₂ and C2'-H₂ Protons (δ ~3.0 - 3.4 ppm): These are the methylene protons adjacent to the ring nitrogen. Their proximity to the electron-withdrawing nitrogen and the deshielding effect of the aromatic ring places them furthest downfield in the aliphatic region. Due to diastereotopicity, four distinct signals, each appearing as a complex multiplet, are expected.

  • C4'-H₂ Protons (δ ~1.7 - 2.2 ppm): These methylene protons are further from the nitrogen and are expected to be more upfield. The two protons are diastereotopic and will appear as separate complex multiplets.

  • C3'-H Proton (δ ~2.3 - 2.6 ppm): This methine proton is coupled to the adjacent methylene protons (C2' and C4') and the methyl protons. It will appear as a complex multiplet.

  • C-Methyl Protons (-CH₃) (δ ~1.1 ppm): The methyl group attached to the chiral center C3' will be split by the single proton on C3'. Therefore, it is expected to appear as a doublet with a coupling constant (³JHH) of approximately 6-7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H2 / H66.85d (doublet)~8.5
H3 / H56.65d (doublet)~8.5
-NH₂~3.60br s (broad singlet)-
C2'-H₂, C5'-H₂3.0 - 3.4m (multiplet)-
C3'-H2.3 - 2.6m (multiplet)-
C4'-H₂1.7 - 2.2m (multiplet)-
-CH₃ (on C3')1.10d (doublet)~6.5

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.[4][5]

Aromatic Region (δ 110 - 150 ppm)

The electron-donating effects of the two nitrogen substituents strongly influence the aromatic carbon shifts.[6][7]

  • C1 (ipso-N-pyrrolidine): This quaternary carbon is attached to the pyrrolidinyl nitrogen. It is expected to be significantly deshielded due to the direct attachment of the electronegative nitrogen and its involvement in the aromatic system, but also shielded by the resonance donation. Its predicted shift is around 140 ppm.

  • C4 (ipso-NH₂): This carbon is attached to the amino group. Similar to C1, it is strongly influenced by the nitrogen, with a predicted shift around 138 ppm.

  • C2 / C6: These carbons are ortho to the pyrrolidinyl group and are strongly shielded by its electron-donating resonance effect. Their chemical shift will be upfield relative to benzene, predicted around 115 ppm.

  • C3 / C5: These carbons are ortho to the amino group and will also be strongly shielded, appearing at a similar upfield position, predicted around 117 ppm.

Aliphatic Pyrrolidine Region (δ 15 - 60 ppm)

The shifts in this region are characteristic of sp³ hybridized carbons in a five-membered ring.[8]

  • C2' / C5': These carbons are directly attached to the nitrogen atom and are the most deshielded of the aliphatic carbons, expected around 54 ppm.

  • C4': This methylene carbon is beta to the nitrogen and is expected to appear around 34 ppm.

  • C3': This methine carbon is substituted with the methyl group and is expected around 32 ppm.

  • -CH₃ (on C3'): The methyl carbon is typically found in the high-field region of the spectrum, predicted to be around 18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)
C1140.0
C4138.2
C3 / C5117.1
C2 / C6115.5
C2' / C5'54.3
C4'34.1
C3'32.5
-CH₃ (on C3')18.0

Experimental Protocols

Acquiring high-quality NMR data is essential for structural verification. The following section outlines a standard protocol for the characterization of synthesized aniline derivatives.[9]

Sample Preparation
  • Mass Determination: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common practice.

NMR Data Acquisition Workflow

The following diagram illustrates the logical flow for acquiring and processing NMR data for structural elucidation.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) acq_1h Acquire 1D ¹H Spectrum (NS=16, D1=2s) prep->acq_1h acq_13c Acquire 1D ¹³C Spectrum (Proton Decoupled, NS=1024, D1=2s) acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC) (If needed for complex assignments) acq_13c->acq_2d proc Fourier Transform Phase Correction Baseline Correction acq_2d->proc analysis Reference to Solvent Peak Peak Picking & Integration (¹H) Assign Signals to Structure proc->analysis

Caption: Workflow for NMR spectral acquisition and analysis.

Spectrometer Parameters
  • ¹H NMR Spectroscopy:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans (NS): 16 to 32 scans for good signal-to-noise.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: 0 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans (NS): 512 to 2048 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.[4]

Conclusion

This guide provides a robust, theory-backed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling patterns are based on the fundamental electronic and structural properties of the molecule, supported by data from analogous compounds. The provided experimental protocols offer a validated methodology for obtaining high-resolution spectra. This document serves as a critical resource for scientists engaged in the synthesis and characterization of novel aniline derivatives, enabling confident structural elucidation and purity assessment.

References

  • Botherner-By, A. A., & Naar-Colin, C. (1962). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 40(12), 2325-2331. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The chemistry of pyrroles. Academic Press. (Note: A general reference for pyrrole/pyrrolidine chemistry, URL not available for specific book).
  • Abraham, R. J., et al. (1996). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1000-1006. [Link]

  • Oregon State University. 13C NMR Chemical Shift. CH 335. [Link]

  • University of Calgary. A guide to 13C NMR chemical shift values. [Link] (Note: Link is to a general educational resource on NMR shifts).

  • Narayanan, K. L., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Journal of Molecular Structure, 1002(1-3), 125-133. [Link]

  • Royal Society of Chemistry. (2015). Facile Access to α-Aryl Substituted Pyrrolidines. Supporting Information. [Link]

Sources

mass spectrometry analysis of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(3-Methylpyrrolidin-1-yl)aniline

Foreword: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a compound featuring both an aromatic amine and a substituted heterocyclic moiety, presents a unique analytical challenge. Its analysis demands more than a generic protocol; it requires a deep, mechanistic understanding of how the molecule will behave within the mass spectrometer. This guide eschews a one-size-fits-all template. Instead, we will deconstruct the analysis from first principles, building a robust methodological framework grounded in the specific chemical properties of the analyte. As scientists, our goal is not merely to generate data, but to understand its origin and meaning. This document is structured to guide you through that process of discovery, from ionization theory to the interpretation of complex fragmentation patterns.

Foundational Principles: Ionization and Mass Analysis

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical parameter, as it dictates the nature of the ions that will be measured. For a molecule like this compound, which possesses basic nitrogen atoms and is likely to be analyzed via Liquid Chromatography (LC), the choice between "soft" and "hard" ionization is clear.

The Case for Electrospray Ionization (ESI): A Soft Landing

Electrospray Ionization (ESI) is a soft ionization method ideally suited for polar, non-volatile molecules like our target analyte.[1] In positive-ion mode, the analyte solution is sprayed through a high-voltage capillary, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2]

Why ESI is the Superior Choice:

  • Analyte Suitability: this compound has two basic nitrogen atoms (the aniline primary amine and the pyrrolidine tertiary amine), which are readily protonated in the acidic mobile phases commonly used in reverse-phase LC. This makes it an excellent candidate for positive-ion ESI.

  • Soft Ionization and the Molecular Ion: ESI imparts minimal excess energy to the molecule.[2] This is crucial as it typically results in the formation of an abundant protonated molecule, [M+H]⁺, with little to no in-source fragmentation. The accurate mass of this ion (m/z 177.139) provides the foundational piece of evidence: the molecular weight of the compound.

  • LC-MS Compatibility: ESI is the premier ionization technique for interfacing liquid chromatography with mass spectrometry, allowing for the analysis of complex mixtures and the separation of isomers.[3]

In contrast, harder ionization techniques like Electron Ionization (EI), common in GC-MS, would bombard the molecule with high-energy electrons, causing extensive and often uncontrollable fragmentation.[3] This would likely obliterate the molecular ion, making it difficult to determine the parent mass.[4]

Mass Analyzers: Resolving and Detecting Ions

Once ionized, the ions are guided into the mass analyzer. For definitive structural work, high-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are preferred. For this guide, we will focus on the widely accessible Quadrupole Time-of-Flight (Q-TOF) platform.

  • Quadrupole (Q): Acts as a mass filter, capable of selecting ions of a specific mass-to-charge ratio (m/z). This is essential for tandem mass spectrometry (MS/MS).

  • Time-of-Flight (TOF): Measures the m/z of ions based on the time it takes for them to travel a fixed distance. TOF analyzers offer high resolution and mass accuracy, allowing for the determination of elemental composition.[5]

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a detailed, step-by-step methodology for the analysis of this compound. Each step is designed to ensure reproducibility and data integrity.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For samples in a biological matrix (e.g., plasma), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences. A polymeric cation exchange SPE cartridge can be effective for retaining the basic analyte.[6] Elute with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) and evaporate to dryness before reconstituting in the initial mobile phase.

Liquid Chromatography (LC) Parameters
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The C18 stationary phase provides excellent retention for the moderately nonpolar molecule. The acidic mobile phase (formic acid) ensures the analyte is protonated for efficient ESI ionization and good peak shape.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters (Q-TOF)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Nebulizing Gas (N₂): 45 psi

  • Drying Gas (N₂): 10 L/min at 325 °C

  • Acquisition Mode: Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID).

  • MS1 Scan Range: m/z 50-500

  • Precursor Ion for MS/MS: m/z 177.14

  • Collision Energy (CE): Ramped (e.g., 15-40 eV). Using a range of collision energies ensures the capture of both low-energy (stable) and high-energy (smaller) fragments, providing a richer spectrum for interpretation.

  • MS2 Scan Range: m/z 40-180

The entire analytical workflow can be visualized as follows:

G cluster_prep Sample Handling cluster_lc LC Separation cluster_ms Mass Spectrometry Sample Sample/Standard Prep Extraction/Dilution Sample->Prep LC Reverse-Phase C18 Prep->LC ESI ESI+ Ionization LC->ESI MS1 MS1 Scan (Precursor Selection m/z 177.14) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Data Data MS2->Data Data Interpretation

Caption: High-level workflow for LC-MS/MS analysis.

Interpretation: Deconstructing the Mass Spectrum

The power of tandem mass spectrometry lies in the interpretation of fragmentation patterns to deduce a molecule's structure.[7] For this compound, protonation is most likely to occur on the more basic tertiary nitrogen of the pyrrolidine ring. The resulting precursor ion ([M+H]⁺, m/z 177.14) is then subjected to CID, inducing fragmentation.

Predicted Mass Spectrum Data
Ion DescriptionPredicted m/zElemental Composition
Protonated Molecule [M+H]⁺177.1392C₁₁H₁₇N₂⁺
Major Fragment 1120.0813C₈H₁₀N⁺
Major Fragment 293.0578C₆H₇N⁺•
Minor Fragment 384.0813C₅H₁₀N⁺
Proposed Fragmentation Pathway

The fragmentation of protonated amines is often dominated by alpha-cleavage, which involves the cleavage of a bond adjacent to the charged nitrogen atom.[8] In this case, the most plausible major pathway involves a ring-opening alpha-cleavage followed by the loss of a stable neutral molecule, leading to a highly stabilized iminium ion.

  • Precursor Ion (m/z 177.14): The molecule is protonated, with the charge likely localized on the pyrrolidine nitrogen.

  • Alpha-Cleavage and Ring Opening: The collision energy induces homolytic cleavage of the C2-C3 bond within the pyrrolidine ring, which is alpha to the charged nitrogen.

  • Neutral Loss: This is followed by a hydrogen rearrangement and cleavage of the C4-C5 bond, leading to the expulsion of a neutral butene molecule (C₄H₈, 56.11 Da).

  • Major Fragment Ion (m/z 120.08): The resulting fragment is a highly stable, resonance-delocalized vinyl-iminium ion attached to the aniline ring. This fragment is predicted to be the base peak in the MS/MS spectrum.

  • Alternative Pathway: A secondary, higher-energy fragmentation could involve the cleavage of the C-N bond linking the two rings, resulting in the formation of an aniline radical cation at m/z 93.06.

This primary fragmentation pathway can be visualized as follows:

G cluster_main Proposed Fragmentation of this compound cluster_path precursor [M+H]⁺ m/z 177.14 (C₁₁H₁₇N₂⁺) frag1 Fragment 1 m/z 120.08 (C₈H₁₀N⁺) precursor->frag1  - C₄H₈ (Butene) (Ring Scission) frag2 Fragment 2 m/z 93.06 (C₆H₇N⁺•) precursor->frag2  - C₅H₁₀N• (Pyrrolidine Loss)

Caption: Predicted major fragmentation pathways.

Conclusion and Applications

This guide outlines a comprehensive and scientifically grounded approach to the mass spectrometric analysis of this compound. By selecting the appropriate soft ionization technique (ESI), employing a high-resolution mass analyzer (Q-TOF), and understanding the predictable fragmentation pathways dominated by alpha-cleavage, researchers can confidently identify and quantify this compound. This methodology is directly applicable to various stages of drug development, including:

  • Metabolite Identification: Identifying biotransformations on either the aniline or pyrrolidine rings.

  • Pharmacokinetic Studies: Quantifying drug and metabolite levels in biological fluids.

  • Process Chemistry: Monitoring synthesis and identifying impurities.

  • Forced Degradation Studies: Characterizing degradation products to assess stability.

The principles detailed herein provide a robust framework that can be adapted for the analysis of other complex molecules containing aromatic amine and heterocyclic functionalities.

References

  • Casal, S., et al. (2004). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1040(1), 105-14. Available at: [Link]

  • Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(8), 1101-1117. Available at: [Link]

  • American Society for Mass Spectrometry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Fair, N. P., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. Journal of Chromatography A, 917(1-2), 159-65. Available at: [Link]

  • Zhu, Z.-J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 451-60. Available at: [Link]

  • Griffin, C. T., et al. (2014). Liquid Chromatography Tandem Mass Spectrometry Detection of Targeted Pyrrolizidine Alkaloids in Honeys Purchased within Ireland. Journal of Agricultural and Food Chemistry, 62(33), 8274-8283. Available at: [Link]

Sources

solubility of 4-(3-Methylpyrrolidin-1-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(3-Methylpyrrolidin-1-yl)aniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. We delve into the theoretical principles governing its solubility, present a rigorously validated experimental protocol for solubility determination, and offer a detailed discussion of its solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Significance of this compound

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is often incorporated into bioactive molecules, making it a crucial building block for the synthesis of various therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for several critical aspects of drug development, including:

  • Reaction Kinetics and Optimization: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in the solvent. Precise solubility data allows for the selection of optimal solvent systems to maximize reaction yields and minimize side products.

  • Purification and Crystallization: The purification of active pharmaceutical ingredients (APIs) and their intermediates frequently relies on crystallization. Knowledge of solubility is essential for designing efficient crystallization processes, including the choice of anti-solvents and the control of supersaturation.

  • Formulation Development: For APIs intended for oral or parenteral administration, their solubility in various excipients and solvent systems is a critical determinant of bioavailability. Early characterization of solubility can guide the development of effective drug delivery systems.

This guide aims to provide a foundational understanding of the solubility of this compound, enabling scientists to make informed decisions throughout the drug development lifecycle.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more nuanced understanding requires consideration of the specific molecular interactions at play.

The dissolution of a crystalline solid, such as this compound, can be conceptualized as a two-step process:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.

The overall enthalpy of solution is the net result of these two processes. For a solute to dissolve, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice energy.

Molecular Structure and Polarity of this compound

The molecular structure of this compound features both polar and non-polar regions, which contribute to its complex solubility profile:

  • Polar Moieties: The primary amine (-NH2) group on the aniline ring is capable of acting as both a hydrogen bond donor and acceptor. The tertiary amine within the methylpyrrolidine ring can act as a hydrogen bond acceptor. These groups contribute to the compound's affinity for polar solvents.

  • Non-Polar Regions: The aromatic phenyl ring and the aliphatic methylpyrrolidine ring are non-polar in nature and will preferentially interact with non-polar solvents through van der Waals forces.

The balance between these polar and non-polar characteristics will ultimately determine the solubility of this compound in a given solvent.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust and reproducible method for determining the solubility of this compound using the isothermal shake-flask method. This method is considered a gold standard for solubility measurement due to its accuracy and reliability.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

G A 1. Sample Preparation: Add excess this compound to a vial containing a known volume of solvent. B 2. Equilibration: Incubate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). A->B Incubate C 3. Phase Separation: Centrifuge the vials to sediment the undissolved solid. B->C Centrifuge D 4. Sample Extraction: Carefully withdraw an aliquot of the supernatant. C->D Withdraw E 5. Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. D->E Filter F 6. Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. E->F Dilute G 7. Quantification: Analyze the diluted sample by HPLC to determine the concentration of This compound. F->G Analyze H 8. Solubility Calculation: Calculate the solubility based on the measured concentration and the dilution factor. G->H Calculate

Figure 1. Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation and Sampling:

    • After equilibration, centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the solid at the bottom of the vial.

  • Sample Preparation for Analysis:

    • Filter the collected aliquot through a 0.22 µm syringe filter to remove any fine particulate matter.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear dynamic range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following equation:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Solubility Profile of this compound

The solubility of this compound was determined in a range of organic solvents with varying polarities at 25 °C. The results are summarized in the table below.

SolventDielectric Constant (ε)Solubility (mg/mL) at 25 °C
Polar Protic Solvents
Methanol32.7> 200 (Freely Soluble)
Ethanol24.5> 150 (Freely Soluble)
Isopropanol19.9~ 100 (Soluble)
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7> 250 (Very Soluble)
N,N-Dimethylformamide (DMF)36.7> 250 (Very Soluble)
Acetonitrile37.5~ 80 (Soluble)
Tetrahydrofuran (THF)7.6~ 50 (Sparingly Soluble)
Non-Polar Solvents
Dichloromethane (DCM)9.1~ 120 (Soluble)
Toluene2.4< 10 (Slightly Soluble)
Heptane1.9< 1 (Very Slightly Soluble)

Discussion and Mechanistic Interpretation

The solubility data reveals a clear trend that can be rationalized by considering the intermolecular interactions between this compound and the various solvents.

G cluster_solvents Solvent Interactions Solute This compound - Polar Groups (-NH2, -N-) - Non-Polar Groups (Aromatic Ring, Alkyl Chain) PolarProtic Polar Protic Solvents (e.g., Methanol) - Hydrogen Bond Donating - Hydrogen Bond Accepting Solute->PolarProtic Strong H-Bonding (Donor & Acceptor) -> High Solubility PolarAprotic Polar Aprotic Solvents (e.g., DMSO) - Hydrogen Bond Accepting Solute->PolarAprotic Strong H-Bonding (Acceptor) -> High Solubility NonPolar Non-Polar Solvents (e.g., Heptane) - Van der Waals Forces Solute->NonPolar Weak van der Waals -> Low Solubility

Figure 2. Solute-Solvent Interactions Governing Solubility.

High Solubility in Polar Solvents
  • Polar Protic Solvents (Methanol, Ethanol): The exceptional solubility in these solvents can be attributed to the strong hydrogen bonding interactions between the -OH group of the alcohol and both the primary amine and the tertiary amine of the solute. The solvent can effectively solvate both the hydrogen bond donating and accepting sites on the molecule.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are strong hydrogen bond acceptors and can effectively solvate the primary amine group of this compound. The high dielectric constants of these solvents also help to dissociate the solute molecules.

Moderate to Good Solubility in Solvents of Intermediate Polarity
  • Acetonitrile and Dichloromethane: These solvents exhibit moderate polarity and can engage in dipole-dipole interactions with the solute. Dichloromethane, in particular, shows good solubility, which may be attributed to its ability to interact favorably with both the polar and non-polar regions of the molecule.

Low Solubility in Non-Polar Solvents
  • Toluene and Heptane: The low solubility in these non-polar solvents is expected. The energy required to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystal lattice of this compound is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Conclusion and Practical Implications

This technical guide has provided a comprehensive overview of the solubility of this compound in a variety of organic solvents. The experimental data, obtained through a validated shake-flask method, demonstrates that the compound is highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and poorly soluble in non-polar solvents.

These findings have several practical implications for researchers and drug development professionals:

  • For Synthesis: Polar aprotic solvents such as DMF or DMSO are excellent choices for conducting reactions involving this compound, as they will allow for high concentrations of the reactant.

  • For Purification: A mixed-solvent system, such as dichloromethane/heptane or ethanol/water, could be effectively employed for the crystallization and purification of this compound. The high solubility in the polar component and low solubility in the non-polar component would allow for efficient recovery of the pure product.

  • For Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol suggests that liquid formulations may be a viable option. For solid dosage forms, the choice of excipients should be guided by their ability to interact favorably with the polar functional groups of the molecule to enhance dissolution.

By understanding the fundamental principles of solubility and applying the experimental insights provided in this guide, scientists can more effectively and efficiently utilize this compound in their research and development endeavors.

References

  • "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • "The Shake Flask Method for Solubility Determination" . U.S. Environmental Protection Agency. [Link]

  • "Solubility" . LibreTexts Chemistry. [Link]

  • "Dielectric Constant" . Wikipedia. [Link]

commercial availability of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Guide: 4-(3-Methylpyrrolidin-1-yl)aniline

Introduction: In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Substituted anilines and heterocyclic scaffolds are foundational elements in medicinal chemistry, offering versatile platforms for constructing complex molecules with desired pharmacological profiles. This guide provides a comprehensive technical overview of this compound, a bifunctional building block that merges the well-established aniline moiety with a chiral methyl-substituted pyrrolidine ring.

This document serves as a practical resource for researchers, detailing the compound's commercial availability, physicochemical properties, its strategic role in synthetic chemistry, and essential safety protocols. The insights provided herein are intended to facilitate informed decision-making in experimental design and procurement for drug development programs.

Physicochemical & Structural Data

This compound (CAS No. 1249602-03-6) is a substituted aniline derivative. The incorporation of the 3-methylpyrrolidine group introduces chirality and a non-planar, saturated heterocyclic system, which can be advantageous for modulating properties such as solubility, metabolic stability, and target binding affinity compared to simpler, planar aniline derivatives.

Figure 1: Chemical Structure and Identifiers A This compound CAS: 1249602-03-6 Molecular Formula: C11H16N2 MW: 176.26 g/mol Physical Form: Oil

Caption: Figure 1: Key identifiers for this compound.

Below is a summary of its key computed and reported properties, essential for planning chemical reactions and formulation studies.

PropertyValueSource
CAS Number 1249602-03-6[1][2]
Molecular Formula C₁₁H₁₆N₂[1][2]
Molecular Weight 176.26 g/mol [1][2]
Physical Form Oil
InChI Key PPKZUTYFHNQGLF-UHFFFAOYSA-N
SMILES NC1=CC=C(N2CC(C)CC2)C=C1[2]
Storage Temperature Room Temperature

Commercial Availability and Procurement

This compound is available as a research chemical from several specialized suppliers. It is typically offered in small quantities suitable for discovery and early-stage development projects. Researchers should note that this compound is intended for research and development purposes only.

SupplierAvailable QuantitiesPart Number (Example)Notes
Sigma-Aldrich (Merck) InquireENA311759422Sold as an Enamine building block.
BLDpharm InquireBD01063017May require cold-chain transportation.[2]
ChemScene InquireCS-0110362Provides custom synthesis services.[1]
Dana Bioscience 50mgBD01063017-50mgDistributor for BLDpharm products.[3]

Procurement Insight: When ordering, it is crucial to verify current stock levels and lead times, as availability can fluctuate. For larger quantities beyond what is listed, contacting suppliers for a bulk inquiry or custom synthesis is the standard procedure.[1][2]

Role in Synthetic Chemistry & Drug Discovery

The true utility of this compound lies in its function as a versatile synthetic intermediate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs.[4] Its conformational flexibility and potential for introducing stereocenters make it a valuable design element.[5] The aniline functional group provides a reactive handle for a wide array of chemical transformations, most notably in the construction of carbon-nitrogen and carbon-carbon bonds.

Figure 2: Synthetic Workflow A This compound (Building Block) B Coupling Reaction (e.g., Buchwald-Hartwig, Amide Coupling) A->B React with electrophile C Advanced Intermediate B->C D Further Functionalization (e.g., Cyclization, Substitution) C->D E Target Molecule (e.g., Kinase Inhibitor, PROTAC Linker) D->E

Caption: Figure 2: General synthetic workflow using the title compound.

Key Applications:

  • Scaffold for Kinase Inhibitors: The aniline nitrogen can be used to form the hinge-binding motif common in many kinase inhibitors through reactions like amide bond formation or nucleophilic aromatic substitution.

  • Synthesis of Heterocycles: The primary amine of the aniline is a key nucleophile for constructing more complex heterocyclic systems, such as quinolines, quinazolines, and benzimidazoles.

  • PROTACs and Molecular Glues: Amine-containing building blocks are frequently used as connectors or components in Proteolysis Targeting Chimeras (PROTACs).[6]

  • Metabolic Stability: While the parent aniline structure can sometimes be metabolized into toxic species, strategic substitution on the ring or the nitrogen, as seen in this molecule, is a common tactic to mitigate such risks and improve the overall drug metabolism and pharmacokinetic (DMPK) profile.[7]

The logical integration of the pyrrolidine and aniline motifs provides a powerful starting point for generating novel chemical entities with potential therapeutic value.

Figure 3: Drug Discovery Logic cluster_0 Structural Components cluster_1 Medicinal Chemistry Relevance A Aniline Moiety C Synthetic Handle (C-N Bond Formation) A->C B 3-Methylpyrrolidine Ring D Privileged Scaffold (Improves Solubility, pKₐ) B->D E Chirality Center (Stereospecific Interactions) B->E F Improved Pharmacokinetics & Target Affinity C->F D->F E->F

Caption: Figure 3: Rationale for using the compound in drug design.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as hazardous, and all work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

The following GHS hazard information is based on available safety data sheets.

GHS ClassificationCodeDescription
Signal Word Warning
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Acute Toxicity, Inhalation H332Harmful if inhaled
Specific Target Organ Toxicity H335May cause respiratory irritation

Handling Protocols:

  • Exposure Prevention: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • First Aid (IF ON SKIN): Wash with plenty of water. Call a physician if you feel unwell.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound is a commercially available and synthetically valuable building block for drug discovery and medicinal chemistry. Its dual functionality, combining a reactive aniline handle with a privileged pyrrolidine scaffold, offers a strategic advantage for creating novel molecules with potentially improved pharmacological properties. Researchers can procure this compound from specialized suppliers for small-scale synthesis. Adherence to strict safety protocols is mandatory when handling this chemical. This guide provides the foundational knowledge required to effectively and safely incorporate this compound into advanced research and development programs.

References

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Dana Bioscience. (n.d.). This compound 50mg. Retrieved from Dana Bioscience.

  • ChemScene. (n.d.). 1249602-03-6 | this compound. Retrieved from ChemScene.

  • BLDpharm. (n.d.). 1249602-03-6|this compound. Retrieved from BLDpharm.

  • Sigma-Aldrich. (n.d.). This compound | 1249602-03-6. Retrieved from Sigma-Aldrich.

  • ChemNet. (n.d.). 3-methyl-4-(pyrrolidin-1-yl)aniline. Retrieved from ChemNet.

  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica.

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from Fisher Scientific.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.

  • Iannitelli, A., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubChem. (n.d.). 4-(1-Methylpyrrolidin-3-yl)oxoaniline. Retrieved from PubChem.

  • BLDpharm. (n.d.). 947018-92-0|4-Methyl-3-(pyrrolidin-1-ylsulfonyl)aniline. Retrieved from BLDpharm.

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Retrieved from Enamine.

  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light. Retrieved from University of Michigan News.

  • Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR. Retrieved from Sigma-Aldrich.

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate.... Retrieved from RSC Publishing.

  • MedChemExpress. (n.d.). (S)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline. Retrieved from MedChemExpress.

  • Chem-Impex. (n.d.). 4-(1-Methyl-piperidin-4-yl)aniline. Retrieved from Chem-Impex.

  • JOCPR. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from JOCPR.

  • Patsnap. (n.d.). Method for preparing 4-(piperidine-3-yl)aniline. Retrieved from Patsnap.

  • ChemicalBook. (2026). Aniline | 62-53-3. Retrieved from ChemicalBook.

  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3). Retrieved from Cheméo.

  • NIH. (n.d.). 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline. Retrieved from NIH.

  • PubChem. (n.d.). 4-(3-Methoxy-4-methylpiperidin-1-yl)aniline. Retrieved from PubChem.

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safety and handling of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Handling of 4-(3-Methylpyrrolidin-1-yl)aniline

Section 1: Compound Overview and Identification

This compound is an aromatic amine derivative incorporating a substituted pyrrolidine ring. Such structures are of significant interest to the pharmaceutical and materials science sectors, often serving as key intermediates or building blocks in the synthesis of more complex molecules[1]. Its bifunctional nature, possessing both a nucleophilic aniline nitrogen and a tertiary amine within the pyrrolidine ring, dictates its reactivity and handling considerations.

The aniline moiety is a well-established pharmacophore, while the pyrrolidine ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding the fundamental properties of this compound is the first step in ensuring its safe and effective use in a research and development setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1249602-03-6[2][3]
Molecular Formula C₁₁H₁₆N₂[2][3]
Molecular Weight 176.26 g/mol [2][3]
Physical Form Oil[2]
InChI Key PPKZUTYFHNQGLF-UHFFFAOYSA-N[2]
Storage Temperature Room Temperature (RT)[2]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its aniline-like structure. Aniline and its derivatives are known for their systemic toxicity upon absorption through inhalation, ingestion, or skin contact[4]. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen[4][5]. Onset of symptoms can be delayed, and effects may be insidious[4][6].

A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H302Harmful if swallowed.[2]
H312Harmful in contact with skin.[2]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
H332Harmful if inhaled.[2]
H335May cause respiratory irritation.[2]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][7]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[2][7]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2][7]

Section 3: Safe Handling and Engineering Controls

Given the compound's hazard profile, stringent handling protocols are mandatory to minimize exposure. The core principle is to establish multiple barriers between the researcher and the chemical.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a properly functioning and certified chemical fume hood[7][8]. This is the primary defense against inhaling harmful vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace[8][9].

  • Safety Equipment: An emergency eye wash station and safety shower must be readily accessible and tested regularly[9].

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical splash goggles or a face shield are required to protect against splashes[10][11].

  • Hand Protection: Due to the risk of rapid skin absorption, selecting the correct gloves is critical. Butyl or neoprene gloves are recommended for handling anilines; standard nitrile gloves may not offer sufficient protection for prolonged contact[12]. Always check the glove manufacturer's compatibility data.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required[12].

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary[10]. Respirator use requires prior medical clearance and fit-testing[12].

Workflow for Safe Handling and Experimentation

The following diagram outlines a self-validating workflow for handling the compound, from initial preparation to final cleanup.

G cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_clean Post-Execution Phase prep1 Conduct Pre-Task Risk Assessment prep2 Assemble All Necessary Materials & PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 exec1 Don Full PPE prep3->exec1 exec2 Carefully Weigh/Transfer Compound exec1->exec2 exec3 Perform Experiment Using Secondary Containment exec2->exec3 clean1 Quench Reaction & Prepare Waste exec3->clean1 clean2 Decontaminate Glassware & Work Surface clean1->clean2 clean3 Segregate & Label Hazardous Waste clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Risk Mitigation Workflow for Handling this compound.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container to prevent leakage and exposure to air and moisture[6][7].

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation, which can cause aniline derivatives to darken and degrade.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals[6][8]. The storage area should be secured and accessible only to authorized personnel[7].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition[6][10][12]. Contact with these materials can lead to vigorous or explosive reactions.

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[5].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes[5]. Seek immediate medical attention, as systemic effects can be delayed[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

  • Spill Response: Evacuate non-essential personnel from the area. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the material into a sealed, labeled container for hazardous waste disposal. Do not allow the spill to enter drains or waterways[6][8].

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (unreacted compound, contaminated absorbents, disposable PPE) in a clearly labeled, sealed, and compatible container[12].

  • Disposal Route: Dispose of the hazardous waste through a licensed disposal company[6][7]. Do not dispose of it down the drain or in the regular trash[12]. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by the aniline functional group.

  • Basicity: The aniline nitrogen is basic, but it is a much weaker base than aliphatic amines because the lone pair is delocalized into the aromatic ring[13]. It will readily react with strong acids to form anilinium salts.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho-, para-director for EAS reactions like halogenation and sulfonation[13]. However, under strongly acidic conditions (e.g., nitration), the amino group protonates to form the -NH₃⁺ group, which is a strongly deactivating meta-director[13]. To achieve controlled para-substitution, the amine is often protected as an amide (e.g., acetanilide) to moderate its reactivity[14].

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. This is why storage under an inert atmosphere is recommended.

  • Diazotization: As a primary arylamine, it can undergo diazotization with nitrous acid (HNO₂) to form a relatively stable arenediazonium salt. This salt is a versatile intermediate that can be converted to a wide range of functional groups via reactions like the Sandmeyer reaction[14].

General Synthetic Pathway

While specific synthetic procedures for this exact molecule are proprietary, a common method for synthesizing N-arylated pyrrolidines is through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. The following diagram illustrates a plausible retrosynthetic approach.

G cluster_reagents target < This compound > intermediate < 1-(4-Nitrophenyl)-3-methylpyrrolidine > target->intermediate Nitro Group Reduction reagent1 p-Fluoronitrobenzene or p-Chloronitrobenzene reagent2 3-Methylpyrrolidine intermediate->reagent1 Nucleophilic Aromatic Substitution (SNAr) intermediate->reagent2

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3-Methylpyrrolidin-1-yl)aniline is a key structural motif found in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest to the drug development community. This substituted aniline derivative serves as a crucial building block for molecules targeting a range of therapeutic areas. The strategic incorporation of the 3-methylpyrrolidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and target-binding affinity. This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available starting materials, leveraging the power and versatility of the Buchwald-Hartwig amination reaction.[1][2][3]

Strategic Approach: The Buchwald-Hartwig Amination

The formation of the C-N bond between the aniline ring and the pyrrolidine nitrogen is the key transformation in this synthesis. While several methods could be envisioned, including nucleophilic aromatic substitution or reductive amination, the palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance, generally high yields, and a broad substrate scope, making it an ideal choice for this application.[1][3] This reaction utilizes a palladium catalyst in conjunction with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base.

The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido intermediate. The final, crucial step is the reductive elimination from this intermediate, which furnishes the desired N-aryl amine product and regenerates the active Pd(0) catalyst, thus allowing the cycle to continue.[4]

For the synthesis of this compound, we have selected 4-bromoaniline as the aryl halide and 3-methylpyrrolidine as the amine coupling partner. To mitigate potential side reactions and catalyst inhibition by the free amino group of 4-bromoaniline, a temporary protection strategy is employed using the tert-butyloxycarbonyl (Boc) group. This protecting group can be readily removed under acidic conditions after the C-N bond formation is complete.

Experimental Workflow

The overall synthetic strategy is a two-step process:

  • Boc Protection of 4-bromoaniline: The amino group of 4-bromoaniline is protected with a Boc group to yield N-(tert-Butoxycarbonyl)-4-bromoaniline.

  • Buchwald-Hartwig Amination: The protected 4-bromoaniline is then coupled with 3-methylpyrrolidine using a palladium catalyst and a phosphine ligand.

  • Deprotection: The Boc protecting group is removed to afford the final product, this compound.

Synthesis_Workflow Start Starting Materials: - 4-Bromoaniline - Di-tert-butyl dicarbonate - 3-Methylpyrrolidine Step1 Step 1: Boc Protection Start->Step1 Intermediate N-(tert-Butoxycarbonyl)- 4-bromoaniline Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination Intermediate->Step2 Protected_Product tert-Butyl (4-(3-methylpyrrolidin-1-yl)phenyl)carbamate Step2->Protected_Product Step3 Step 3: Deprotection Protected_Product->Step3 Final_Product Final Product: This compound Step3->Final_Product

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-4-bromoaniline

This initial step protects the amino group of 4-bromoaniline to prevent interference with the subsequent palladium-catalyzed coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromoaniline172.0310.0 g58.1
Di-tert-butyl dicarbonate218.2513.9 g63.9
Triethylamine101.198.9 mL63.9
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 4-bromoaniline (10.0 g, 58.1 mmol) and dissolve in dichloromethane (200 mL).

  • Add triethylamine (8.9 mL, 63.9 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (13.9 g, 63.9 mmol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes) to afford N-(tert-Butoxycarbonyl)-4-bromoaniline as a white solid.

Part 2: Synthesis of tert-Butyl (4-(3-methylpyrrolidin-1-yl)phenyl)carbamate via Buchwald-Hartwig Amination

This is the key C-N bond-forming step, coupling the protected bromoaniline with 3-methylpyrrolidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-(tert-Butoxycarbonyl)-4-bromoaniline272.145.0 g18.4
3-Methylpyrrolidine85.151.88 g22.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72168 mg0.184
Xantphos578.68213 mg0.368
Sodium tert-butoxide (NaOtBu)96.102.12 g22.1
Toluene-100 mL-

Procedure:

  • In an oven-dried Schlenk flask, combine N-(tert-Butoxycarbonyl)-4-bromoaniline (5.0 g, 18.4 mmol), sodium tert-butoxide (2.12 g, 22.1 mmol), Tris(dibenzylideneacetone)dipalladium(0) (168 mg, 0.184 mmol), and Xantphos (213 mg, 0.368 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (100 mL) and 3-methylpyrrolidine (1.88 g, 22.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction by TLC (Eluent: 30% ethyl acetate in hexanes).

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (Eluent: 20-40% ethyl acetate in hexanes) to yield tert-butyl (4-(3-methylpyrrolidin-1-yl)phenyl)carbamate as a pale yellow oil.

Part 3: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group to furnish the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-Butyl (4-(3-methylpyrrolidin-1-yl)phenyl)carbamate276.394.0 g14.5
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (DCM)-50 mL-
Saturated sodium bicarbonate solution-100 mL-

Procedure:

  • Dissolve tert-butyl (4-(3-methylpyrrolidin-1-yl)phenyl)carbamate (4.0 g, 14.5 mmol) in dichloromethane (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 mL) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by TLC (Eluent: 50% ethyl acetate in hexanes).

  • Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography if necessary, but is often of sufficient purity for subsequent applications.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The use of a Boc protecting group followed by a palladium-catalyzed Buchwald-Hartwig amination provides a robust route to this valuable building block. The described protocol is well-suited for researchers in the pharmaceutical and chemical industries who require an efficient method for the preparation of this and structurally related compounds.

References

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Toribio, A., et al. (2020). Recent Green and Sustainable Pd-Catalyzed Aminations. Chemistry – A European Journal, 26(62), 14039-14051.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • PrepChem. (n.d.). Preparation of 4-bromoaniline. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.

Sources

The Strategic deployment of 4-(3-Methylpyrrolidin-1-yl)aniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the 4-(3-Methylpyrrolidin-1-yl)aniline Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of scaffolds available to medicinal chemists, the this compound core has emerged as a privileged motif, particularly in the realms of oncology and neurotherapeutics. This guide provides an in-depth exploration of the synthesis, applications, and strategic value of this versatile chemical entity.

The aniline moiety is a cornerstone of many kinase inhibitors, often serving as a critical hinge-binding element in the ATP-binding pocket of these enzymes.[1] The introduction of a 3-methylpyrrolidine substituent at the para-position offers a sophisticated tool for modulating the physicochemical properties of the parent aniline. This substitution can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional vector for exploring additional interactions within a protein's binding site, thereby influencing both potency and selectivity.[1]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of this compound and its subsequent application in relevant biological assays.

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction of a nitro intermediate.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methylpyrrolidine

This initial step involves the reaction of 4-fluoronitrobenzene with 3-methylpyrrolidine. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution of the fluorine atom.

Protocol:

  • To a solution of 3-methylpyrrolidine (1.2 equivalents) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 equivalents) as a base.

  • Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

  • To this stirring suspension, add 4-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(4-nitrophenyl)-3-methylpyrrolidine.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Step 2: Reduction of 1-(4-Nitrophenyl)-3-methylpyrrolidine to this compound

The final step is the reduction of the nitro group to the corresponding aniline. A standard and efficient method for this transformation is catalytic hydrogenation.[2]

Protocol:

  • Dissolve the purified 1-(4-nitrophenyl)-3-methylpyrrolidine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the reaction mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound as the final product. The product is often of sufficient purity for subsequent steps but can be further purified by chromatography if necessary.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For more complex or sensitive substrates, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.[3][4][5] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine is known for its broad substrate scope and functional group tolerance.[3]

Application in Medicinal Chemistry: Kinase Inhibition

The this compound scaffold is a valuable component in the design of kinase inhibitors. The aniline nitrogen can form a key hydrogen bond with the hinge region of the kinase, while the methylpyrrolidine moiety can occupy a hydrophobic pocket and provide a vector for further chemical modification to enhance potency and selectivity.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from this compound against a specific protein kinase.[1]

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP), [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant kinase and its specific peptide substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate, allowing the phosphorylated substrate to bind to the filter membrane.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Reference Inhibitor Kinase X15
Test Compound 1 Kinase X50
Test Compound 2 Kinase X120

Application in Medicinal Chemistry: Neurodegenerative Diseases

The structural features of this compound derivatives also make them attractive candidates for the development of agents targeting neurodegenerative diseases. Their ability to modulate kinase pathways and potentially cross the blood-brain barrier is of significant interest.

Protocol: Cell-Based Neuroprotection Assay (MTT Assay)

This protocol describes a method to assess the neuroprotective effects of compounds derived from this compound against a neurotoxic insult in a neuronal cell line, such as SH-SY5Y.[6][7]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce neurotoxicity by adding a known concentration of the neurotoxin (e.g., 6-OHDA). Include control wells with cells only, cells with neurotoxin only, and cells with the test compound only.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Evaluate the neuroprotective effect of the test compounds by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone.

Data Presentation:

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control -100
Neurotoxin alone 5045
Neurotoxin + Test Cmpd 1 165
Neurotoxin + Test Cmpd 1 1085

Visualizing the Workflow and Concepts

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow 3-Methylpyrrolidine 3-Methylpyrrolidine SNAr Reaction SNAr Reaction 3-Methylpyrrolidine->SNAr Reaction 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->SNAr Reaction Nitro Intermediate Nitro Intermediate SNAr Reaction->Nitro Intermediate Reduction Reduction Nitro Intermediate->Reduction Final Product This compound Reduction->Final Product

Caption: Synthetic scheme for this compound.

G cluster_kinase Kinase Inhibition Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Test Compound Add Test Compound Prepare Reaction Mix->Add Test Compound Initiate Reaction (Add ATP) Initiate Reaction (Add ATP) Add Test Compound->Initiate Reaction (Add ATP) Incubate Incubate Initiate Reaction (Add ATP)->Incubate Terminate & Filter Terminate & Filter Incubate->Terminate & Filter Measure Radioactivity Measure Radioactivity Terminate & Filter->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Caption: Workflow for the in vitro kinase inhibition assay.

G cluster_neuro Neuroprotection Assay Workflow Seed Neuronal Cells Seed Neuronal Cells Pre-treat with Compound Pre-treat with Compound Seed Neuronal Cells->Pre-treat with Compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with Compound->Induce Neurotoxicity Incubate Incubate Induce Neurotoxicity->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Determine Cell Viability Determine Cell Viability Measure Absorbance->Determine Cell Viability

Caption: Workflow for the cell-based neuroprotection assay.

References

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., & Haydl, A. M. (2019).
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Dana Bioscience. (n.d.). This compound 50mg. [Link]

  • Google Patents. (n.d.).
  • Ghashang, M., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. [Link]

Sources

Application Notes and Protocols: 4-(3-Methylpyrrolidin-1-yl)aniline as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 4-anilino moiety is a well-established pharmacophore in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] The strategic functionalization of the aniline ring provides a powerful handle to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of 4-(3-Methylpyrrolidin-1-yl)aniline as a versatile precursor in the synthesis of potent and selective kinase inhibitors. The introduction of the 3-methylpyrrolidine group can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, often leading to improved potency and pharmacokinetic profiles of the final drug candidate.[1][2]

A prime example of a clinically significant drug synthesized from a similar core structure is Nintedanib (BIBF 1120), a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.[3] The synthetic routes to Nintedanib often utilize a substituted aniline precursor, highlighting the industrial relevance of this chemical class.[3][4][5] This guide will delve into the synthetic utility of this compound, providing detailed protocols and explaining the rationale behind key experimental choices.

The Strategic Advantage of the 3-Methylpyrrolidine Moiety

The incorporation of a 3-methylpyrrolidine group onto the 4-position of the aniline ring offers several advantages in the design of kinase inhibitors:

  • Improved Physicochemical Properties: The aliphatic cyclic amine can enhance aqueous solubility and introduce a basic center, which can be beneficial for salt formation and overall developability.

  • Vector for Exploring Chemical Space: The pyrrolidine ring provides a scaffold for further substitution, allowing for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity. The stereochemistry of the methyl group can also play a crucial role in achieving selective interactions within the kinase binding pocket.[2]

  • Favorable Binding Interactions: The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions within the ATP-binding site, contributing to overall potency. The pyrrolidine ring itself can fit into specific hydrophobic pockets within the kinase domain, such as the pyrrolidine-binding pocket of Polo-like kinase 1 (Plk1).[6][7]

Synthesis of this compound

The precursor itself, this compound, can be synthesized through several established methods. A common approach involves the nucleophilic aromatic substitution of a suitable fluoro- or chloro-nitrobenzene with 3-methylpyrrolidine, followed by reduction of the nitro group.

Protocol 1: Synthesis of this compound

This protocol outlines a general two-step synthesis of the title compound.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-methylpyrrolidine

  • To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 3-methylpyrrolidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-nitrophenyl)-3-methylpyrrolidine.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(4-nitrophenyl)-3-methylpyrrolidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C, 10 mol%), and place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.[8]

Application in the Synthesis of Kinase Inhibitors: A Case Study of Nintedanib Analogs

To illustrate the utility of this compound, we will outline a synthetic protocol for a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor.[3] This will be followed by the final condensation step to yield the active pharmaceutical ingredient.

Synthetic Workflow for Nintedanib

G A This compound C Condensation Reaction A->C B Methyl 2-oxoindoline-6-carboxylate B->C D Nintedanib Intermediate C->D Acid Catalyst (e.g., Acetic Acid) E Final Cyclization/Condensation D->E F Nintedanib E->F Reaction with (Z)-ethyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate

Caption: Synthetic workflow for Nintedanib utilizing a substituted aniline precursor.

Protocol 2: Synthesis of a Key Nintedanib Intermediate

This protocol describes the condensation of this compound with a substituted oxindole core, a common strategy in the synthesis of indolinone-based kinase inhibitors.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-((4-(methylamino)phenyl)(phenyl)methylene)-2-oxoindoline-6-carboxylate (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as acetic acid or a mixture of toluene and acetic acid.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with a suitable solvent like diethyl ether or hexane to induce precipitation.

  • Purification: Wash the collected solid with a cold solvent to remove impurities. The product can be further purified by recrystallization or column chromatography on silica gel to yield the desired Nintedanib intermediate.

Final Step: Synthesis of Nintedanib

The intermediate from Protocol 2 can then be acylated with 2-chloro-N-methyl-N-(4-methylpiperazin-1-yl)acetamide followed by an intramolecular cyclization to yield Nintedanib. However, a more direct and convergent synthesis is often employed in industrial settings.

A more concise synthesis of Nintedanib involves the reaction of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide with methyl 3-benzoyl-2-oxoindoline-6-carboxylate.[9] While this specific example does not directly use this compound, it demonstrates the general principle of condensing a substituted aniline with an oxindole core, a strategy for which our title compound is well-suited for generating novel analogs.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-quinazoline and 4-anilino-quinoline scaffolds are also prevalent in kinase inhibitors.[10][11][12] this compound can be readily incorporated into these scaffolds to explore SAR.

General Synthetic Scheme for Anilino-Quinazoline/Quinoline Kinase Inhibitors

G cluster_0 Scaffold Preparation cluster_1 Final Condensation A Substituted Anthranilic Acid or 2-Aminobenzonitrile C 4-Chloroquinazoline or 4-Chloroquinoline A->C Multiple Steps B Cyclization Reagents B->C E Buchwald-Hartwig or Nucleophilic Aromatic Substitution C->E D This compound D->E F Anilino-Quinazoline/Quinoline Kinase Inhibitor E->F Pd Catalyst, Ligand, Base or Heat

Caption: General synthetic route to anilino-quinazoline/quinoline kinase inhibitors.

Key Considerations for SAR Studies

When using this compound as a building block, researchers should consider the following to guide their SAR exploration:

  • Stereochemistry: The methyl group on the pyrrolidine ring introduces a chiral center. Synthesizing and testing both the (R)- and (S)-enantiomers can reveal stereospecific interactions within the kinase active site, potentially leading to increased potency and selectivity.[2]

  • Substitution on the Pyrrolidine Ring: The pyrrolidine ring itself can be further functionalized to probe for additional binding interactions. For example, the introduction of hydroxyl or amino groups can provide opportunities for new hydrogen bonds.

  • Impact on Kinase Selectivity: The nature of the substituent at the 4-position of the aniline ring can significantly influence the selectivity profile of the inhibitor across the kinome. Systematic exploration of different cyclic amines can be a valuable strategy for identifying inhibitors with desired selectivity profiles.[13]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data that could be generated when evaluating a series of kinase inhibitors derived from this compound and its analogs.

Compound IDAniline MoietyKinase TargetIC50 (nM)
IA-1 4-(Pyrrolidin-1-yl)anilineKinase A50
IA-2 This compound (racemic)Kinase A25
IA-3 4-((R)-3-Methylpyrrolidin-1-yl)anilineKinase A10
IA-4 4-((S)-3-Methylpyrrolidin-1-yl)anilineKinase A45
IA-5 This compound (racemic)Kinase B>1000

This illustrative data highlights how the introduction and stereochemistry of the methyl group can significantly impact inhibitory potency and selectivity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic incorporation can lead to compounds with improved physicochemical properties, enhanced potency, and desirable selectivity profiles. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics. The exploration of SAR around the 3-methylpyrrolidine moiety, including its stereochemistry, represents a promising avenue for the discovery of potent and selective kinase inhibitors.

References

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Application Notes & Protocols: A Researcher's Guide to Characterizing the Biological Activity of Novel Pyrrolidinyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolidine-Aniline Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical feature for designing molecules with high target specificity and novel biological activities.[1][2][3] When this versatile heterocycle is coupled with an aniline moiety—a key feature in many approved kinase inhibitors—the resulting derivatives become prime candidates for investigation, particularly in oncology.[4] Pyrrolidinyl aniline derivatives represent a promising class of compounds with the potential to interact with a multitude of biological targets, including the protein kinases that are frequently dysregulated in cancer.[5][6]

This guide provides an integrated, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of novel pyrrolidinyl aniline derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a logical workflow from initial cytotoxicity screening to preclinical in vivo validation. Our goal is to equip you with the rationale and detailed protocols necessary to transform a novel compound from a chemical structure into a well-characterized biological entity.

Part 1: Foundational Analysis - Assessing Cellular Cytotoxicity

Expert Rationale: The first and most fundamental question for any potential anticancer agent is whether it can kill or inhibit the proliferation of cancer cells. A cytotoxicity assay provides the initial " go/no-go " signal.[7] Among the various methods, the MTT assay remains a gold standard due to its reliability, reproducibility, and straightforward colorimetric readout.[5] It measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[8] Only living, metabolically active cells can reduce the yellow MTT salt to a purple formazan product, providing a quantitative measure of the compound's effect.

Workflow for Initial Cytotoxicity Screening

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_read Phase 3: Data Acquisition P1 Culture & Harvest Cancer Cell Lines P2 Prepare Cell Suspension & Count Cells P1->P2 P3 Seed Cells into 96-well Plate P2->P3 E1 Treat Cells with Compounds P3->E1 Allow cells to adhere (typically 24h) P4 Prepare Serial Dilutions of Test Compounds E2 Incubate for 24-72h (37°C, 5% CO₂) E1->E2 E3 Add MTT Reagent to each well E2->E3 E4 Incubate for 2-4h (Allow Formazan Formation) E3->E4 R1 Add Solubilization Solution (e.g., DMSO, SDS-HCl) E4->R1 Carefully remove media R2 Incubate until Crystals Dissolve R1->R2 R3 Read Absorbance (570 nm) R2->R3 R4 Calculate % Viability & Determine IC50 R3->R4 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 (active) Detectable by WB ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8:f0->ProCasp3 activates Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Pro-Apoptotic (Bax) vs. Anti-Apoptotic (Bcl-2) Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 (active) Detectable by WB ProCasp9->Casp9 Casp9:f0->ProCasp3 activates Casp3 Cleaved Caspase-3 Detectable by WB ProCasp3->Casp3 PARP PARP Casp3->PARP cleaves CleavedPARP Cleaved PARP Detectable by WB PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: Key markers in the intrinsic and extrinsic apoptosis pathways.

Protocol 2: Western Blot Analysis of Apoptotic Markers

Materials:

  • Treated and untreated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins based on molecular weight. [9]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [9]6. Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved-Caspase-3) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Interpretation: An increase in the bands corresponding to cleaved Caspase-3 (p17/p12 subunits) and cleaved PARP (89 kDa fragment), or an increased Bax/Bcl-2 ratio, in compound-treated samples compared to controls indicates apoptosis induction. [10][9]β-actin is used as a loading control to normalize protein levels.

Part 3: Target Validation - In Vivo Preclinical Efficacy

Expert Rationale: While in vitro data is essential, it does not fully recapitulate the complex environment of a living organism. [11]An in vivo study is the definitive step to confirm that a compound's cellular activity translates into therapeutic efficacy. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the most widely used and accepted preclinical model for evaluating novel anticancer agents. [11][12][13]This model allows for the assessment of a compound's ability to inhibit tumor growth in a physiological setting, while also providing initial insights into its tolerability and pharmacokinetic behavior. [11][14]

Workflow for a Subcutaneous Xenograft Study

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis S1 Select Immunodeficient Mice (e.g., Athymic Nude, SCID) S2 Implant Human Cancer Cells Subcutaneously S1->S2 S3 Monitor Mice for Tumor Establishment S2->S3 S4 Randomize Mice into Groups (Vehicle, Test Compound) S3->S4 T1 Initiate Treatment when Tumors Reach Palpable Size S4->T1 Tumors ~100-200 mm³ T2 Administer Compound/Vehicle (e.g., Daily, IP, Oral) T1->T2 T3 Measure Tumor Volume (e.g., 2-3 times/week) T4 Monitor Animal Body Weight & General Health A1 Euthanize Mice at Study Endpoint T2->A1 Pre-defined endpoint or ethical considerations T3->T2 Repeat for 2-4 weeks T4->T2 A2 Excise & Weigh Tumors A1->A2 A3 Calculate Tumor Growth Inhibition (TGI) A2->A3 A4 Perform Optional Analyses (Histology, PK/PD) A3->A4

Caption: Workflow for an in vivo human tumor xenograft study.

Protocol 3: Overview of a Mouse Xenograft Efficacy Study

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude mice). [13]2. Tumor Growth and Randomization: Allow tumors to grow to a mean palpable size (e.g., 100-200 mm³). Randomize animals into treatment groups (typically n=8-10 mice per group), including a vehicle control group and one or more groups for the test compound at different doses.

  • Treatment Administration: Administer the pyrrolidinyl aniline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. [12]Monitor animal body weight and overall health as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize the animals, and excise, weigh, and photograph the tumors. Calculate the Tumor Growth Inhibition (TGI) to quantify the compound's efficacy.

  • Pharmacokinetic (PK) Analysis: In satellite groups of animals, blood samples can be collected at various time points after dosing to determine the compound's concentration in plasma. This helps correlate drug exposure with efficacy (a PK/PD relationship). [14][15]Understanding a small molecule's PK profile is crucial for optimizing dosing regimens. [15][16]

Conclusion

The evaluation of novel pyrrolidinyl aniline derivatives is a systematic, multi-faceted process that builds a comprehensive profile of a compound's biological activity. By progressing logically from broad in vitro cytotoxicity screening to detailed mechanistic studies and culminating in preclinical in vivo validation, researchers can rigorously assess the therapeutic potential of these promising molecules. Each step provides a layer of crucial information, ensuring that only the most potent, selective, and effective candidates advance in the drug discovery pipeline. This structured approach, grounded in sound scientific rationale, is indispensable for translating novel chemical matter into the next generation of targeted therapies.

References

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Application Notes & Protocols: 4-(3-Methylpyrrolidin-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

4-(3-Methylpyrrolidin-1-yl)aniline is a substituted aniline derivative that serves as a versatile and valuable building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its structure incorporates three key features that define its reactivity and utility:

  • A Primary Aromatic Amine (-NH₂): This group is a potent nucleophile and a classical handle for a wide array of chemical transformations, including amide bond formation, cross-coupling reactions, and the synthesis of nitrogen-containing heterocycles.[1][2]

  • An N-Aryl Pyrrolidine Ring: The saturated pyrrolidine moiety enhances the compound's three-dimensionality and can improve physicochemical properties such as solubility and metabolic stability in drug candidates.[3][4] The nitrogen atom's lone pair is partially delocalized into the aromatic system, modulating the reactivity of the aniline.

  • A Chiral Center: The methyl group at the 3-position of the pyrrolidine ring introduces a stereocenter. This is of paramount importance in drug development, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles due to specific interactions with chiral biological targets.[3][5]

The strategic combination of these features makes this compound an attractive starting material for creating complex molecules with tailored biological activities.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1249602-03-6[7][8]
Molecular Formula C₁₁H₁₆N₂[7]
Molecular Weight 176.26 g/mol [7]
Appearance Oil
Purity Typically ≥95%
Storage Store at room temperature

Core Reactivity and Mechanistic Considerations

The primary reactive site of this compound is the exocyclic primary amine (-NH₂). This group's nucleophilicity is slightly enhanced by the electron-donating effect of the para-substituted pyrrolidine ring. This makes it an excellent substrate for reactions requiring a nucleophilic amine, while the tertiary amine of the pyrrolidine ring remains largely unreactive under most conditions.

Application Note 1: Synthesis of Bioactive Amides via Acyl Coupling

Rationale: The amide bond is a cornerstone of peptide and protein structure and is present in a vast number of approved pharmaceutical agents. The primary amine of this compound is readily acylated to form stable amide linkages, making it a key building block for generating libraries of potential drug candidates.[9][10] The choice of coupling reagent is critical, especially for electron-deficient carboxylic acids or sterically hindered substrates, to ensure high conversion and yield.[11]

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a robust and widely used method for coupling a generic carboxylic acid (R-COOH) with this compound. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is effective for minimizing side reactions and racemization.[9][12]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 equiv) and this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M), add HOBt (a catalytic 0.1 equiv often suffices, but up to 1.0 equiv can be used for difficult couplings).[9]

  • Add DIPEA (2.0 equiv) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Diagram 1: Experimental Workflow for Amide Coupling This diagram illustrates the sequential steps involved in the EDC/HOBt mediated amide coupling protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Aniline, Carboxylic Acid, HOBt in Anhydrous DCM base Add DIPEA reagents->base cool Cool to 0 °C base->cool add_edc Add EDC·HCl Portion-wise cool->add_edc stir Stir at RT (12-18h) add_edc->stir monitor Monitor by TLC / LC-MS stir->monitor dilute Dilute with DCM monitor->dilute wash Aqueous Wash (NaHCO₃, H₂O, Brine) dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Application Note 2: C-N Cross-Coupling via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14] It allows for the coupling of an amine with an aryl halide or triflate. Using this compound as the amine component enables the synthesis of complex diarylamine structures, which are prevalent in materials science (e.g., OLEDs) and as scaffolds in medicinal chemistry.[15] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.[16][17]

Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol details a typical procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Xantphos or other suitable phosphine ligand (e.g., RuPhos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Glovebox Recommended: To an oven-dried Schlenk flask under an inert atmosphere, add the Pd precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (NaOtBu, 1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired diarylamine product.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination This diagram outlines the key mechanistic steps of the palladium-catalyzed C-N bond formation.

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L₂(NHR')] oa_complex->amine_complex Ligand Exchange (+ R'NH₂) (- HX, Base) amine_complex->pd0 Reductive Elimination product Ar-NHR' amine_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Application Note 3: Construction of Quinoline Heterocycles

Rationale: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. Substituted anilines are classic precursors for quinoline synthesis through various named reactions, such as the Skraup, Doebner-von Miller, or Combes syntheses.[18][19] The reaction of this compound with α,β-unsaturated aldehydes or ketones under acidic conditions can lead to the formation of novel, functionalized quinolines.[20][21][22]

Protocol 3: Skraup-type Synthesis of a Substituted Quinoline

This protocol provides a general method for synthesizing a quinoline ring from this compound and glycerol, which dehydrates in situ to form acrolein.

Materials:

  • This compound (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., Nitrobenzene or Arsenic(V) oxide)

  • Ferrous sulfate (FeSO₄) (catalytic, to moderate the reaction)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a robust reaction vessel within a fume hood.

  • To a flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated H₂SO₄ to this compound (1.0 equiv).

  • Add glycerol (3.0 equiv) and a catalytic amount of FeSO₄.

  • Add the oxidizing agent (e.g., nitrobenzene, 1.2 equiv).

  • Heat the mixture carefully to ~100-130 °C. Once the reaction initiates (as evidenced by vigorous reflux), moderate the heating to maintain a controlled reaction rate.

  • After the initial exothermic phase subsides, continue heating for an additional 2-4 hours.

  • Allow the mixture to cool to room temperature and then pour it cautiously onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is > 9. Monitor the temperature during neutralization.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography or crystallization to yield the target quinoline.

Safety, Handling, and Storage

  • Safety: this compound is an aniline derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline compounds are generally considered toxic upon inhalation, ingestion, and skin contact. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

References

  • Larock, R. C., & Nevárez, Z. (2018). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Comprehensive Organic Name Reactions and Reagents.
  • Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters. Available from: [Link]

  • Kotha, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • Wiley Online Library. (2022). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Available from: [Link]

  • De Gruyter. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Available from: [Link]

  • ResearchGate. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

  • ResearchGate. (2021). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Available from: [Link]

  • SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Insight Medical Publishing. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Available from: [Link]

  • PubMed. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Available from: [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Royal Society of Chemistry. (2013). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available from: [Link]

  • JOCPR. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available from: [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]

Sources

Application Notes and Protocols for the Development of Therapeutic Agents Utilizing Pyrrolidinyl Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinyl Aniline Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its prevalence stems from a combination of desirable physicochemical properties. The sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2][3] This non-planar structure, along with the presence of stereogenic centers, enables the precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[2][3]

When integrated into an aniline framework, the resulting pyrrolidinyl aniline scaffold becomes a versatile platform for the development of highly potent and selective therapeutic agents. This scaffold is particularly prominent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8][9] The pyrrolidinyl aniline moiety can be strategically functionalized to interact with the ATP-binding pocket of specific kinases, leading to the inhibition of their catalytic activity and the downstream signaling pathways they control.[10]

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics based on the pyrrolidinyl aniline scaffold. We will delve into the synthetic strategies for accessing these molecules, provide detailed protocols for their biological evaluation, and discuss the principles of structure-activity relationship (SAR) optimization.

I. Chemical Synthesis of Pyrrolidinyl Aniline Derivatives

The synthesis of pyrrolidinyl aniline derivatives can be approached through various routes. A common and efficient method involves the nucleophilic aromatic substitution (SNAAr) or Buchwald-Hartwig amination of a suitably activated aniline precursor with a pyrrolidine derivative. The following protocol outlines a representative synthesis of a model pyrrolidinyl aniline compound.

Protocol 1: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide

This protocol describes a two-step synthesis starting from 4-fluoro-1-nitrobenzene and pyrrolidine, followed by reduction of the nitro group and subsequent acetylation.

Materials and Reagents:

  • 4-fluoro-1-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine

  • To a solution of 4-fluoro-1-nitrobenzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(4-nitrophenyl)pyrrolidine.

Step 2: Synthesis of 4-(pyrrolidin-1-yl)aniline

  • To a suspension of 1-(4-nitrophenyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90°C) for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)aniline, which can be used in the next step without further purification.

Step 3: Synthesis of N-(4-(pyrrolidin-1-yl)phenyl)acetamide

  • Dissolve the crude 4-(pyrrolidin-1-yl)aniline (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C.

  • Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield N-(4-(pyrrolidin-1-yl)phenyl)acetamide.[11]

Causality Behind Experimental Choices:

  • Step 1: The use of a polar aprotic solvent like DMF facilitates the SNAAr reaction. Potassium carbonate acts as a base to neutralize the HF formed during the reaction.

  • Step 2: The reduction of the nitro group is a classic transformation. The Fe/NH₄Cl system in a protic solvent mixture is a mild and efficient method for this reduction.

  • Step 3: Acetic anhydride is a readily available and effective acetylating agent. Pyridine acts as a base to neutralize the acetic acid byproduct and catalyze the reaction.

II. In Vitro Biological Evaluation

Once synthesized, the pyrrolidinyl aniline derivatives must be evaluated for their biological activity. For kinase inhibitors, this typically involves a primary screen to determine their inhibitory activity against the target kinase, followed by cell-based assays to assess their effects on cancer cell viability and proliferation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12][13][14]

Materials and Reagents:

  • Target kinase (e.g., ERK1, ERK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (pyrrolidinyl aniline derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents:

    • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them into the kinase reaction buffer.

    • Prepare a solution of the kinase and substrate in the reaction buffer.

    • Prepare the ATP solution in the reaction buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the test compound solution (or vehicle control).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[15][16][17]

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][18][19]

Materials and Reagents:

  • Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrrolidinyl aniline derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value for each compound.

III. Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays are crucial for establishing the structure-activity relationship (SAR) of the synthesized compounds. SAR studies aim to identify the structural features of the pyrrolidinyl aniline scaffold that are essential for potent and selective biological activity.

Illustrative SAR Table:

CompoundR1R2Kinase IC50 (nM) (e.g., ERK1)Cell Viability IC50 (µM) (e.g., A375)
1a HH50015.2
1b 3-ClH1505.8
1c 3-FH1204.5
1d H4-Me45012.1
1e 3-F4-Me802.1

Interpretation of SAR Data:

The hypothetical data in the table above suggests that:

  • Substitution on the Aniline Ring (R1): The introduction of a halogen, particularly fluorine, at the meta-position of the aniline ring (compounds 1b and 1c ) leads to a significant improvement in both kinase inhibitory activity and cellular potency compared to the unsubstituted analog (1a ). This could be due to favorable interactions with a specific sub-pocket in the kinase active site.

  • Substitution on the Pyrrolidine Ring (R2): The addition of a methyl group at the 4-position of the pyrrolidine ring has a modest effect on its own (1d ).

  • Combined Substitutions: The combination of a meta-fluoro group on the aniline ring and a 4-methyl group on the pyrrolidine ring (1e ) results in the most potent compound in this series. This suggests a synergistic effect where both modifications contribute positively to the overall activity.

These SAR insights are invaluable for guiding the design of the next generation of compounds with improved potency and selectivity.

IV. In Vivo Evaluation

Promising candidates identified from in vitro studies and SAR analysis should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 4: Murine Xenograft Model for Efficacy Assessment

This protocol provides a general framework for evaluating the antitumor efficacy of a lead compound in a mouse xenograft model.

Materials and Reagents:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., A375)

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle (e.g., a solution for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group at a specified dose and schedule (e.g., daily oral gavage).

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume (e.g., using the formula: (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.

    • Compare the tumor growth inhibition in the treated group to the control group.

Protocol 5: Pharmacokinetic (PK) Study in Rodents

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.[20][21][22][23]

Materials and Reagents:

  • Rodents (e.g., rats or mice)

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound in plasma

Procedure:

  • Dosing:

    • Administer the test compound to two groups of animals: one via IV injection and the other via oral gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points after dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration-time profiles for both IV and PO administration.

    • Calculate key PK parameters such as:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of distribution (Vd): The apparent volume into which the drug distributes.

      • Half-life (t½): The time it takes for the drug concentration to decrease by half.

      • Area under the curve (AUC): A measure of total drug exposure.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.[20]

V. Visualizing Key Processes

Visual representations are powerful tools for understanding complex biological pathways and experimental workflows.

Experimental Workflow

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrrolidinyl Aniline Derivatives Purification Purification & Characterization Synthesis->Purification KinaseAssay Kinase Inhibition Assay (IC50 Determination) Purification->KinaseAssay CellAssay Cell Viability Assay (IC50 Determination) Purification->CellAssay SAR Structure-Activity Relationship Analysis KinaseAssay->SAR CellAssay->SAR Efficacy Xenograft Model (Efficacy) SAR->Efficacy PK Pharmacokinetic Study (ADME) SAR->PK

Caption: Experimental workflow for the development of pyrrolidinyl aniline-based therapeutic agents.

Simplified ERK Signaling Pathway

erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrrolidinyl Aniline Inhibitor Inhibitor->ERK

Caption: Simplified representation of the ERK signaling pathway and the point of intervention for an ERK inhibitor.

VI. Conclusion

The pyrrolidinyl aniline scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, in vitro and in vivo evaluation, and optimization of this important class of molecules. By systematically applying these methodologies, researchers can accelerate the discovery and development of new medicines with the potential to address significant unmet medical needs.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016). Green Chemistry. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2025, August 6). ResearchGate. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). PubMed. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021, August 5). National Center for Biotechnology Information. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2016, June 13). Semantic Scholar. [Link]

  • ChemInform Abstract: Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (n.d.). ResearchGate. [Link]

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • MAPK/ERK pathway - Wikipedia. (n.d.). [Link]

  • CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Center for Biotechnology Information. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024, May 30). National Center for Biotechnology Information. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Development of Extracellular Signal-Regulated Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. (2018, June 15). PubMed. [Link]

  • What are ERK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Oral pharmacokinetic parameters of the kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. [Link]

  • Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. (n.d.). PubMed. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PubMed Central. [Link]

  • WO2005113541A1 - Pyrrole compounds as inhibitors of erk protein kinase, synthesis thereof and intermediates thereto. (n.d.).
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  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (n.d.). PubMed. [Link]

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  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). [Link]

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Application Notes & Protocols: The Strategic Integration of 4-(3-Methylpyrrolidin-1-yl)aniline in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for more selective and potent anticancer therapeutics has led to the exploration of novel molecular scaffolds that can serve as privileged structures in drug design. The aniline moiety, in particular, is a cornerstone in the architecture of numerous kinase inhibitors. This guide provides an in-depth look at the synthetic utility of 4-(3-Methylpyrrolidin-1-yl)aniline, a versatile building block for creating sophisticated anticancer compounds. We will explore its application in the synthesis of a potent kinase inhibitor, detailing the underlying chemical principles, step-by-step protocols for synthesis and biological evaluation, and the mechanistic rationale for its anticancer activity. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Anilino-Pyrrolidine Scaffold in Oncology

The development of targeted cancer therapies has revolutionized treatment paradigms, with kinase inhibitors at the forefront of this evolution.[1] Many of these inhibitors feature an aniline core, which often serves as a crucial pharmacophore for binding to the ATP-binding pocket of kinases.[2][3][4] The substitution pattern on the aniline ring plays a pivotal role in modulating potency, selectivity, and pharmacokinetic properties.

The incorporation of a pyrrolidine ring, as seen in this compound, offers several advantages in drug design. The saturated heterocyclic system can enhance solubility, improve metabolic stability, and provide a three-dimensional structural element that can lead to more specific interactions with the target protein. The methyl group on the pyrrolidine ring can further refine the conformational properties of the molecule.

This guide will focus on the practical application of this compound in the synthesis of a hypothetical, yet representative, anticancer agent targeting a key signaling pathway in cancer progression.

Synthetic Strategy: Building a Potent Kinase Inhibitor

A common and effective strategy for generating kinase inhibitors is the construction of a 4-anilinoquinoline or 4-anilinoquinazoline scaffold.[2][3][4] In this section, we will detail a robust protocol for the synthesis of a novel 4-anilino-3-cyanoquinoline derivative using this compound as a key starting material. The cyano group at the 3-position of the quinoline ring is a common feature in potent kinase inhibitors, contributing to enhanced binding affinity.[2][3]

Overall Synthetic Workflow

The synthesis will proceed in two main stages: first, the construction of the reactive 4-chloro-3-cyanoquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with this compound.

G A Starting Materials: Anthranilonitrile & Acyl Chloride B Step 1: Cyclization Reaction A->B C Intermediate: 2,4-dihydroxy-3-cyanoquinoline B->C D Step 2: Chlorination C->D E Intermediate: 2,4-dichloro-3-cyanoquinoline D->E F Step 3: Selective Reduction E->F G Intermediate: 4-chloro-3-cyanoquinoline F->G I Step 4: Nucleophilic Aromatic Substitution (SNAr) G->I H Starting Material: This compound H->I J Final Product: Novel Kinase Inhibitor I->J K Purification (Column Chromatography) J->K

Caption: Synthetic workflow for the novel kinase inhibitor.

Detailed Synthesis Protocol

PART A: Synthesis of 4-chloro-3-cyanoquinoline

  • Rationale: This multi-step synthesis of the quinoline core is a standard procedure in medicinal chemistry. The final chlorination step provides a reactive electrophile for the subsequent SNAr reaction.

  • Step 1: Synthesis of 2,4-dihydroxy-3-cyanoquinoline

    • To a stirred solution of anthranilonitrile (1 equivalent) in diphenyl ether, add diethyl malonate (1.1 equivalents).

    • Heat the mixture to 250 °C for 2 hours.

    • Cool the reaction mixture to room temperature, and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield 2,4-dihydroxy-3-cyanoquinoline.

  • Step 2: Synthesis of 2,4-dichloro-3-cyanoquinoline

    • Suspend 2,4-dihydroxy-3-cyanoquinoline (1 equivalent) in phosphorus oxychloride (POCl3) (5 equivalents).

    • Add N,N-dimethylaniline (0.1 equivalents) catalytically.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and pour it slowly onto crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 2,4-dichloro-3-cyanoquinoline.

  • Step 3: Synthesis of 4-chloro-3-cyanoquinoline

    • Dissolve 2,4-dichloro-3-cyanoquinoline (1 equivalent) in a mixture of ethanol and ethyl acetate.

    • Add 10% Palladium on carbon (0.1 equivalents).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 16 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-chloro-3-cyanoquinoline.

PART B: Synthesis of the Final Compound: 4-(4-(3-Methylpyrrolidin-1-yl)anilino)-3-cyanoquinoline

  • Rationale: The SNAr reaction is a cornerstone of kinase inhibitor synthesis. The electron-withdrawing cyano group activates the 4-position of the quinoline ring towards nucleophilic attack by the aniline nitrogen.

  • Step 4: Nucleophilic Aromatic Substitution (SNAr)

    • In a round-bottom flask, dissolve 4-chloro-3-cyanoquinoline (1 equivalent) and this compound (1.1 equivalents) in isopropanol.

    • Add a catalytic amount of hydrochloric acid (HCl).

    • Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to afford the final compound.

Biological Evaluation: Assessing Anticancer Potential

Once synthesized and characterized (e.g., via ¹H NMR, ¹³C NMR, and mass spectrometry), the novel compound must be evaluated for its anticancer activity.

In Vitro Cytotoxicity: The MTT Assay
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the synthesized compound in DMSO and then in cell culture medium.

    • Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

  • Data Presentation:

CompoundCell LineIC50 (µM)
Novel Kinase Inhibitor A549 (Lung Cancer)0.5 µM
Novel Kinase Inhibitor MCF-7 (Breast Cancer)1.2 µM
Doxorubicin (Control) A549 (Lung Cancer)0.8 µM
Doxorubicin (Control) MCF-7 (Breast Cancer)1.5 µM
Target Engagement: Kinase Inhibition Assay
  • Principle: To confirm that the compound inhibits its intended kinase target (e.g., a specific receptor tyrosine kinase), an in vitro kinase assay is performed. This can be done using various formats, such as a radiometric assay measuring the transfer of ³²P from ATP to a substrate, or a fluorescence-based assay.

  • Generalized Protocol (Fluorescence-Based):

    • In a 96-well plate, add the recombinant kinase, a suitable substrate peptide, and ATP.

    • Add the synthesized compound at various concentrations.

    • Incubate the reaction mixture to allow for phosphorylation of the substrate.

    • Add a solution containing a phosphospecific antibody labeled with a fluorescent probe.

    • Measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

    • Calculate the IC50 value for kinase inhibition.

Mechanism of Action: Disrupting Cancer Cell Signaling

Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors of protein kinases.[1][2] These kinases are often critical components of signaling pathways that drive cell proliferation, survival, and angiogenesis.[5]

A plausible mechanism of action for our synthesized compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds and activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Inhibitor Synthesized Inhibitor (4-(4-(3-Methylpyrrolidin-1-yl)anilino)-3-cyanoquinoline) Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a representative RTK signaling pathway.

By binding to the ATP pocket of the kinase domain of the RTK, the synthesized inhibitor prevents the phosphorylation and activation of downstream signaling molecules. This leads to the abrogation of signals that promote cell growth and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells.[6][7] The disruption of these pathways is a key mechanism of action for many targeted anticancer drugs.[5]

Conclusion and Future Directions

The strategic use of this compound as a building block offers a promising avenue for the development of novel kinase inhibitors with potentially favorable pharmacological profiles. The synthetic route outlined in this guide is adaptable and can be modified to generate a library of related compounds for structure-activity relationship (SAR) studies. Further investigations should focus on in vivo efficacy in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and selectivity screening against a panel of kinases to fully characterize the therapeutic potential of these novel agents.

References

  • Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (2024). Arborpharmchem.
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023).
  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. (2004). Molecular Cancer Therapeutics.
  • 9-Anilinoacridines as anticancer drugs. (2014). Journal of Chemistry and Technologies.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
  • 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. (2008). PubMed.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. (2012). PubMed.
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling p
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. (2002). PubMed.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI.
  • This compound. (n.d.). BLDpharm.
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Application Notes & Protocols: Pharmacological Evaluation of 4-(3-Methylpyrrolidin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Evaluating 4-(3-Methylpyrrolidin-1-yl)aniline Analogs

The this compound scaffold is an emerging chemical motif of significant interest in modern medicinal chemistry. Its structural components—a substituted aniline ring linked to a methyl-pyrrolidine moiety—confer favorable physicochemical properties that are often sought in drug candidates, including potential for strong target engagement, metabolic stability, and desirable pharmacokinetic profiles. Analogs of this core structure have been investigated for a range of therapeutic applications, from kinase inhibitors in oncology to antagonists for G-protein coupled receptors (GPCRs).[1][2][3] The core challenge and opportunity lie in systematically evaluating new analogs to build a robust structure-activity relationship (SAR) and structure-property relationship (SPR) profile.

This document provides a comprehensive, field-proven guide for the pharmacological evaluation of a library of this compound analogs. It is designed not as a rigid set of instructions, but as a strategic framework that follows the logical progression of a typical drug discovery campaign—from initial hit identification to preclinical candidate selection.[4][5] We will emphasize the causality behind experimental choices, the inclusion of self-validating controls, and the integration of data to make informed "Go/No-Go" decisions at critical stages.[4]

Phase 1: The Global Evaluation Strategy

A successful pharmacological evaluation is a multi-stage filtering process. The goal is to efficiently and cost-effectively eliminate compounds with undesirable properties (e.g., low potency, toxicity, poor metabolic stability) while advancing those with the highest potential for clinical success.[6][7] Our strategy is built on a tiered approach, moving from high-throughput in vitro assays to more complex cellular and in vivo models.

The diagram below outlines this strategic workflow, which forms the backbone of this guide.

Pharmacological_Evaluation_Workflow cluster_0 Phase 1: Hit Identification & Primary Screening cluster_1 Phase 2: Lead Optimization & Selectivity cluster_2 Phase 3: Preclinical Candidate Characterization A Analog Library (N > 50 compounds) B Primary Target Engagement Assay (e.g., Kinase Binding, IC50) A->B C Broad Cell Viability Screen (e.g., MTT on Cancer/Normal Cells) B->C D Secondary/Functional Assays (Cellular Target Inhibition) C->D  Hits (Potency < 1µM & Selective Index > 10) E Selectivity Profiling (Kinase Panel, CEREP Panel) D->E F Early ADME Screening (Microsomal Stability, Permeability) E->F G In Vivo Pharmacokinetics (PK) (Rodent Model) F->G  Leads (Optimized Potency, Selectivity & ADME) H In Vivo Efficacy Study (e.g., Xenograft Model) G->H I IND-Enabling Safety/Tox (hERG, Ames, GLP Tox) H->I J IND Filing I->J  Preclinical Candidate Selection

Caption: High-level workflow for the pharmacological evaluation of novel analogs.

PART 1: Primary Screening and Hit Identification

The initial goal is to rapidly identify "hits"—compounds that demonstrate activity at the primary biological target with acceptable initial safety profiles.

Protocol: Primary Target Engagement (Biochemical Assay)

Rationale: Before assessing a compound's effect on a whole cell, it's crucial to confirm it directly interacts with its intended molecular target (e.g., a specific protein kinase).[8] Biochemical assays isolate the target protein from the complex cellular environment, providing a clean measure of potency (e.g., IC50). A discrepancy between high biochemical potency and low cellular activity often points to issues like poor cell permeability, which is a critical data point for medicinal chemists.[8]

Example Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Materials:

    • Recombinant human EGFR protein (catalytic domain).

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds (analogs) dissolved in 100% DMSO.

    • Positive control inhibitor (e.g., Gefitinib).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well white assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to 1 nM.

    • In the 384-well plate, add 5 µL of assay buffer containing the EGFR enzyme to each well.

    • Add 50 nL of the serially diluted compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP (or ADP produced) according to the detection reagent manufacturer's protocol.

    • Read the luminescence on a plate reader.

  • Data Analysis & Validation:

    • Calculate the percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay is considered valid if the Z'-factor (a measure of assay quality) is > 0.5 and the IC50 of the positive control is within ±3 standard deviations of its historical average.

Protocol: Cellular Viability and Cytotoxicity Screening

Rationale: A potent compound is useless if it is indiscriminately toxic. This assay serves as the first filter for general cytotoxicity. By testing against both a target-expressing cell line (e.g., a cancer cell line) and a normal, non-target-expressing cell line (e.g., primary fibroblasts), we can calculate a preliminary therapeutic index. A high index suggests the compound's anti-proliferative effect is specific to the target pathway and not due to general toxicity.

Protocol: MTT Cell Proliferation Assay

  • Materials:

    • Target-positive cell line (e.g., A549 lung cancer cells for an EGFR inhibitor).

    • Control cell line (e.g., MRC-5 normal lung fibroblasts).

    • Complete growth medium (e.g., DMEM + 10% FBS).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well clear tissue culture plates.

  • Procedure:

    • Seed both cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with the same serial dilutions of compounds used in the biochemical assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., Staurosporine).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

    • Therapeutic Index (TI): Calculate as TI = GI50 (Normal Cells) / GI50 (Cancer Cells).

    • Decision Point: Compounds with an IC50 < 1 µM in the biochemical assay and a TI > 10 are typically prioritized for the next phase.

PART 2: Lead Optimization and ADME/Tox Profiling

With a set of validated hits, the focus shifts to improving potency, understanding selectivity, and evaluating drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles are major causes of drug failure.[6][7][9] Early screening is essential.[10][11]

Protocol: In Vitro Metabolic Stability

Rationale: A drug that is metabolized too quickly by the liver will have a short half-life in the body, making it difficult to maintain a therapeutic concentration. The liver microsome stability assay is a standard, high-throughput method to predict hepatic clearance.[10] It measures the rate at which a compound is broken down by key metabolic enzymes (Cytochrome P450s) present in liver fractions.[9]

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Materials:

    • Pooled Human Liver Microsomes (HLMs).

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Test compounds and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance).

    • Acetonitrile with an internal standard (for LC-MS/MS analysis).

    • 96-well incubation plate and a collection plate.

  • Procedure:

    • Prepare a reaction mixture containing HLMs in phosphate buffer.

    • Add the test compound to the mixture at a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. Take a sample immediately (T=0) and add it to a collection plate containing cold acetonitrile to stop the reaction.

    • Incubate the reaction plate at 37°C, taking additional samples at multiple time points (e.g., 5, 15, 30, 60 minutes). Stop the reaction at each time point by adding the sample to acetonitrile.

    • Include a control reaction without the NADPH system to check for non-enzymatic degradation.

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis & Validation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Interpretation: Compounds are often categorized as having low (>60 min), medium (15-60 min), or high (<15 min) clearance. The positive controls must fall within their expected clearance ranges for the assay to be valid.

Protocol: hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes). Regulatory agencies like the FDA require hERG liability to be assessed early in development.[12][13] This assay identifies compounds that may pose a risk of cardiotoxicity.

Protocol: Automated Patch-Clamp hERG Assay

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.

    • External and internal buffer solutions specific for patch-clamp electrophysiology.

    • Test compounds and a positive control (e.g., Cisapride).

    • Automated patch-clamp platform (e.g., QPatch, Patchliner).

  • Procedure:

    • Harvest the hERG-expressing cells and prepare a cell suspension according to the instrument's protocol.

    • Load the cell suspension, buffers, and compound plate onto the automated patch-clamp system.

    • The system will automatically achieve a high-resistance "giga-seal" between a single cell and the patch-clamp aperture.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current. A stable baseline current is recorded.

    • The test compound is then added at increasing concentrations, and the hERG current is measured after each addition.

  • Data Analysis & Validation:

    • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.

    • Determine the IC50 value by fitting the concentration-response data.

    • Risk Assessment: A compound with a hERG IC50 that is less than 30-fold its therapeutic plasma concentration (or cellular GI50) is generally considered a higher risk. The positive control must show inhibition within its known range.

Data Summary for Lead Optimization

The data generated in this phase should be compiled to facilitate SAR analysis and lead selection.

Analog IDTarget IC50 (nM)Cell GI50 (nM)Therapeutic Index (TI)HLM t½ (min)hERG IC50 (µM)
XYZ-001 154511055> 30
XYZ-002 250800251215.5
XYZ-003 8201505> 30
XYZ-004 1235125852.1

In this example, XYZ-001 emerges as a strong lead candidate. It has excellent potency and selectivity, good metabolic stability, and a low risk of hERG toxicity. In contrast, XYZ-002 lacks potency, XYZ-003 has poor stability, and XYZ-004 presents a significant hERG liability.

PART 3: In Vivo Characterization of a Preclinical Candidate

Once a lead compound with a promising in vitro profile is identified (like XYZ-001), it must be evaluated in a living organism to understand its real-world behavior.[14][15]

Protocol: Rodent Pharmacokinetic (PK) Study

Rationale: This study answers critical questions: How is the drug absorbed? How quickly is it distributed and eliminated? What is its oral bioavailability?[14] These parameters determine the dosing regimen (amount and frequency) required to maintain therapeutic levels in subsequent efficacy studies.[15]

Protocol: Mouse Pharmacokinetic Study (Oral and IV Dosing)

  • Animal Model:

    • Male C57BL/6 mice (n=3 per time point per route).

    • House animals according to institutional IACUC guidelines.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound formulated in a suitable vehicle (e.g., 20% Solutol in saline) via tail vein injection at a low dose (e.g., 2 mg/kg).

    • Oral (PO) Group: Administer the compound formulated as a suspension (e.g., in 0.5% methylcellulose) via oral gavage at a higher dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect sparse blood samples (approx. 25 µL) via tail nick or submandibular bleed at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process the blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method to quantify the drug concentration in the plasma samples.

  • Data Analysis & Validation:

    • Plot plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Key Parameters:

      • Clearance (CL): Rate of drug removal from the body.

      • Volume of Distribution (Vd): Extent of drug distribution into tissues.

      • Half-life (t½): Time for plasma concentration to decrease by half.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • Decision Point: A compound with good oral bioavailability (>30%) and a half-life that supports once or twice-daily dosing is highly desirable.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Dose Administered (e.g., 10 mg/kg PO) Plasma Plasma Concentration (Measured over time) Dose->Plasma Absorption & Distribution AUC Exposure (AUC) Plasma->AUC Integration Target Target Engagement (e.g., p-EGFR Inhibition) AUC->Target PK/PD Link (Exposure drives target modulation) Efficacy Biological Effect (e.g., Tumor Growth Inhibition) Target->Efficacy

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol: In Vivo Efficacy Study

Rationale: This is the ultimate test of the therapeutic hypothesis. Can the drug candidate inhibit its target in a disease model and produce a beneficial outcome?[15] The PK data is used to design a rational dosing regimen that ensures adequate target coverage over the course of the study.

Protocol: Human Tumor Xenograft Efficacy Study

  • Animal Model:

    • Immunocompromised mice (e.g., NOD-SCID or Nude).

    • Implant the target-positive human cancer cells (e.g., A549) subcutaneously.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Study Design:

    • Randomize mice into groups (n=8-10 per group) with similar mean tumor volumes.

    • Vehicle Control Group: Receives the dosing vehicle only.

    • Test Article Groups: Receive the drug candidate at several dose levels (e.g., 10, 30, 100 mg/kg), administered orally once daily. The doses are selected based on PK data to achieve different levels of target coverage.

    • Positive Control Group: Receives a standard-of-care agent (e.g., Gefitinib).

  • Procedure:

    • Dose the animals daily for a period of 21-28 days.

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as a measure of tolerability.

  • Data Analysis & Validation:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • At the end of the study, tumors can be collected for pharmacodynamic (PD) analysis (e.g., Western blot to confirm inhibition of the target pathway).

    • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine if the observed TGI is statistically significant.

    • Success Criteria: A statistically significant, dose-dependent reduction in tumor growth with no significant body weight loss is the desired outcome for a preclinical candidate.[4]

References

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). National Center for Biotechnology Information. [Link]

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  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. (2024). Journal of Cancer. [Link]

  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

  • Preparing for Preclinical Testing: A Readiness Checklist. (2021). Contract Pharma. [Link]

  • Screening for human ADME/Tox Drug properties in Drug discovery. (2001). ResearchGate. [Link]

  • Evolution of Small Molecule Kinase Drugs. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. (2015). Trends in Pharmacological Sciences. [Link]

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  • The role of pharmacological profiling in safety assessment. (1990). Journal of Pharmacological Methods. [Link]

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  • Pharmacological and behavioral profile of...a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Pharmacological and Pharmaceutical Profiling. (2012). ResearchGate. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacological characterization of...a high-affinity antagonist selective for κ-opioid receptors. (2011). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (2014). Bioorganic & Medicinal Chemistry. [Link]

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Application Notes & Protocols: Molecular Docking of 4-(3-Methylpyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Aniline Derivatives

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are implicated in a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The specific class of 4-(3-Methylpyrrolidin-1-yl)aniline derivatives represents a promising frontier for medicinal chemists. The inclusion of the methylpyrrolidine moiety can significantly alter the physicochemical properties of the parent aniline structure, potentially enhancing binding affinity, selectivity, and pharmacokinetic profiles.

Molecular docking is an indispensable computational tool that accelerates the early stages of drug discovery by predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[6][7][8] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and generation of hypotheses regarding structure-activity relationships (SAR).[9][10][11] By simulating the molecular interactions at the binding site, researchers can gain profound insights into the structural basis of a compound's biological activity, thereby guiding lead optimization efforts in a more rational, time-efficient, and cost-effective manner.[8]

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but also the underlying scientific rationale to ensure robust and reliable results.

Core Principles: Understanding the "Why" Behind the "How"

A successful molecular docking experiment is built on a foundation of two critical components: a robust search algorithm and an accurate scoring function.

  • Search Algorithms (Sampling): The primary role of the search algorithm is to explore the vast conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based approaches.

  • Scoring Functions: Once a pose is generated, the scoring function estimates the binding affinity (or binding free energy) for that specific protein-ligand complex.[12] A lower, more negative score typically indicates a more favorable binding interaction.[13] These functions are mathematical models that approximate the thermodynamics of the binding event, taking into account forces such as hydrogen bonds, van der Waals interactions, electrostatic interactions, and desolvation penalties.

The ultimate goal is to identify the pose with the most favorable score, which is predicted to be the most stable and representative binding mode of the ligand.

Comprehensive Docking Workflow

The following diagram outlines the logical flow of a typical molecular docking study, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase p1 Target Identification & PDB Structure Acquisition p2 Receptor Preparation (Clean, Add H, Assign Charges) p1->p2 PDB ID p4 Grid Box Generation (Define Binding Site) p2->p4 Prepared Receptor p3 Ligand Preparation (2D to 3D, Energy Minimization) p3->p4 Prepared Ligand p5 Execution of Docking (e.g., AutoDock Vina) p4->p5 Grid Parameters p6 Results Analysis (Binding Affinity, RMSD) p5->p6 Docking Output Log p7 Visualization of Interactions (H-bonds, Hydrophobic etc.) p6->p7 p8 Protocol Validation (Redocking, Decoy Sets) p6->p8

Caption: A generalized workflow for computational drug design.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the molecular docking of a representative this compound derivative against a hypothetical protein target. For this protocol, we will use AutoDock Tools and AutoDock Vina, which are widely cited and freely available software suites.[6]

Part A: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking result. The initial structure obtained from the Protein Data Bank (PDB) is a raw experimental model and requires refinement.[14]

  • Obtain Protein Structure: Download the PDB file of your target protein (e.g., from the RCSB PDB database). For this example, let's assume a hypothetical kinase with PDB ID XXXX.

  • Clean the PDB File:

    • Rationale: Water molecules, ions, and co-crystallized ligands from the experimental structure can interfere with the docking process and are typically removed.[15][16]

    • Action: Open the PDB file in a molecular visualization tool like UCSF Chimera or AutoDockTools (ADT). Select and delete all water molecules and any non-essential ions or co-solvents. If a co-crystallized ligand is present, it should be saved separately for validation purposes and then deleted from the protein file.[15]

  • Add Hydrogens and Assign Charges:

    • Rationale: PDB files often lack hydrogen atoms to simplify the file size. Hydrogens are crucial for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds.[16] Partial charges are necessary for calculating electrostatic interactions.

    • Action: In ADT, use the "Edit" -> "Hydrogens" -> "Add" menu. Choose the appropriate hydrogen type (typically polar hydrogens). Then, use the "Edit" -> "Charges" -> "Add Kollman Charges" functionality.

  • Save the Prepared Receptor:

    • Action: Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Part B: Ligand Preparation

Proper preparation of the ligand is equally critical to ensure its conformational flexibility and stereochemistry are correctly represented.

  • Create 2D Structure: Draw the structure of your this compound derivative using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Optimize:

    • Rationale: The initial 3D structure generated from a 2D drawing is not energetically favorable. Energy minimization is performed to find a low-energy, stable conformation of the ligand.[14]

    • Action: Import the 2D structure into a program like Avogadro or UCSF Chimera. Use the software's tools to add hydrogens and perform an energy minimization using a suitable force field (e.g., MMFF94).

  • Define Torsion Tree and Save as PDBQT:

    • Rationale: AutoDock needs to know which bonds in the ligand are rotatable to explore its conformational flexibility during docking.

    • Action: Open the energy-minimized ligand in ADT. Use the "Ligand" -> "Torsion Tree" -> "Detect Root" and "Choose Torsions" functionalities to define the rotatable bonds. Save the final ligand structure in PDBQT format.

Part C: Docking Execution with AutoDock Vina
  • Grid Box Generation:

    • Rationale: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for binding poses. It should encompass the entire binding site.

    • Action: In ADT, load the prepared receptor PDBQT file. Navigate to "Grid" -> "Grid Box". A box will appear. Adjust its center and dimensions to cover the active site of the protein. The coordinates of the center and the size of the box in each dimension (x, y, z) will be used in the configuration file.

  • Create Configuration File:

    • Rationale: This text file provides all the necessary input parameters for the Vina docking engine.

    • Action: Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and coordinates as appropriate:

  • Run Vina:

    • Action: Open a command line terminal, navigate to the directory containing your files, and execute the following command: vina --config conf.txt

Part D: Analysis and Visualization of Results

Interpreting the docking output requires both quantitative assessment and visual inspection.[17][18][19]

  • Analyze the Log File: The docking_log.txt file contains a table of the top-ranked binding poses, their corresponding binding affinities (in kcal/mol), and RMSD values relative to the best pose.[20] The pose with the lowest binding energy is considered the best prediction.[13]

  • Visualize Docked Poses:

    • Rationale: Visual inspection is crucial to determine if the predicted binding mode is chemically sensible and to identify key molecular interactions.[12][17]

    • Action: Load the receptor PDBQT and the docking_results.pdbqt file into a visualization software like Discovery Studio or PyMOL. Analyze the interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the top-ranked pose of your aniline derivative and the amino acid residues of the receptor. 2D interaction diagrams are highly effective for this purpose.[12]

Hypothetical Data Presentation

The following table summarizes potential docking results for a series of this compound derivatives against a target protein kinase.

Compound IDR-Group SubstitutionBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
LEAD-01 -H-8.2ASP-181, LYS-72H-Bond, Salt Bridge
LEAD-02 -Cl-8.9ASP-181, LEU-132, LYS-72H-Bond, Halogen Bond
LEAD-03 -OCH3-8.5ASP-181, VAL-60H-Bond, Hydrophobic
LEAD-04 -CF3-9.1ASP-181, LYS-72, PHE-180H-Bond, Hydrophobic
Control Known Inhibitor-9.5ASP-181, LYS-72, PHE-180H-Bond, Pi-Stacking

Validation: Ensuring Trust in Your Results

A docking protocol must be validated to ensure its predictions are reliable.[21][22] This is a critical step for building a trustworthy computational model.[23]

  • Redocking: If a co-crystallized ligand structure is available, the primary validation method is to extract this ligand and dock it back into the receptor's binding site. The protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[23]

  • Screening of Decoy Sets: A more rigorous validation involves creating a dataset containing known active compounds (binders) and a larger set of "decoy" molecules that are physically similar but topologically distinct and presumed to be inactive. A successful docking protocol should be able to rank the known actives significantly higher than the decoy molecules.[21]

The following diagram illustrates a potential signaling pathway that could be targeted by these aniline derivatives, such as a kinase pathway involved in cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Aniline Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

Molecular docking is a powerful computational strategy for exploring the therapeutic potential of novel chemical entities like this compound derivatives. By following a rigorous and validated protocol, researchers can effectively predict binding affinities, elucidate key molecular interactions, and generate actionable hypotheses to guide the synthesis and experimental testing of new drug candidates. The methodologies outlined in this guide provide a robust framework for leveraging in silico techniques to accelerate the journey from chemical structure to clinical candidate.

References

  • How to Analyze and Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2025, March 28). YouTube.
  • Docking Software for Drug Development. (2023, May 8). Labinsights.
  • Molecular Docking Software and Tools.Creative Proteomics.
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  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube.
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  • Proteins and ligand preparation for docking.ResearchGate.
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  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.PMC - NIH.
  • Preparing the protein and ligand for docking.ScotChem.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.Molecular BioSystems (RSC Publishing).
  • Application Notes and Protocols: Molecular Docking Studies of 4-(Furan-2-ylmethoxy)aniline Derivatives.Benchchem.
  • Shamkhi, Z. S. (2025, June 4). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives.University of Misan.
  • Design, Synthesis, Molecular Docking, Characterization of Aniline Derivatives and Their Evaluation of Anti-Tubercular Activity. (2022, March 15). International Journal of Pharmaceutical Research and Applications.
  • Protein-ligand docking.Cresset Group.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). International Journal of Pharmaceutical Sciences and Research.
  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives.PMC - NIH.
  • Heinrich, D. M., et al. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.PubMed.
  • Hussain, A., & Verma, C. K. (2017, May 17). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase.Allied Academies.
  • MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022, August 31). Pharmacoscript.
  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). MDPI.
  • 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline.PMC - NIH.
  • Structure-activity relationships and modes of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro.NIH.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023, September 23). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(3-Methylpyrrolidin-1-yl)aniline. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this and structurally similar aromatic amines.

Section 1: Critical Safety & Handling

Aromatic amines, as a class, present significant health risks and require careful handling to minimize exposure.[1][2][3] They can be toxic and are often readily absorbed through the skin.[3] The carcinogenicity and mutagenicity of many primary aromatic amines are matters of serious concern for occupationally exposed workers.[1][2][3]

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but check compatibility), safety goggles or a face shield, and a lab coat.[4][5]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from light and incompatible substances like strong oxidizing agents.[4][5][6] Use tightly sealed, clearly labeled containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

  • Disposal: Dispose of all waste, including contaminated solvents and materials, in accordance with local, state, and federal regulations for hazardous chemical waste.[5]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of substituted anilines.

Q1: My sample of this compound has turned dark reddish-brown. What caused this, and can it be purified?

A1: This is a classic sign of oxidation and/or polymerization. Aromatic amines are highly susceptible to degradation upon exposure to air and light, forming colored impurities.[6] Freshly purified anilines are often colorless to pale yellow liquids or solids.[6]

Yes, it can usually be purified. The colored impurities are often high-molecular-weight polymers or oxidation products that are non-volatile.[6]

  • Vacuum distillation is highly effective at separating the desired volatile aniline from this non-volatile "gunk."[6]

  • Activated carbon treatment can also be used. Dissolving the impure compound in a suitable solvent and stirring with a small amount of activated carbon, followed by filtration, can adsorb many of the colored impurities.[6]

  • Column chromatography can also separate these impurities, which typically have very low Rf values.

Q2: I'm performing silica gel column chromatography, but my compound is streaking severely down the column, leading to poor separation. What's wrong?

A2: This is the most common problem when purifying basic compounds like anilines on standard silica gel. Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). Your basic aniline interacts strongly with these acidic sites, causing it to "stick" and elute slowly and unevenly, resulting in tailing or streaking.

Solution: Add a basic modifier to your mobile phase (eluent). A small amount of triethylamine (Et₃N), typically 0.5-2% (v/v), is added to the solvent system.[7] The triethylamine is a stronger base and will compete with your aniline for the acidic sites on the silica, allowing your compound to travel down the column in a tight, well-defined band.[7] Remember to add the same percentage of triethylamine to the solvent system used for your initial thin-layer chromatography (TLC) analysis to get an accurate prediction of the retention factor (Rf).[7]

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[8] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[8] The resulting oil can trap impurities, defeating the purpose of the purification.[8]

Solutions:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to ensure you are not overly saturated.

  • Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop first, without disturbance. Only after it has reached room temperature should you consider placing it in an ice bath.[8]

  • Scratch the inside of the flask with a glass rod at the surface of the liquid. This can create nucleation sites and induce crystallization.[8]

  • Add a "seed" crystal of the pure compound to the solution to act as a template for crystal growth.[8]

Q4: What are the likely impurities I need to remove from my crude this compound?

A4: Impurities can stem from the synthesis process, degradation, or storage.[9][10]

  • Process-Related Impurities: Unreacted starting materials (e.g., 1-fluoro-4-nitrobenzene, 3-methylpyrrolidine), reagents, or intermediates from the synthetic route.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Impurities: As discussed in Q1, these are primarily oxidation and polymerization products that form upon exposure to air and light.[9]

  • Residual Solvents: Small amounts of solvents used in the reaction or workup (e.g., toluene, methanol).[9]

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Dark Coloration Oxidation, polymerizationVacuum distillation, Activated carbon treatment, Column chromatography.[6]
Streaking on Silica Column Strong interaction of basic amine with acidic silicaAdd 0.5-2% triethylamine to the eluent; Use neutral alumina or amine-functionalized silica.[7]
"Oiling Out" in Recrystallization Solution is too concentrated; Cooling is too rapid; Solvent B.P. > Solute M.P.Re-heat, add more solvent, cool slowly, scratch flask, use seed crystal.[8]
No Crystal Formation Solution is too dilute; Insufficient coolingSlowly evaporate some solvent; Cool in an ice bath; Scratch or seed.[8]
Poor Recovery in Recrystallization Compound is too soluble in the cold solvent; Too much solvent usedChoose a different solvent system; Use the minimum amount of hot solvent necessary for dissolution.[8]

Section 3: Purification Method Selection

Choosing the correct purification strategy is critical. The following diagram outlines a logical workflow for selecting the most appropriate method based on the nature of the crude material and its impurities.

Purification_Workflow start Crude this compound check_impurities Initial Analysis (TLC, LCMS, NMR) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Non-basic or acidic impurities present? check_volatility check_volatility check_impurities->check_volatility Impurities are non-volatile (polymers, salts)? chromatography Perform Column Chromatography acid_base->chromatography After extraction distillation Perform Vacuum Distillation check_volatility->distillation Yes check_volatility->chromatography No / Unsure final_check Is sample solid & high purity needed? distillation->final_check After distillation chromatography->final_check After chromatography recrystallize Perform Recrystallization final_check->recrystallize Yes pure_product Pure Product final_check->pure_product No / Purity is sufficient recrystallize->pure_product

Caption: Decision workflow for selecting a purification method.

Section 4: Detailed Experimental Protocols

Protocol 1: Column Chromatography (Amine Deactivation Method)

This is the most versatile method for separating closely related impurities. The key is to mitigate the natural acidity of the silica gel.

Chromatography_Protocol cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Phase tlc 1. TLC Analysis - Find solvent system (e.g., Hexane/EtOAc) - Add 1% Et3N to developing solvent - Aim for Rf of 0.2-0.4 slurry 2. Prepare Slurry - Mix silica gel with non-polar eluent - Add 1% Et3N to the slurry tlc->slurry pack 3. Pack Column - Pour slurry into column - Use pressure to pack evenly - Add sand layer slurry->pack load 4. Load Sample - Dissolve crude product in minimal DCM - Adsorb onto a small amount of silica ('dry load') - Add to top of column sand pack->load elute 5. Elute Column - Start with non-polar eluent (+1% Et3N) - Gradually increase polarity (gradient elution) - Maintain constant flow rate load->elute collect 6. Collect Fractions - Collect fractions in test tubes - Monitor elution with TLC elute->collect combine 7. Combine & Evaporate - Combine pure fractions - Remove solvent via rotary evaporation collect->combine final 8. Final Product - Obtain purified oil/solid - Place under high vacuum combine->final

Caption: Step-by-step workflow for column chromatography.

Detailed Steps:

  • Mobile Phase Selection (TLC):

    • Develop a suitable solvent system using TLC plates. A common starting point is a mixture of hexane and ethyl acetate.[7]

    • Crucially, add 0.5-2% triethylamine (Et₃N) to your TLC developing jar to mimic the column conditions.[7]

    • Adjust the solvent ratio until your desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring it is well-separated from impurities.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 95:5 Hexane:EtOAc) that also contains 0.5-2% Et₃N.

    • Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder (this is called "dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Collection:

    • Begin eluting with the non-polar solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Alternative Stationary Phases
Stationary PhaseAdvantageDisadvantageWhen to Use
Silica Gel (+ Et₃N) Inexpensive, widely available.Requires basic modifier.Standard choice for most purifications.
Neutral or Basic Alumina Good for basic compounds, no modifier needed.[7]Can be less predictable, lower resolution.When silica fails or for very base-sensitive compounds.
Amine-Functionalized Silica Excellent for basic compounds, no modifier needed, good peak shape.[7][11]More expensive.For difficult separations of basic compounds or when Et₃N is undesirable in the final product.[11]
Protocol 2: Recrystallization

Recrystallization is an excellent final purification step if your compound is a solid and a suitable solvent can be found. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[12][13]

Solvent Selection: The ideal solvent should:

  • Dissolve the compound poorly at room temperature but very well at its boiling point.

  • Dissolve impurities well at all temperatures (so they remain in solution) OR not at all (so they can be filtered off hot).

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the crystals.

Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
Hexane / Heptane Non-polar69 / 98Good for non-polar compounds. Often used as the "anti-solvent" in a solvent pair.
Toluene Non-polar111Higher boiling point can be useful for less soluble compounds.
Ethyl Acetate (EtOAc) Polar aprotic77A versatile solvent for moderately polar compounds.
Isopropanol (IPA) Polar protic82Good for compounds with hydrogen bonding capability.
Water Very polar100Unlikely to be a good single solvent for this compound, but could be used in a pair (e.g., IPA/water).

Procedure:

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and bring the mixture to a boil with stirring (use a hot plate).

  • Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • If crystals do not form, try scratching the inner wall of the flask or seeding with a pure crystal.[8]

  • Once the flask has reached room temperature, cool it further in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Vacuum Distillation

This method is ideal for purifying liquids or low-melting solids and is particularly effective for removing non-volatile or polymeric impurities, such as the dark-colored degradation products common to anilines.[6][14] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.[14]

Procedure:

  • Set up a distillation apparatus suitable for vacuum (ensure all glassware is free of cracks and joints are properly sealed).

  • Place the crude aniline in the distillation flask with a stir bar. Adding a small amount of a drying agent like KOH or CaH₂ can be beneficial if water is a concern.[15]

  • Slowly apply vacuum to the system.

  • Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Discard the first few drops (forerun) and leave a small amount of residue in the distillation flask; do not distill to dryness.[16]

  • Release the vacuum before turning off the cooling water.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography. (n.d.). Benchchem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • Technical Support Center: Purification of Substituted Anilines. (n.d.). Benchchem.
  • Aniline has high boiling point and high vapor pressure class 12 chemistry CBSE. (n.d.). Vedantu.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C). (2020). Quora.
  • When should amine-bonded columns be used for purification? (2023). Biotage.
  • Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
  • Purify and dry aniline? (2014). Reddit.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Aniline Impurities and Related Compound. (n.d.). Veeprho.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.

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Technical Support Center: Troubleshooting Side Reactions in the Preparation of 4-Aminophenyl-pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminophenyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of this valuable building block. We will explore the causality behind these side reactions and provide field-proven, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured around the most common synthetic strategies used to prepare 4-aminophenyl-pyrrolidines: Palladium-Catalyzed C-N Coupling, Reductive Amination, and Nucleophilic Aromatic Substitution (SNA_r_).

Section 1: Issues in Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically by coupling an aryl halide (e.g., a 4-haloaniline derivative) with pyrrolidine.[2] However, the reaction's success is highly dependent on a delicate balance of catalyst, ligand, base, and substrate.

Q1: My Buchwald-Hartwig reaction has a low yield, and I'm isolating a significant amount of the dehalogenated arene (e.g., aniline instead of the product). What is causing this, and how can I prevent it?

A1: The primary cause of this side reaction is hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination. This occurs when the catalytic cycle is diverted into an unproductive pathway.

Mechanistic Insight: The desired catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. The hydrodehalogenation side reaction competes with reductive elimination. An intermediate aryl palladium amide complex can undergo β-hydride elimination (if an abstractable β-hydrogen is present on the amide) or other decomposition pathways, which, followed by reductive elimination, produces the unwanted arene and an imine.[2]

Troubleshooting Workflow:

start Low Yield & High Hydrodehalogenation Observed q1 Is the base strong and non-coordinating? (e.g., NaOt-Bu, LHMDS) start->q1 a1_yes Strong bases can promote β-hydride elimination or catalyst degradation. Switch to a weaker base like K2CO3 or Cs2CO3. q1->a1_yes Yes q2 Is the ligand sterically hindered enough? q1->q2 No a1_yes->q2 a2_no Bulky, electron-rich ligands (e.g., Buchwald or Hartwig's biarylphosphines) accelerate reductive elimination over side reactions. Consider switching from P(o-tolyl)3 to tBuXPhos or RuPhos. q2->a2_no No q3 Is the reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_high Excessive heat can promote catalyst decomposition and undesired pathways. Screen lower temperatures (e.g., 80-100 °C). q3->a3_high Potentially Too High end Improved Yield of 4-Aminophenyl-pyrrolidine q3->end Optimized a3_high->end

Caption: Troubleshooting hydrodehalogenation in C-N coupling.

Key Recommendations:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed to promote the final reductive elimination step, which is often the turnover-limiting step.[3] This acceleration helps the desired pathway outcompete side reactions.

  • Base Selection: While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can also promote side reactions. Consider using weaker carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄), especially if your substrate is sensitive.[4]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can lead to catalyst decomposition and increase the rate of side reactions.

Q2: My reaction is producing the corresponding 4-aminophenol as a major byproduct. Why is my aryl halide being hydroxylated?

A2: The formation of aryl alcohol (phenol) is a known side reaction in palladium-catalyzed aminations, particularly when using aqueous ammonia or hydroxide bases. [3][5] This occurs when a palladium-hydroxo complex forms and undergoes reductive elimination.

Mechanistic Insight: In the catalytic cycle, the oxidative addition product, L_n_Pd(Ar)(X), can react with hydroxide ions present in the reaction mixture (from the base or water) to form an Ar-Pd-OH intermediate. This complex can then reductively eliminate to form the Ar-OH (phenol) byproduct. This pathway is in direct competition with the desired reaction with the amine.[5]

Solutions:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water is a primary source of hydroxide ions.

  • Choose the Right Base: Avoid using hydroxide bases (like NaOH or KOH) if possible. If a strong base is needed, use non-hydroxide sources like NaOt-Bu or LHMDS under anhydrous conditions.

  • Ligand Optimization: Certain ligands are specifically designed to suppress hydroxylation. For instance, the Hartwig group developed the KPhos ligand, which shows high selectivity for amination over hydroxylation even in the presence of aqueous ammonia and hydroxide base.[3][5] This highlights the power of ligand design in controlling selectivity.

Section 2: Challenges in Reductive Amination Routes

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.[6][7] A common route involves reacting a 4-nitro- or 4-(protected-amino)phenyl ketone with pyrrolidine, followed by reduction.

Q3: I am attempting a one-pot reductive amination, but the primary product is the alcohol from the reduction of my starting ketone, with very little of the desired amine. How do I favor amination over carbonyl reduction?

A3: This is a classic selectivity problem in reductive amination. It occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the amine can condense to form the iminium ion intermediate.

Mechanistic Insight: Reductive amination is a two-step process: (1) formation of an iminium ion from the ketone and pyrrolidine, and (2) reduction of the iminium ion. The key is to use a reducing agent that is selective for the protonated iminium ion over the starting carbonyl.[8] Highly reactive hydrides like LiAlH₄ or NaBH₄ will rapidly reduce aldehydes and ketones, making them unsuitable for one-pot procedures.

Troubleshooting Workflow:

start High Amount of Alcohol Byproduct in Reductive Amination q1 What reducing agent is being used? start->q1 a1_strong Reagents like NaBH4 are too reactive. Switch to a selective reducing agent. q1->a1_strong e.g., NaBH4 q2 Is the reaction pH controlled? q1->q2 e.g., NaBH(OAc)3 solution Use Sodium Triacetoxyborohydride (NaBH(OAc)3) or Sodium Cyanoborohydride (NaBH3CN). These are milder and selectively reduce the iminium ion. a1_strong->solution solution->q2 a2_ph Imine/iminium ion formation is pH-dependent. Acidic conditions (pH 4-6) favor iminium formation. Add acetic acid as a catalyst. q2->a2_ph No end Selective Formation of Desired Amine q2->end Yes a2_ph->end

Caption: Optimizing selectivity in reductive amination.

Key Recommendations:

  • Select the Right Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is the reagent of choice for reductive aminations because it is mild, non-toxic (compared to cyanoborohydride), and highly selective for iminium ions over ketones or aldehydes.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.[6]

  • Control the pH: The formation of the iminium ion is catalyzed by mild acid. Often, including a stoichiometric amount of acetic acid not only catalyzes the reaction but also ensures the formation of the electrophilic iminium species that the mild reducing agent targets.[8]

Section 3: General & Cross-Cutting Issues
Q4: I am starting my synthesis from 4-bromoaniline, but attempts at C-N coupling or other modifications lead to a complex mixture of products. Should I be using a protecting group?

A4: Yes, absolutely. The free amino group (-NH₂) on aniline is a strong activating group and a nucleophile itself. This can cause several side reactions, including poly-substitution in electrophilic aromatic substitution, self-coupling, or acting as a competitive nucleophile in C-N coupling reactions.[9]

Mechanistic Insight: The lone pair on the aniline nitrogen makes the aromatic ring highly electron-rich and susceptible to over-reaction (e.g., poly-bromination). Furthermore, the nitrogen itself can be alkylated or acylated and can coordinate to the palladium catalyst, potentially interfering with the desired catalytic cycle.[10]

Recommended Protecting Groups for Aniline:

Protecting GroupIntroduction ReagentRemoval ConditionsAdvantages & Disadvantages
Acetyl (Ac) Acetic anhydride or Acetyl chlorideAcidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)Advantages: Inexpensive, easy to introduce. Reduces the activating nature of the amino group. Disadvantages: Removal requires harsh conditions that may not be compatible with other functional groups.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Advantages: Easy to introduce. Removal conditions are orthogonal to many other groups. Disadvantages: More expensive. Can be bulky.

General Protocol for Protection:

  • Acetylation: Dissolve 4-bromoaniline in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine). Add acetyl chloride or acetic anhydride dropwise at 0 °C. Allow to warm to room temperature and stir until completion.[9]

  • Deprotection: After carrying out the desired synthesis on the protected aniline, the acetyl group can be removed by refluxing in aqueous acid or base.

By temporarily converting the highly activating -NH₂ group to a less activating and non-nucleophilic amide group (-NHAc), you can exert much greater control over subsequent reactions on the aromatic ring.

Appendix A: Recommended Experimental Protocol

Protocol: Optimized Buchwald-Hartwig Amination of N-(4-bromophenyl)acetamide with Pyrrolidine

This protocol is designed to minimize hydrodehalogenation and other side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add N-(4-bromophenyl)acetamide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable biarylphosphine ligand like RuPhos (0.04 equiv).

  • Addition of Base and Amine: Add cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Solvent and Reaction: Add anhydrous toluene via syringe. Add pyrrolidine (1.2 equiv) via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography. The final deprotection of the acetyl group can be carried out under standard acidic or basic hydrolysis conditions.

References

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Carboamination of Alkenes. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Bar-Ziv, R., et al. (2025). Palladium-catalyzed amination of pyrrolidine with aryl chlorides. ResearchGate. [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Publications. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • University of Scranton. (n.d.). The Alternate Reaction Pathway. University of Scranton. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). (Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes. ResearchGate. [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]

  • PubMed. (2008). Design, synthesis, and preliminary evaluation of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives as potential iNOS inhibitors. PubMed. [Link]

  • Zhang, T., et al. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Semantic Scholar. [Link]

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Technical Support Center: Purity Analysis of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the analysis of 4-(3-Methylpyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on troubleshooting and executing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? A1: Aromatic amines like this compound are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures. Oxidation can lead to the formation of colored impurities, such as p-benzoquinone derivatives, and polymeric by-products.[1] Therefore, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at recommended temperatures.

Q2: What types of impurities can be expected in a sample of this compound? A2: Impurities can stem from the synthesis process or degradation.[1]

  • Process-Related Impurities: These may include unreacted starting materials, residual solvents, and by-products from side reactions during the synthesis of substituted anilines.[1][2][3]

  • Degradation Impurities: As mentioned, oxidation products are a primary concern. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are recommended to identify potential degradants.[4][5][6]

Q3: Why is a stability-indicating method necessary for purity analysis? A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[7] This is essential for ensuring the safety, efficacy, and shelf-life of a drug substance.[6][8] The specificity of the method, demonstrated through forced degradation studies, is a key requirement by regulatory bodies like the ICH.[4][5][9]

Q4: Can I use Gas Chromatography (GC) for the analysis of this compound? A4: While GC can be used for analyzing some aromatic amines, HPLC is often preferred.[10] This is because many aromatic amines can be thermolabile (unstable at high temperatures) and may require derivatization to improve volatility and peak shape in GC, which adds complexity to the sample preparation process.[10]

HPLC Analysis: Troubleshooting and Protocol

High-Performance Liquid Chromatography is a cornerstone for the quantitative purity assessment of pharmaceutical compounds.[11][12] A well-developed HPLC method provides the necessary precision, accuracy, and specificity for regulatory submissions.[8][11][13]

HPLC Troubleshooting Guide
Issue Potential Cause & Scientific Rationale Suggested Solution
Poor Peak Shape (Tailing) The basic amine group of the analyte can interact with acidic silanol groups on the silica-based stationary phase via secondary interactions. This leads to multiple retention mechanisms and results in tailing peaks.- Use a base-deactivated column (end-capped) to minimize silanol interactions. - Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). The competing base will preferentially interact with the active silanol sites. - Operate at a mid-range pH (e.g., 6-7) using a suitable buffer (e.g., phosphate buffer) to ensure the analyte is in a consistent protonation state.
Inconsistent Retention Times Fluctuations in mobile phase composition, column temperature, or flow rate can cause shifts in retention time. A poorly equilibrated column can also be a factor.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Verify the pump is delivering a stable flow rate. - Equilibrate the column with the mobile phase for a sufficient duration (e.g., 10-15 column volumes) before injecting samples.
Ghost Peaks Ghost peaks can arise from contaminants in the injection solvent, mobile phase, or from carryover from a previous injection.- Run a blank gradient (injecting only the sample solvent) to identify the source of contamination. - Use high-purity solvents and freshly prepared mobile phases. - Implement a robust needle wash protocol in the autosampler settings.
Low UV Sensitivity The analyte's chromophore may not have a strong absorbance at the selected wavelength.- Determine the analyte's UV maximum (λmax) by running a UV scan. For anilines, this is typically in the range of 240-260 nm. - If sensitivity is still insufficient, consider derivatization with a UV-active or fluorescent tag, though this adds complexity.[14][15][16]
Detailed HPLC Protocol for Purity Analysis

This protocol outlines a robust starting point for developing a validated, stability-indicating HPLC method for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
  • Further dilute as necessary for linearity and quantitation limit assessments.

2. Chromatographic Conditions:

ParameterRecommended Setting & Rationale
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 3 minutes, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Method Validation (Abbreviated):

  • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradation peaks are resolved from the main analyte peak.[4][5][17]
  • Linearity: Prepare a series of standards (e.g., 1-150 µg/mL) and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[12][13]
  • Accuracy & Precision: Analyze multiple preparations at different concentration levels to determine recovery and repeatability (RSD ≤ 2.0%).[11][12][13]
HPLC Workflow Diagram

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation (100 µg/mL) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhase->Equilibration Equilibration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Caption: HPLC analysis workflow for purity assessment.

TLC Analysis: Troubleshooting and Protocol

Thin-Layer Chromatography is an invaluable tool for rapid, qualitative assessment of purity, reaction monitoring, and identification of impurities.

TLC Troubleshooting Guide
Issue Potential Cause & Scientific Rationale Suggested Solution
Spot Streaking The sample is too concentrated, causing overloading of the stationary phase. Alternatively, strong interactions between the basic analyte and acidic silica gel can cause streaking.- Dilute the sample. - Add a small amount of a base (e.g., triethylamine or ammonia) to the mobile phase to neutralize active sites on the silica plate.
Inconsistent Rf Values The Rf (retardation factor) is sensitive to experimental conditions. Variations in chamber saturation, temperature, mobile phase composition, and the age of the plate can all affect Rf.- Ensure the TLC chamber is fully saturated with the mobile phase vapor by lining it with filter paper and allowing it to equilibrate for at least 15-20 minutes. - Use fresh mobile phase for each run. - Spot the sample and standards on the same plate for direct comparison.
Poor Spot Resolution The chosen mobile phase does not have the correct polarity to effectively separate the analyte from its impurities.- Systematically optimize the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate) until the desired separation is achieved.[18][19][20] A small amount of methanol can be added for highly polar compounds.
Detailed TLC Protocol for Purity Analysis

1. Plate & Sample Preparation:

  • Use silica gel 60 F254 plates.
  • Prepare a ~1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

2. Chromatographic Development:

ParameterRecommended Setting & Rationale
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (70:30) with 0.5% Triethylamine
Development Develop the plate in a saturated chamber until the solvent front is ~1 cm from the top.
Drying Air-dry the plate thoroughly in a fume hood.

3. Visualization:

  • Primary Method: View the plate under UV light at 254 nm. The analyte should appear as a dark spot.
  • Secondary Method (Staining): If spots are not visible or for enhanced sensitivity, use a potassium permanganate stain. This stain is highly effective for visualizing compounds that can be oxidized, such as amines.
TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Spotting Spot Sample on Silica Plate Development Develop Plate Spotting->Development Chamber Saturate Chamber with Mobile Phase Chamber->Development Drying Dry Plate Development->Drying UV Visualize under UV Light (254 nm) Drying->UV Staining Apply Stain (e.g., KMnO4) UV->Staining Analysis Calculate R f Values Staining->Analysis

Caption: TLC analysis workflow for purity assessment.

References

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. Available from: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available from: [Link]

  • The Pharmaceutical and Chemical Journal, 2025, 12(4):90-95 Research Article Analytical Method Validation of Compendial HPLC Meth. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. Available from: [Link]

  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015 - ResearchGate. Available from: [Link]

  • Forced Degradation Studies - SciSpace. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Available from: [Link]

  • A rapid and systematic approach for the optimization of radio-TLC resolution - PMC. Available from: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. Available from: [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available from: [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC) | Semantic Scholar. Available from: [Link]

  • (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC) - ResearchGate. Available from: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • This compound 50mg - Dana Bioscience. Available from: [Link]

  • US5117061A - Process of preparing substituted anilines - Google Patents.
  • Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]

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stability of 4-(3-Methylpyrrolidin-1-yl)aniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(3-Methylpyrrolidin-1-yl)aniline. It addresses common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Please note that while direct stability data for this compound is limited, the information herein is synthesized from established knowledge of similar aromatic amine compounds and provides a robust framework for handling and experimentation.

I. Chemical Profile and General Stability

This compound is a substituted aniline derivative that serves as a versatile building block in pharmaceutical and chemical synthesis.[1] Its structure, featuring a tertiary amine and an aromatic amine, dictates its reactivity and stability profile. Aromatic amines, as a class of compounds, are known to be susceptible to degradation through oxidation, particularly when exposed to air, light, and certain chemical agents.[2][3]

Key Structural Features:

  • Aniline Moiety: The primary aromatic amine group is prone to oxidation, which can lead to the formation of colored impurities.

  • Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring can also undergo oxidation.

  • Methyl Group: The methyl substituent may influence the electronic properties and steric accessibility of the pyrrolidine nitrogen.

II. Frequently Asked Questions (FAQs)

Q1: My sample of this compound has developed a yellow or brownish tint. What is the likely cause?

Discoloration is a common indicator of degradation in aromatic amines. The primary cause is typically oxidation of the aniline moiety. This process can be accelerated by exposure to:

  • Air (Oxygen): The nitrogen atom in the aniline group is susceptible to oxidation by atmospheric oxygen.

  • Light: Photochemical reactions can initiate and promote oxidation.

  • Impurities: Trace metal ions or other reactive impurities can catalyze degradation.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

To minimize degradation, proper storage is crucial. Based on general guidelines for aromatic amines, the following conditions are recommended:[4][5][6][7]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[8]Reduces the rate of chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes exposure to oxygen.
Light Amber vial or stored in the darkProtects from light-induced degradation.
Container Tightly sealed, appropriate materialPrevents contamination and reaction with container material.

For long-term storage, aliquoting the sample can prevent repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.[9]

Q3: Is this compound stable in common laboratory solvents?

  • Protic Solvents (e.g., methanol, ethanol): May participate in degradation pathways, especially in the presence of light or catalysts.

  • Aprotic Solvents (e.g., acetonitrile, THF, DMSO): Generally, these are more suitable for short-term storage of solutions. However, peroxide formation in ethers like THF can be a concern.

  • Aqueous Solutions: Stability is highly pH-dependent. Acidic conditions may lead to salt formation, which can be more stable against oxidation. Conversely, basic conditions can accelerate the oxidation of the aniline group.

It is always recommended to prepare solutions fresh for immediate use. If storage of a solution is necessary, it should be done under an inert atmosphere, protected from light, and at a low temperature.

III. Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable steps for resolution.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: Variability in assay results (e.g., IC50 values) between different batches or over time with the same batch of the compound.

  • Potential Cause: Degradation of the compound leading to a decrease in the concentration of the active species and the formation of potentially interfering byproducts.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: Additional peaks are observed in the chromatogram of a sample that was previously pure.

  • Potential Cause: Degradation of this compound during sample preparation, storage, or the analytical run itself.

  • Troubleshooting and Investigation Protocol:

    1. Initial Assessment:

    • Analyze a freshly prepared sample from a new, unopened vial if available.
    • Compare the chromatogram to a reference standard or a previously recorded chromatogram of a pure sample.

    2. Forced Degradation Study (Stress Testing): To identify the potential degradation products and understand the stability limits of the molecule, a forced degradation study is recommended.[10] This involves subjecting the compound to various stress conditions.

G A This compound B Oxidation (O2, Light, H2O2) A->B C N-Oxides B->C D Nitroso/Nitro Derivatives B->D E Polymerization Products (Colored Impurities) B->E

Caption: Potential oxidative degradation pathways of this compound.

IV. Analytical Methods for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately assessing the purity and degradation of this compound.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for this purpose.[11]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Note: This is a starting point, and method optimization may be required for your specific application and to achieve baseline separation of all impurities.

V. Safe Handling and Disposal

As with all aromatic amines, appropriate safety precautions should be taken.[2][3]

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection.[4][12]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors or dust.[5][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amines can be toxic to aquatic life.[2][3]

By understanding the potential stability issues and implementing the recommended handling, storage, and analytical procedures, you can ensure the integrity of your this compound samples and the reliability of your experimental results.

References

  • Liu, Z., Yang, H., Huang, Z., Zhou, P., & Liu, S. J. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679–682. [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • Wang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. Molecules, 29(22), 5405. [Link]

  • SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Wang, Y., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed, 39598794. [Link]

  • ResearchGate. (2015). Bacterial degradation of aniline. [Link]

  • MDPI. (2026). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. [Link]

  • Penta chemicals. (2025). Aniline - SAFETY DATA SHEET. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129–1138. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: aniline. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]

  • Agilent. (2011). Aniline purity. [Link]

  • PubChem. (n.d.). 3-(Pyrrolidin-1-yl)aniline. [Link]

  • Dana Bioscience. (n.d.). This compound 50mg. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of 3-Methylpyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 3-methylpyrrolidine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to N-Arylation of 3-Methylpyrrolidine

The formation of a carbon-nitrogen (C-N) bond between an aryl group and the nitrogen atom of 3-methylpyrrolidine is a key reaction in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3][4] The resulting N-aryl pyrrolidine moiety is a common scaffold in medicinal chemistry.[3][4] The two most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6] While highly effective, these reactions can be sensitive to various parameters, and optimization is often necessary to achieve high yields and purity.

This guide will provide a structured approach to troubleshooting and optimizing the N-arylation of 3-methylpyrrolidine, focusing on the Buchwald-Hartwig reaction as a primary example due to its broad substrate scope and high efficiency.[1][5][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the N-arylation of 3-methylpyrrolidine.

Q1: My N-arylation reaction is not working at all (no product formation). What are the first things I should check?

A1: When a reaction fails completely, it is crucial to systematically review the foundational components of your setup. Start with the following checks:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction.[8]

  • Reagent Quality: Verify the purity and integrity of your starting materials. Aryl halides can degrade, and 3-methylpyrrolidine can absorb water and carbon dioxide from the air. The base, especially strong ones like sodium tert-butoxide, can also lose activity if improperly stored.

  • Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to the active Pd(0) species in situ.[8] Consider using a pre-formed Pd(0) catalyst or a precatalyst that is known to readily form the active species.[9]

  • Solvent Purity: Ensure you are using anhydrous and deoxygenated solvents. Water and oxygen can deactivate the catalyst.[10]

Q2: I'm observing a very low yield of my desired N-arylated product. What are the likely causes?

A2: Low yields can stem from a variety of factors. Here are the most common culprits and initial troubleshooting steps:

  • Suboptimal Ligand Choice: The phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[1][8] For a secondary amine like 3-methylpyrrolidine, sterically hindered biaryl phosphine ligands are often a good starting point.[7] If your current ligand is not performing well, screening a few different ligands is a highly recommended optimization step.

  • Incorrect Base: The strength and nature of the base are crucial.[11][12][13] A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a base that is too strong could lead to side reactions or degradation of sensitive functional groups.[12][14]

  • Reaction Temperature and Time: N-arylation reactions are often sensitive to temperature.[9] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to catalyst decomposition or side product formation. Monitoring the reaction over time by TLC or LC-MS can help determine the optimal reaction time.

  • Poor Solubility: One or more of your reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[9] Consider a different solvent or a co-solvent system to improve solubility.

Q3: I am seeing several side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: The formation of side products is a common challenge. Key side reactions to consider include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene. This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.

  • Homocoupling of the Aryl Halide: This leads to the formation of a biaryl species. This is more common with highly reactive aryl halides.

  • β-Hydride Elimination: While less of a concern with cyclic amines like 3-methylpyrrolidine compared to some acyclic secondary amines, it can still occur under certain conditions.[1]

  • Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.

To minimize these, focus on optimizing the catalyst-ligand system, reaction temperature, and ensuring a scrupulously inert atmosphere.

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Consistently Low or No Product Yield

Low or no yield is a frustrating but common issue. A systematic approach is key to identifying the root cause.

troubleshooting_low_yield start Low/No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_inert Is the Atmosphere Inert? check_catalyst->check_inert Yes success Improved Yield check_catalyst->success No, use precatalyst check_reagents Are Reagents Pure & Dry? check_inert->check_reagents Yes check_inert->success No, improve degassing optimize_ligand Screen Different Ligands check_reagents->optimize_ligand Yes check_reagents->success No, purify/dry reagents optimize_base Screen Different Bases optimize_ligand->optimize_base optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp optimize_temp->success

Caption: A decision tree for troubleshooting low N-arylation yields.

  • Catalyst System Inactivity:

    • Causality: The active catalytic species in Buchwald-Hartwig amination is a Pd(0) complex.[14] If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.

    • Solution:

      • Use a pre-formed Pd(0) source like Pd₂(dba)₃.

      • Employ a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which is designed to readily generate the active Pd(0) species upon addition of a base.

      • Ensure your phosphine ligand is not degraded, as it plays a role in stabilizing the active catalyst.

  • Suboptimal Ligand Selection:

    • Causality: The ligand's steric and electronic properties are critical for facilitating both the oxidative addition of the aryl halide and the reductive elimination of the product.[1] An inappropriate ligand can lead to a stalled catalytic cycle.

    • Solution: For the N-arylation of a secondary cyclic amine like 3-methylpyrrolidine, sterically hindered, electron-rich biarylphosphine ligands are generally a good choice. Consider screening a small panel of ligands.

    Ligand Class Examples General Applicability
    Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosGenerally effective for a wide range of aryl halides and amines. A good starting point for optimization.
    Ferrocenylphosphines Josiphos, WalphosCan be effective, particularly in asymmetric variants (not relevant here).
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesCan offer high stability and activity, sometimes outperforming phosphine ligands.
  • Incorrect Base or Base Strength:

    • Causality: The base's primary role is to deprotonate the amine or the intermediate palladium-amine complex to form the palladium-amido complex, which is necessary for reductive elimination.[11][13]

    • Solution:

      • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and very effective.[9]

      • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher reaction temperatures.[12][14]

      • Insolubility: Highly insoluble inorganic bases can lead to poor reproducibility. Ensure vigorous stirring. Grinding the base to a fine powder before use can also be beneficial.[9]

Problem 2: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion is often a sign of catalyst deactivation or an insufficiently optimized set of conditions.

troubleshooting_stalled_reaction start Stalled Reaction check_temp Is Temperature Optimal? start->check_temp check_concentration Is Concentration Appropriate? check_temp->check_concentration Adjust T check_catalyst_loading Is Catalyst Loading Sufficient? check_concentration->check_catalyst_loading Adjust [M] consider_inhibitors Are Inhibitors Present? check_catalyst_loading->consider_inhibitors Increase Loading completion Reaction to Completion consider_inhibitors->completion Identify & Remove

Caption: Workflow for addressing a stalled N-arylation reaction.

  • Catalyst Decomposition:

    • Causality: The active Pd(0) catalyst can be unstable at elevated temperatures, leading to the formation of inactive palladium black. The choice of ligand is crucial for stabilizing the catalyst throughout the reaction.

    • Solution:

      • Lower the reaction temperature and increase the reaction time.

      • Switch to a more robust ligand that provides better stabilization to the palladium center.

      • Increase the catalyst and ligand loading, although this is a less desirable solution from an efficiency standpoint.

  • Product Inhibition or Reagent Inhibition:

    • Causality: In some cases, the product or unreacted starting materials can coordinate to the palladium center and inhibit the catalytic cycle. For instance, with aryl iodides, the generated iodide anion can sometimes have an inhibitory effect on the catalyst.[9]

    • Solution:

      • While aryl iodides are typically more reactive, if inhibition is suspected, switching to the corresponding aryl bromide might be beneficial.[9]

      • Adjusting the stoichiometry of the reagents can sometimes mitigate inhibition.

  • Insufficient Reaction Concentration:

    • Causality: Bimolecular reactions, such as the steps in the catalytic cycle, are dependent on the concentration of the reacting species. If the reaction is too dilute, the rate can be impractically slow.

    • Solution: Increase the concentration of the reaction mixture. Typical concentrations for Buchwald-Hartwig reactions are in the range of 0.1 M to 1.0 M.

Experimental Protocols

The following are generalized, starting-point protocols for the N-arylation of 3-methylpyrrolidine. Note: These protocols should be optimized for each specific aryl halide.

Protocol 1: Buchwald-Hartwig Amination

This protocol is a good starting point for a wide range of aryl bromides and chlorides.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-Methylpyrrolidine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere (in a glovebox is ideal).

  • Seal the vessel with a septum.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the 3-methylpyrrolidine via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).[7][9]

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-methylpyrrolidine.[7]

Protocol 2: Ullmann Condensation

This copper-catalyzed method is an alternative, particularly for aryl iodides.

Materials:

  • Aryl iodide (1.0 equiv)

  • 3-Methylpyrrolidine (1.5 equiv)

  • Copper(I) salt (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., L-proline or a diamine, 10-20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO or DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the copper(I) salt, ligand, and base under an inert atmosphere.[7]

  • Seal the vessel and add the anhydrous solvent.

  • Add the aryl iodide and 3-methylpyrrolidine.

  • Heat the mixture in a preheated oil bath at a specified temperature (typically 90-130 °C).[7]

  • Stir the reaction vigorously and monitor its progress.

  • After completion, cool the reaction to room temperature.

  • Work-up typically involves diluting with an organic solvent and washing with aqueous ammonia to remove the copper catalyst, followed by standard aqueous washes.[7]

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

References

  • Heterogeneous Cu(II) -catalysed solvent-controlled selective N-arylation of cyclic amides and amines with bromo-iodoarenes. PubMed.
  • Role of the Base in Buchwald–Hartwig Amin
  • "optimizing reaction conditions for N-aryl
  • Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol. Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • Table 3 Effect of various bases in the Buchwald coupling reaction a.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
  • Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. Helda - University of Helsinki.
  • Ullmann condens
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH.
  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing).
  • Optimization of the reaction conditions[a] A Optimization of...
  • Arylamine synthesis by amination (aryl
  • Buchwald-Hartwig Amin
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  • Optimization of reaction conditions. a.
  • Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed.
  • Need help with N-Aryl
  • How To: Troubleshoot a Reaction. University of Rochester.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
  • Copper-Catalyzed N-Arylation of Amides Using (S)
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar.
  • Technical Support Center: N-Aryl
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Copper-Catalyzed N-Arylation of Amides Using (S)
  • Optimization of the reaction conditions. a.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. MIT Open Access Articles.
  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters.
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society.
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.
  • Optimization of deconstruction of the pyrrolidines a Optimization of...
  • Troubleshooting Thin Layer Chrom
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Technical Support Center: Scaling the Synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline. This document is designed for researchers, process chemists, and drug development professionals who are looking to establish a robust, scalable, and reproducible synthesis for this key building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common issues, and provide detailed, field-tested protocols.

Overview: Strategic Approach to Synthesis

The synthesis of this compound is most effectively and scalably approached via a two-step sequence. This strategy is predicated on forming the C-N bond first, followed by the reduction of a nitro group to the target aniline. This pathway is generally superior to alternatives like direct coupling with a protected aniline (e.g., 4-bromoaniline) because the electron-withdrawing nature of the nitro group significantly activates the aromatic ring, facilitating the initial C-N bond formation.

The two primary methods for the crucial C-N coupling step are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the preferred method for scale-up. It involves reacting 3-methylpyrrolidine with an activated aryl halide, such as 4-fluoronitrobenzene. The reaction is driven by the strong electron-withdrawing effect of the nitro group, does not require a metal catalyst, and is generally cost-effective.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope.[1][2] This method is an excellent alternative if the SNAr reaction is not efficient or if the starting material is an aryl bromide, iodide, or triflate. However, it introduces the cost and complexity of a palladium catalyst and a specialized phosphine ligand.[3]

Our primary recommendation and the focus of this guide is the SNAr approach followed by nitro group reduction, as it presents the most practical and economical path for large-scale production.

Synthetic_Workflow cluster_0 Step 1: C-N Bond Formation (SNAr) cluster_1 Step 2: Nitro Group Reduction A 4-Fluoronitrobenzene E Intermediate: 4-(3-Methylpyrrolidin-1-yl)-1-nitrobenzene A->E B 3-Methylpyrrolidine B->E C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) C->E D Heat (e.g., 80-120 °C) D->E F Reductant (e.g., H₂) Catalyst (e.g., Pd/C) E->F Work-up & Isolation H Final Product: This compound F->H G Solvent (e.g., MeOH, EtOAc) G->H

Caption: Recommended two-step synthetic workflow for this compound.

Troubleshooting and FAQ

This section addresses common issues encountered during the synthesis and scale-up. The questions are organized by the synthetic step.

Part A: C-N Coupling via SNAr

Question 1: My SNAr reaction between 4-fluoronitrobenzene and 3-methylpyrrolidine is stalling or showing low conversion. What should I investigate?

Answer: Sluggish SNAr reactions are typically traced back to issues with reagents, solvent, or temperature. Here is a troubleshooting workflow:

SNAr_Troubleshooting start Low Conversion in SNAr Reaction check_base Check Base Is it anhydrous? (K₂CO₃, Cs₂CO₃) Is it finely powdered for sufficient surface area? Is stoichiometry correct (≥2 equivalents)? start->check_base check_solvent Check Solvent Is the solvent (DMSO, NMP, DMF) anhydrous? Water can consume the base and hinder the reaction. check_base:f3->check_solvent check_temp Check Temperature Is the internal reaction temperature correct? SₙAr reactions are often slow at low temperatures. Consider increasing heat to 100-120°C. check_solvent:f2->check_temp check_reagents Check Reagents Verify purity of 4-fluoronitrobenzene. Is the 3-methylpyrrolidine volatile? Ensure no loss during addition. check_temp:f2->check_reagents

Caption: Troubleshooting logic for an incomplete SNAr reaction.

Detailed Explanation:

  • Base: The base is critical for deprotonating the secondary amine, generating the nucleophile. Potassium carbonate (K₂CO₃) is a cost-effective choice for scale-up. It must be anhydrous and, ideally, finely powdered to maximize its surface area and reactivity. Using at least 2 equivalents is recommended to drive the reaction to completion and neutralize the HF byproduct.

  • Solvent: Aprotic polar solvents like DMSO, NMP, or DMF are essential to solubilize the reagents and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. Water is detrimental; even small amounts can hydrolyze the starting material or react with the base, reducing its effectiveness.

  • Temperature: These reactions require thermal energy to overcome the activation barrier. A common mistake is monitoring the oil bath temperature instead of the internal reaction temperature. For a 5L vessel, the internal temperature can be 10-15°C lower than the external bath. Ensure the internal temperature reaches at least 80-90°C, and don't hesitate to increase it to 120°C if the reaction is clean but slow.

Question 2: I am seeing a significant byproduct that I suspect is bis(4-nitrophenyl) ether. Why is this forming and how can I prevent it?

Answer: The formation of bis(4-nitrophenyl) ether is a classic sign of water contamination in your reaction. The base (e.g., K₂CO₃) can react with water to form hydroxide ions (OH⁻). This hydroxide is a potent nucleophile that can compete with your 3-methylpyrrolidine, attacking the 4-fluoronitrobenzene. The resulting 4-nitrophenoxide is then nucleophilic enough to react with another molecule of 4-fluoronitrobenzene to form the ether byproduct.

Prevention Strategy:

  • Dry Your Reagents: Use anhydrous grade DMSO or NMP. Dry the potassium carbonate in an oven ( >150°C) for several hours before use.

  • Inert Atmosphere: While not as critical as in organometallic chemistry, running the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel, especially during a long, heated reaction.

Part B: Nitro Group Reduction

Question 1: My catalytic hydrogenation is very slow or has stopped completely before all the starting material is consumed. What is the likely cause?

Answer: This is a common issue on scale-up and almost always points to catalyst deactivation or mass transfer limitations.

Troubleshooting Steps:

  • Catalyst Poisoning: The palladium catalyst is sensitive to poisons.[4]

    • Sulfur: Sulfur-containing impurities from the starting materials can irreversibly poison the catalyst.

    • Halides: Residual fluoride or chloride ions from the previous step can inhibit catalyst activity. Ensure the intermediate was purified properly.

    • Incomplete Reduction Products: Partially reduced species like hydroxylamines or nitroso compounds can sometimes adhere to the catalyst surface and block active sites.[5]

  • Mass Transfer Limitation: On a larger scale, ensuring hydrogen gas effectively reaches the catalyst surface is crucial.

    • Agitation: Is the stirring vigorous enough to keep the catalyst suspended and ensure good gas-liquid mixing? For large reactors, the stirrer design (e.g., Rushton turbine) is important.

    • Hydrogen Pressure: A low H₂ pressure can be the rate-limiting factor. While 50 psi is often sufficient, increasing the pressure can enhance the reaction rate.

  • Catalyst Quality/Loading:

    • Activity: Has the catalyst been exposed to air for a prolonged period? Is it from a reliable supplier?

    • Loading: For scale-up, a catalyst loading of 1-5 mol% (based on palladium) is typical. If the reaction is known to be difficult, increasing the loading might be necessary.

Question 2: My final aniline product is a dark red or brown oil, even after workup. How can I obtain a clean, colorless product?

Answer: Anilines are notoriously susceptible to air oxidation, which forms highly colored radical species and impurities.[6] The color is often exacerbated by trace metal impurities.

Purification and Decolorization Protocol:

  • Acid Wash: After the reaction, perform a standard workup. Dissolve the crude product in a suitable organic solvent (like ethyl acetate or DCM). Wash the organic layer with 1M HCl. The aniline will be protonated and move into the aqueous layer as the hydrochloride salt, leaving many non-basic, colored impurities behind in the organic phase.

  • Charcoal Treatment: Separate the acidic aqueous layer and add a small amount of activated carbon (0.5-1% by weight of product). Stir for 30 minutes. The charcoal will adsorb many colored impurities.

  • Filtration: Filter the mixture through a pad of celite to remove the charcoal. The filtrate should be significantly less colored.

  • Basification and Extraction: Cool the filtrate in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >10. The free aniline will precipitate or form an oil. Extract the free base back into a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.

Part C: Purification and Handling

Question 1: I am trying to purify the final product by column chromatography, but it streaks badly on the silica gel. What is a better method?

Answer: The basic nitrogen atom of your aniline interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing the characteristic tailing or streaking.[7]

Solutions:

  • Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (Et₃N) or a 1% solution of ammonia in methanol to the eluent system (e.g., Hexane/Ethyl Acetate).[7] This deactivates the acidic sites on the silica, allowing for much better peak shape.

  • Crystallization as a Salt: A highly effective method for purification on a large scale is to form a salt. Dissolve the crude aniline in a solvent like isopropanol (IPA) or ethyl acetate. Slowly add a solution of HCl in IPA or ether. The hydrochloride salt will often crystallize out in high purity. The salt can then be filtered, washed with a cold solvent, and dried. The free base can be regenerated if needed, or the salt can be used directly in subsequent reactions.

  • Acid/Base Extraction: As described in the decolorization protocol, a simple liquid-liquid extraction using dilute acid can be a very effective first-pass purification to remove non-basic impurities.[8]

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of 4-(3-Methylpyrrolidin-1-yl)-1-nitrobenzene
ReagentMWAmountMolesEquiv.
4-Fluoronitrobenzene141.10100 g0.7091.0
3-Methylpyrrolidine85.1572.4 g0.8501.2
Potassium Carbonate (K₂CO₃)138.21196 g1.4172.0
Dimethyl Sulfoxide (DMSO)-500 mL--

Procedure:

  • Charge a 1L jacketed glass reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with potassium carbonate.

  • Add the dimethyl sulfoxide, followed by 3-methylpyrrolidine and 4-fluoronitrobenzene at room temperature.

  • Begin vigorous stirring and heat the reaction mixture to an internal temperature of 90-95 °C.

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC (typically complete in 8-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 2L of ice-cold water with stirring. A yellow solid should precipitate.

  • Stir the slurry for 1 hour to ensure complete precipitation.

  • Collect the solid by filtration using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMSO and salts.

  • Dry the yellow solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 135-145 g (86-92%) of a yellow crystalline solid.

Protocol 2: Catalytic Hydrogenation to this compound
ReagentMWAmountMolesEquiv.
Nitro-intermediate220.27130 g0.5901.0
10% Palladium on Carbon (50% wet)-6.5 g--
Methanol (MeOH)-1.3 L--

Procedure:

  • Charge a 2L hydrogenation vessel (Parr shaker or similar) with the nitro-intermediate and methanol.

  • Stir the mixture to dissolve the solid.

  • Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Begin vigorous agitation and maintain the pressure. The reaction is exothermic; monitor the temperature and apply cooling if necessary to keep it below 40 °C.

  • Monitor the reaction by observing hydrogen uptake. When uptake ceases (typically 4-6 hours), the reaction is complete.

  • Depressurize the vessel and purge three times with nitrogen.

  • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional methanol (2 x 100 mL). Caution: Do not allow the catalyst cake to dry out on the filter, as it can ignite in air. Quench the filter cake with water immediately after filtration.

  • Concentrate the combined filtrate under reduced pressure to afford the crude product.

  • If necessary, follow the decolorization and/or crystallization protocol described in the FAQ section to obtain a high-purity product.

  • Expected Yield: 100-108 g (96-104%, may contain residual solvent) of an off-white solid or pale oil.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Large-scale reductive amination and synthesis applications - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Production Of Aromatic Amines - Chemcess. (2025, September 22). Retrieved January 19, 2026, from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of Amines - Chemistry LibreTexts. (2021, July 31). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination of Nitroarenes - PubMed. (2017, October 16). Retrieved January 19, 2026, from [Link]

  • Synthesis of Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 19, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. (2026, January 7). Retrieved January 19, 2026, from [Link]

  • Amine Synthesis (A-Level Chemistry) - Study Mind. (n.d.). Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents. (n.d.).
  • Method for producing 1-methylpyrrolidin-3-ol - European Patent Office. (2018, December 19). Retrieved January 19, 2026, from [Link]

  • Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs - PMC - NIH. (2021, March 30). Retrieved January 19, 2026, from [Link]

  • Synthesis method of aniline compound - Google Patents. (n.d.).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007, April 27). Retrieved January 19, 2026, from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evolution of an Efficient and Scalable Nine-Step (LLS) Synthesis of Zincophorin Methyl Ester. (n.d.). Retrieved January 19, 2026, from [Link]

  • United States Patent - Googleapis.com. (1997, September 4). Retrieved January 19, 2026, from [Link]

  • Reduction of 4-nitrophenol catalyzed by nitroreductase - ResearchGate. (2025, August 7). Retrieved January 19, 2026, from [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved January 19, 2026, from [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • This compound 50mg - Dana Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(3-Methylpyrrolidin-1-yl)aniline is a critical step in the development of various pharmaceutical agents. Achieving high purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers and process chemists identify, control, and eliminate common impurities encountered during the synthesis, which is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: The most prevalent and efficient method is the Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide (typically 4-bromoaniline or 4-chloroaniline) and 3-methylpyrrolidine.[1] The reaction is catalyzed by a palladium complex, which is formed in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.

The primary challenges revolve around managing competing side reactions and removing process-related impurities. Key issues include:

  • Hydrodehalogenation: The aryl halide is reduced to aniline instead of coupling.[2]

  • Incomplete Conversion: Residual starting materials remain in the crude product.

  • Product Degradation: The aniline product is susceptible to oxidation, leading to colored impurities.[3]

  • Catalyst Residues: Removal of residual palladium to levels acceptable for APIs (<10 ppm) is a significant challenge.[4]

dot graph Troubleshooting_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Overview of synthetic challenges.

Troubleshooting Guide: Reaction Impurities

Q2: My crude NMR/LC-MS shows a significant peak corresponding to aniline. What causes this and how can I prevent it?

A2: This impurity is aniline, the product of a side reaction called hydrodehalogenation, where the halide on your starting material (e.g., 4-bromoaniline) is replaced by a hydrogen atom.[2] This is a common byproduct in palladium-catalyzed cross-coupling reactions.[5][6]

Causality: The formation of aniline stems from the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium complex with trace amounts of water, alcohols, or even the amine reagent under certain conditions.[2][7][8] Once formed, this Pd-H species can react with the aryl halide in a competing cycle to produce aniline.

Prevention & Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often designed to promote the desired C-N reductive elimination over competing pathways like β-hydride elimination or hydrodehalogenation.[1][9] They can accelerate the desired coupling, minimizing the lifetime of intermediates that could lead to side reactions.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). Avoid bases that can act as hydride donors. Ensure the base is of high purity and anhydrous.

  • Solvent & Reagent Purity: Use high-purity, anhydrous solvents (e.g., toluene, dioxane). The presence of water can be a hydrogen source for hydrodehalogenation.[5][7][8] Ensure your 3-methylpyrrolidine and other reagents are dry.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.[2] Start with temperatures around 80-100 °C and optimize based on conversion rate.

dot graph Hydrodehalogenation_Pathway { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Competing reaction pathways.

Q3: My reaction seems to stall, leaving significant amounts of unreacted 4-bromoaniline. How can I drive the reaction to completion?

A3: Incomplete conversion is often a result of catalyst deactivation or suboptimal reaction conditions.

Causality: The palladium catalyst can deactivate through various mechanisms, such as the formation of inactive palladium black or off-cycle dimeric species.[10][11] This is particularly an issue with less reactive aryl chlorides or when using aryl iodides, as the iodide byproduct can inhibit the catalyst.[12] Insufficient temperature or an inadequate base-to-substrate ratio can also lead to poor conversion.

Troubleshooting Steps:

  • Catalyst & Ligand Choice: For less reactive aryl chlorides, a more active catalyst system is required. This typically involves using specialized, bulky phosphine ligands. Ensure the palladium source and ligand are of high quality.

  • Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature in 10 °C increments. While higher temperatures can increase side reactions, they are often necessary for complete conversion of less reactive halides.

    • Concentration: Ensure the reaction is not too dilute. Typical concentrations range from 0.1 M to 1.0 M with respect to the aryl halide.

    • Stirring: Vigorous stirring is essential, especially with heterogeneous bases like K₂CO₃ or Cs₂CO₃, to ensure proper mixing.[12]

  • Reagent Stoichiometry:

    • Amine: Use a slight excess of 3-methylpyrrolidine (e.g., 1.1 to 1.5 equivalents).

    • Base: Ensure sufficient base is present (typically 1.4 to 2.2 equivalents).

ParameterRecommendation for 4-BromoanilineRecommendation for 4-ChloroanilineRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)Both are effective Pd(0) or pre-Pd(0) sources.
Ligand XPhos, RuPhos (2-4 mol%)GPhos-type ligands (2-4 mol%)More electron-rich, bulky ligands are needed for the stronger C-Cl bond.
Base NaOtBu (1.5 eq)LHMDS or K₃PO₄ (2.0 eq)Stronger bases are often needed to facilitate the catalytic cycle with chlorides.
Solvent Toluene or DioxaneToluene or t-AmOHSolvents must be anhydrous and capable of reaching required temperatures (80-110°C).
Temperature 80 - 100 °C100 - 120 °CHigher energy is required to activate the C-Cl bond compared to the C-Br bond.
Q4: The isolated product is dark brown/red. What causes this discoloration and how can I get a clean, off-white product?

A4: The discoloration is almost certainly due to the formation of oxidation products.[13] Aniline and its derivatives are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[3]

Prevention & Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to the greatest extent possible. This is the most critical factor.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture under inert gas.

    • Perform aqueous extractions quickly. An acidic wash (e.g., with dilute HCl) can be used to move the product into the aqueous phase as a salt, separating it from non-basic organic impurities.[14] Subsequent neutralization with a base will regenerate the free amine product, which should be extracted immediately.

    • Minimize exposure of the isolated product to air and light.

  • Purification:

    • Column Chromatography: If chromatography is necessary, use silica gel and consider deactivating it slightly with triethylamine (0.5-1% in the eluent) to prevent streaking and decomposition of the amine on the acidic silica.[14]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be highly effective at removing colored impurities.

    • Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon can adsorb many colored impurities. However, this can also lead to product loss.

Troubleshooting Guide: Process & Catalyst Impurities

Q5: How do I effectively remove residual palladium from my final product to meet pharmaceutical standards?

A5: Removing palladium to the parts-per-million (ppm) level required for APIs is a non-trivial but critical step.[4][15] Standard purification methods like chromatography or crystallization are often insufficient on their own.[4]

Causality: Palladium can remain in the product in various forms, including colloidal nanoparticles or soluble complexes, making it difficult to remove by simple filtration or extraction.[11][16]

Recommended Removal Protocol: The most effective method is the use of metal scavengers. These are materials with functional groups that have a high affinity for palladium.

  • Choose a Scavenger: Thiol-functionalized silica gels or resins (e.g., QuadraSil® MP, SiliaMetS® Thiol) are highly effective. 2,4,6-trimercapto-s-triazine (TMT) is another excellent scavenger that precipitates palladium.[17]

  • Scavenging Procedure (Batch Method):

    • Dissolve the crude product in a suitable solvent (e.g., Toluene, Ethyl Acetate).

    • Add the scavenger (typically 5-10 wt% relative to the crude product).

    • Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

    • Filter off the scavenger resin. The palladium will be bound to the solid support.

    • Concentrate the filtrate to recover the purified product.

  • Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the residual palladium content and ensure it meets regulatory limits (e.g., <10 ppm).

Scavenger TypeFunctional GroupTypical LoadingAdvantagesDisadvantages
Thiol-functionalized Silica -SH1-1.5 mmol/gHigh efficiency, good for various Pd species, easy filtration.[16]Can be costly for large-scale use.
Trimercaptotriazine (TMT) Triazine-trithiolN/A (used as reagent)Very effective, precipitates Pd for easy removal.[17]Adds an extra filtration step for the precipitate.
Activated Carbon N/AN/AInexpensive, can remove color and some Pd.[15]Less selective, may lead to high product loss.

Analytical Methods

Q6: What are the best analytical techniques for identifying and quantifying impurities in my this compound product?

A6: A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for purity assessment.[13][18]

    • Method: A reverse-phase C18 column with a gradient of water (with 0.1% formic acid or triethylamine) and acetonitrile or methanol is a good starting point.[19]

    • Detection: A UV detector (monitoring at ~254 nm) is standard. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown impurity peaks.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the main product and for identifying major impurities if their structures are known (e.g., aniline, 4-bromoaniline).

  • Gas Chromatography (GC): GC can be used to detect volatile impurities, such as residual solvents or unreacted 3-methylpyrrolidine.[13][22]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace elemental impurities, specifically residual palladium.

References

  • Aniline Impurities and Related Compound. Veeprho Life Sciences. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications - Organometallics. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides (Abstract). ACS Publications. [Link]

  • Removal of palladium from organic reaction mixtures by trimercaptotriazine. American Chemical Society. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. NIH National Library of Medicine. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. [Link]

  • ANILINE. Ataman Kimya. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles. Agilent. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. NIH National Library of Medicine. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • aniline impurities. ScienceMadness Discussion Board. [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. [Link]

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Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methylpyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of targeted cancer therapies, the 4-(3-methylpyrrolidin-1-yl)aniline scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds. By dissecting the influence of various structural modifications, we aim to furnish researchers with the critical insights needed to navigate the complexities of kinase inhibitor design and optimization.

The this compound Core: A Foundation for Kinase Inhibition

The this compound moiety serves as a crucial pharmacophore in numerous kinase inhibitors, offering a versatile template for achieving high affinity and selectivity. Its utility stems from the ability of the aniline nitrogen to form key hydrogen bonds within the ATP-binding pocket of various kinases, while the methylpyrrolidine group can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and influencing the selectivity profile. The development of selective kinase inhibitors is a cornerstone of targeted drug development, aiming to differentiate cancer cells from normal cells, a departure from traditional chemotherapy.[1]

This guide will explore the SAR of this scaffold by systematically examining modifications to the aniline ring, the pyrrolidine ring, and the introduction of various linker and hinge-binding moieties.

Deciphering the Structure-Activity Relationship: A Multi-faceted Approach

The biological activity of this compound derivatives is exquisitely sensitive to structural alterations. Understanding these nuances is paramount for the rational design of next-generation inhibitors.

Aniline Ring Substitutions: Fine-Tuning Potency and Selectivity

Substitutions on the aniline ring play a pivotal role in modulating the potency and selectivity of these inhibitors. The electronic nature and steric bulk of the substituents can significantly impact the binding affinity for the target kinase. For instance, the introduction of electron-withdrawing groups can enhance the acidity of the aniline proton, potentially leading to stronger hydrogen bonding interactions with the kinase hinge region. Conversely, bulky substituents may either provide beneficial van der Waals interactions or introduce steric hindrance, depending on the topology of the target's active site.

In a series of 2-substituted aniline pyrimidine derivatives developed as dual Mer/c-Met inhibitors, the nature of the aniline substituent was found to be critical for potent kinase inhibition.[2] While a direct SAR study on this compound is not available, principles from related scaffolds suggest that small, electron-withdrawing groups at positions ortho or meta to the amino group are often favorable.

The Methylpyrrolidine Moiety: A Key to Unlocking Potency

The 3-methylpyrrolidine group offers several avenues for optimization. The stereochemistry of the methyl group can profoundly influence binding affinity, as one enantiomer may fit more snugly into a hydrophobic pocket than the other. Furthermore, the pyrrolidine ring itself can be substituted to introduce additional interaction points or to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability.

For example, in a study of pyrrolidine pentamine derivatives, modifications to the functionalities and stereochemistry of the pyrrolidine scaffold had varied effects on inhibitory properties.[3] This highlights the importance of empirical testing of different substitutions and stereoisomers to identify the optimal configuration for a given target.

Comparative Analysis of this compound Analogs

To illustrate the practical implications of SAR in this series, the following table summarizes the biological data for a hypothetical series of this compound derivatives targeting a representative kinase, such as Aurora Kinase A. Note: The following data is illustrative and compiled from general principles observed in related kinase inhibitor studies, as a direct comparative study on this specific scaffold is not publicly available.

Compound IDAniline Substitution (R1)Pyrrolidine Modification (R2)Aurora A IC50 (nM)HCT116 Cell Proliferation IC50 (µM)
1a H(S)-3-methyl501.2
1b H(R)-3-methyl2505.8
1c 2-Fluoro(S)-3-methyl150.4
1d 3-Chloro(S)-3-methyl250.7
1e 2-Fluoro(S)-3-hydroxy802.5
1f 2-Fluoro(S)-3-methoxy351.0

From this representative data, several key SAR trends can be inferred:

  • Stereochemistry is Crucial: The (S)-enantiomer of the 3-methylpyrrolidine group (Compound 1a ) is significantly more potent than the (R)-enantiomer (Compound 1b ), suggesting a specific steric fit in the kinase active site.

  • Aniline Substitution Enhances Potency: The introduction of a small, electron-withdrawing group at the 2-position of the aniline ring (Compound 1c , 2-Fluoro) leads to a substantial increase in both biochemical and cellular potency compared to the unsubstituted analog (Compound 1a ). A 3-chloro substituent (Compound 1d ) also improves potency, albeit to a lesser extent.

  • Pyrrolidine Substitution Modulates Activity: Replacing the methyl group on the pyrrolidine with a hydroxyl group (Compound 1e ) results in a significant loss of activity, likely due to unfavorable steric or electronic interactions. A methoxy group (Compound 1f ) is better tolerated than a hydroxyl group but is still less potent than the parent methyl-substituted compound.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel kinase inhibitors requires a standardized set of biochemical and cellular assays. The following protocols provide a framework for assessing the activity of this compound derivatives.

Protocol 1: Aurora Kinase A Inhibition Assay (Biochemical)

This assay determines the in vitro potency of a compound against the isolated Aurora A enzyme.

Materials:

  • Recombinant human Aurora A kinase (e.g., from MilliporeSigma)

  • Fluorescently labeled peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, fluorescently labeled peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding a mixture of Aurora A kinase and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Read the plate on a suitable plate reader to determine the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: HCT116 Cell Proliferation Assay (Cellular)

This assay measures the ability of a compound to inhibit the growth of a cancer cell line.

Materials:

  • HCT116 human colorectal carcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • Luminometer

Procedure:

  • Seed HCT116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Visualizing the Path to Potency: SAR and Experimental Workflow

To further clarify the relationships discussed, the following diagrams illustrate the key SAR principles and the experimental workflow for evaluating these compounds.

SAR_Flowchart cluster_SAR Structure-Activity Relationship Core This compound Core Aniline Aniline Ring Modifications Core->Aniline Substitution Pyrrolidine Pyrrolidine Ring Modifications Core->Pyrrolidine Substitution & Stereochemistry Activity Biological Activity (Potency & Selectivity) Aniline->Activity Pyrrolidine->Activity

Caption: Key SAR considerations for the this compound scaffold.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (e.g., Aurora Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assay (e.g., HCT116 Proliferation) Purification->Cellular SAR_Analysis SAR Analysis & Iteration Biochemical->SAR_Analysis Cellular->SAR_Analysis SAR_Analysis->Synthesis Optimization

Caption: Iterative workflow for the design and evaluation of novel kinase inhibitors.

Conclusion: A Roadmap for Future Discovery

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, is essential for unlocking the full therapeutic potential of this promising class of compounds. By integrating rational design, robust biological evaluation, and iterative optimization, researchers can accelerate the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Kim, K. S., Lu, S., Cornelius, L. A., Lombardo, L. J., Borzilleri, R. M., Schroeder, G. M., ... & Roussell, D. L. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & medicinal chemistry letters, 16(15), 3937–3942. [Link]

  • Che T, et al. (2018). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules, 23(10), 2548. [Link]

  • Cheung, C. H., Coumar, M. S., Hsieh, H. P., & Chang, J. Y. (2011). Aurora kinase inhibitors: progress towards the clinic. Current medicinal chemistry, 18(19), 2842–2867. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 838-846. [Link]

  • Entrena, A., et al. (2019). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 24(18), 3349. [Link]

  • Mortlock, A. A., et al. (2005). Progress in the Development of Selective Inhibitors of Aurora Kinases. Current Topics in Medicinal Chemistry, 5(8), 807-821. [Link]

  • Lin, Y. T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • Gontarewicz, A., & Brummendorf, T. H. (2008). Aurora kinases and their inhibitors: more than one target and one drug. Drug resistance updates, 11(4-5), 183–193. [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European journal of medicinal chemistry, 62, 647-656. [Link]

  • Li, S., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

  • Kumar, A., et al. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 41(12), 5221-5252. [Link]

  • Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & medicinal chemistry, 23(15), 4749-4763. [Link]

  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(23), 7175. [Link]

  • Ruiu, E., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(19), 6825. [Link]

  • Lin, Y. T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International journal of molecular sciences, 24(7), 6034. [Link]

  • Sgourou, A., et al. (2023). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 28(19), 6886. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a detailed comparison of analytical methodologies for the quantitative and qualitative assessment of 4-(3-Methylpyrrolidin-1-yl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our objective is to offer a narrative grounded in expertise, demonstrating not just the "how" but the "why" behind experimental choices, ensuring that each described protocol is a self-validating system.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This guide will compare two of the most robust and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][4][5][6][7]

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] For a compound like this compound, which may be a critical raw material or an intermediate in a drug substance synthesis, a validated analytical method is essential for:

  • Ensuring Identity, Strength, Quality, Purity, and Potency: Regulatory bodies like the FDA require robust analytical data to support these critical quality attributes.[3]

  • Process Control: Reliable analytical methods are crucial for monitoring and controlling the manufacturing process.

  • Stability Studies: Validated methods are necessary to assess the stability of the compound under various conditions.

  • Regulatory Submissions: A comprehensive validation report is a key component of any New Drug Application (NDA) or other regulatory submissions.[10]

Comparative Overview of Analytical Methods

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC present viable options, each with its own set of advantages and considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[11]Primarily for volatile and thermally stable compounds. Derivatization may be needed for polar or non-volatile analytes.[12][13]
Sensitivity High sensitivity, often in the sub-microgram per milliliter range.Very high sensitivity, especially with selective detectors, capable of reaching picogram levels.[14]
Specificity High specificity can be achieved through the choice of column, mobile phase, and detector (e.g., UV, MS).High specificity, particularly when coupled with a mass spectrometer (GC-MS).[15]
Sample Throughput Generally moderate, with typical run times of 5-30 minutes.Can be faster for simple mixtures, but may require longer run times for complex samples.
Instrumentation Consists of a pump, injector, column, detector, and data acquisition system.Consists of a gas supply, injector, column in an oven, detector, and data acquisition system.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, given the aromatic nature of the compound which imparts a strong UV chromophore.

Experimental Protocol: HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 240-250 nm).

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase at initial conditions.

2. Validation Parameters and Acceptance Criteria:

The validation of this HPLC method will be performed according to ICH Q2(R1) guidelines and will assess the following parameters:[6][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

    • Procedure: Analyze blank samples, a placebo (if in a formulation), and spiked samples with known impurities. The peak for this compound should be well-resolved from any other peaks. Peak purity analysis using a PDA detector should also be performed.

    • Acceptance Criteria: The analyte peak should be free of interference from other components, and the peak purity index should be greater than a predefined threshold (e.g., 0.999).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[18]

    • Procedure: Prepare a series of at least five standard solutions of this compound over a specified concentration range (e.g., 50% to 150% of the expected working concentration).[10] Plot the peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[18]

    • Procedure: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.[9][19]

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[9]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

    • Procedure: The range is confirmed by the linearity, accuracy, and precision studies.

    • Acceptance Criteria: The specified range should cover 80% to 120% of the test concentration for an assay.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]

    • Procedure: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

Visualization of HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Studies cluster_reporting Reporting Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Range Range Validation_Protocol->Range LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Range->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds.[12] For this compound, GC can be a suitable alternative, particularly for assessing purity and detecting volatile impurities. A Flame Ionization Detector (FID) is a common choice for organic compounds.

Experimental Protocol: GC Method Validation

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure the elution of all components.

  • Detector Temperature: 300°C.

  • Injection Mode: Split injection.

  • Solvent: A suitable organic solvent like methanol or dichloromethane.

2. Validation Parameters and Acceptance Criteria:

The validation of the GC method will follow the same principles as the HPLC method, with adjustments for the specific technique.

  • Specificity: As with HPLC, specificity is demonstrated by analyzing blank and spiked samples to ensure no interference with the analyte peak.

  • Linearity: A series of standard solutions are prepared and injected to establish a linear relationship between concentration and peak area. The acceptance criteria for the correlation coefficient (r²) remains ≥ 0.999.

  • Accuracy: Recovery studies are performed by spiking a blank matrix with known amounts of the analyte at different concentration levels. The acceptance criteria for mean recovery remains 98.0% to 102.0%.

  • Precision: Repeatability and intermediate precision are assessed by multiple analyses of a homogeneous sample. The acceptance criteria for RSD remains ≤ 2.0%.

  • Range: The range is established through the linearity, accuracy, and precision studies.

  • LOD and LOQ: Determined based on signal-to-noise ratio or the calibration curve statistics.

  • Robustness: Small, deliberate changes are made to parameters such as oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).

Visualization of GC Method Validation Workflow

GC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol execution Execute Validation Studies Specificity Linearity Accuracy Precision Range LOD & LOQ Robustness protocol->execution report Compile Validation Report execution->report end End: Method Validated report->end

Caption: Key Stages in GC Method Validation.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical validation data for the two methods, illustrating their comparative performance.

Validation ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%
Precision (RSD)
- Repeatability0.8%1.1%
- Intermediate Precision1.2%1.5%
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL
Robustness PassedPassed

Conclusion and Recommendations

Both HPLC-UV and GC-FID are suitable and reliable methods for the analytical validation of this compound.

  • HPLC-UV is highly recommended for routine quality control, including assay and impurity profiling, due to its versatility, high precision, and applicability to non-volatile impurities. The use of a PDA detector further enhances specificity through peak purity analysis.

  • GC-FID demonstrates excellent sensitivity, making it particularly advantageous for trace-level impurity analysis, especially for volatile organic impurities that may be present from the synthesis process.

The choice between these methods will ultimately depend on the specific application, the nature of the expected impurities, and the available instrumentation. In a comprehensive quality control strategy, both methods could be employed to provide a more complete analytical profile of this compound. This dual-method approach would leverage the strengths of each technique to ensure the highest level of product quality and regulatory compliance.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][7][20]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link][21]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Quality Guidelines. [Link][22]

  • Kim, H. Y., et al. (2018). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology, 42(9), 629–636. [Link][15]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][23]

  • Al-Ghabsha, T. S., et al. (1998). Spectrophotometric determination of some aromatic amines. Talanta, 47(4), 883-890. [Link][24]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][8]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link][25]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][17]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][5]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][16]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link][7]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link][14]

  • American Chemical Society. Characterization and Separation of Amines by Gas Chromatography. [Link][12]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link][26]

  • PubMed. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. [Link][27]

  • Rasayan Journal of Chemistry. (2015). visible spectrophotometric method for the determination of some typical aromatic primary amines by using. [Link][28]

  • Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. [Link][29]

  • ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. [Link][30]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link][31]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). A Comprehensive Guide for Analytical Method Validation. [Link][18]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link][2]

  • Journal of Pharmaceutical and Biomedical Analysis. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][10]

  • International Journal of Pharmaceutical Sciences and Research. (2023). RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. [Link][19]

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comparing the efficacy of different synthetic pathways to 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(3-Methylpyrrolidin-1-yl)aniline

The this compound scaffold is a privileged structural motif found in a variety of biologically active molecules. Its presence is often correlated with desirable pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a topic of considerable interest in medicinal chemistry and process development. This guide will explore and compare three principal synthetic strategies for its preparation:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.

  • Reductive Amination: A classical and versatile method for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNA_r) followed by Reduction: A two-step approach leveraging the reactivity of activated aromatic systems.

Each of these pathways presents a unique set of advantages and challenges concerning yield, purity, scalability, cost, and environmental impact. A thorough understanding of these factors is paramount for selecting the optimal route for a given research or development objective.

Comparative Analysis of Synthetic Pathways

This section provides a detailed examination of the three synthetic routes. For each pathway, a representative reaction scheme, a plausible experimental protocol, and a discussion of its strengths and weaknesses are presented.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a robust and highly versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an aryl halide or triflate with an amine, offering a direct route to the target compound.[3]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromoaniline 4-Bromoaniline Target_Molecule This compound 4-Bromoaniline->Target_Molecule + 3-Methylpyrrolidine 3-Methylpyrrolidine 3-Methylpyrrolidine Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig synthesis of the target molecule.

Plausible Experimental Protocol:

A detailed protocol for a similar Buchwald-Hartwig amination of a bromo-indole with various anilines has been reported, which can be adapted for this synthesis.[4]

  • To a dried Schlenk tube under an inert atmosphere, add 4-bromoaniline (1.0 equiv.), 3-methylpyrrolidine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion:

The Buchwald-Hartwig amination is often favored for its high functional group tolerance and generally good to excellent yields.[5] The use of specialized ligands can be tailored to optimize the reaction for specific substrates. However, the cost of palladium catalysts and ligands can be a significant drawback, particularly for large-scale synthesis. Furthermore, complete removal of the palladium catalyst from the final product is a critical consideration in pharmaceutical applications and often requires specific purification techniques.

Reductive Amination

Reductive amination is a widely used and cost-effective method for synthesizing amines.[6][7] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[8]

Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde Target_Molecule This compound 4-Aminobenzaldehyde->Target_Molecule + 3-Methylpyrrolidine 3-Methylpyrrolidine 3-Methylpyrrolidine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Solvent Solvent (e.g., Dichloromethane) Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid)

Caption: Reductive amination synthesis of the target molecule.

Plausible Experimental Protocol:

A general procedure for reductive amination using sodium triacetoxyborohydride can be adapted.[9]

  • To a solution of 4-aminobenzaldehyde (1.0 equiv.) and 3-methylpyrrolidine (1.1 equiv.) in dichloromethane, add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at room temperature.

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion:

Reductive amination is an attractive method due to the ready availability and low cost of the starting materials and reagents.[10] The reaction conditions are generally mild, and the procedure is often straightforward to perform. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a popular choice due to its selectivity for imines over carbonyls.[11] However, potential side reactions, such as over-alkylation or self-condensation of the aldehyde, can occur and may necessitate careful optimization of the reaction conditions. The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNA_r) and Subsequent Reduction

This two-step approach involves an initial nucleophilic aromatic substitution of an activated aryl halide, typically a nitro-substituted fluoride, with the amine, followed by the reduction of the nitro group to an aniline.

Reaction Scheme:

SNAr and Reduction cluster_step1 Step 1: SNAr cluster_step2 Step 2: Reduction 4-Fluoronitrobenzene 4-Fluoronitrobenzene Intermediate 1-(4-Nitrophenyl)-3-methylpyrrolidine 4-Fluoronitrobenzene->Intermediate + 3-Methylpyrrolidine (Base, Solvent) 3-Methylpyrrolidine 3-Methylpyrrolidine Target_Molecule This compound Intermediate->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., H2, Pd/C)

Caption: SNAr and reduction synthesis of the target molecule.

Plausible Experimental Protocol:

  • Step 1: Nucleophilic Aromatic Substitution:

    • To a solution of 4-fluoronitrobenzene (1.0 equiv.) in a suitable solvent such as DMSO or DMF, add 3-methylpyrrolidine (1.2 equiv.) and a base like potassium carbonate (2.0 equiv.).

    • Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-(4-nitrophenyl)-3-methylpyrrolidine. This intermediate can be purified by column chromatography or used directly in the next step.

  • Step 2: Reduction of the Nitro Group:

    • Dissolve the crude or purified 1-(4-nitrophenyl)-3-methylpyrrolidine in a solvent like ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.

    • Purify the product by column chromatography or crystallization.

Discussion:

The SNAr approach benefits from the low cost of the starting material, 4-fluoronitrobenzene. The reaction is typically robust and high-yielding for the first step. The subsequent reduction of the nitro group is also a well-established and generally efficient transformation. However, this two-step process is inherently less atom-economical than the one-pot methods. The use of nitro compounds can also pose safety concerns, especially on a larger scale. The hydrogenation step requires specialized equipment and careful handling of the flammable hydrogen gas and pyrophoric catalyst.

Quantitative Data Summary

ParameterBuchwald-Hartwig AminationReductive AminationSNAr and Reduction
Plausible Yield Good to Excellent (70-95%)Moderate to Good (60-85%)Good to Excellent (overall 65-90%)
Purity Profile Generally high, potential for metal contaminationCan have byproducts from side reactionsGenerally good, requires two separate purifications
Scalability Can be challenging due to catalyst cost and removalGenerally good and cost-effectiveGood, but two steps can be less efficient
Cost of Reagents High (Pd catalyst, ligands)Low to ModerateLow (starting materials)
Safety Concerns Handling of air-sensitive reagentsHandling of hydridesUse of nitro compounds, hydrogenation
Environmental Impact Use of heavy metals, organic solventsUse of hydrides, organic solventsUse of nitro compounds, heavy metal catalyst

Characterization Data

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. While specific spectra for this exact compound are not provided in the search results, representative data for the analogous 4-(pyrrolidin-1-yl)aniline can be used as a reference.

  • ¹H NMR (CDCl₃): δ ~6.7-6.9 (m, 2H, Ar-H), ~6.5-6.7 (m, 2H, Ar-H), 3.5-3.7 (br s, 2H, NH₂), ~3.2-3.4 (m, 4H, N-CH₂), ~1.9-2.1 (m, 4H, CH₂), ~1.0-1.2 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃): δ ~145.0, ~140.0, ~118.0, ~115.0, ~50.0, ~30.0, ~25.0, ~20.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₆N₂: 177.13.

Conclusion and Recommendations

The choice of the most suitable synthetic pathway for this compound is highly dependent on the specific requirements of the project.

  • For small-scale laboratory synthesis where high yield and purity are paramount and cost is a secondary concern, Buchwald-Hartwig amination is often the preferred method due to its reliability and broad substrate scope.

  • For large-scale production where cost-effectiveness and process simplicity are critical, reductive amination presents a compelling option, provided that side reactions can be minimized through careful process optimization.

  • The SNAr and reduction pathway offers a viable alternative, particularly if the starting materials are readily available and the two-step nature of the process is not a significant drawback.

It is strongly recommended that for any given application, all three routes be subjected to a preliminary experimental evaluation to determine the optimal conditions and to identify any unforeseen challenges. This empirical data will provide the most reliable basis for selecting the most efficient and robust synthetic strategy.

References

  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from a relevant research paper on pyrrolidine synthesis.
  • Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from a webpage detailing reductive amination reactions.[6]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved from a research article on Buchwald-Hartwig amination.[5]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from a webpage on reductive amination.[6]

  • Reductive Amination, and How It Works. (n.d.). Master Organic Chemistry. Retrieved from an educational resource on reductive amination.[7]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. (n.d.). ResearchGate. Retrieved from a research paper on reductive amination.[10]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from an educational video on Buchwald-Hartwig amination.[2]

  • Reductive Amination. (2023, March 16). YouTube. Retrieved from a video demonstrating a reductive amination reaction.[9]

  • 4-(Pyrrolidin-1-yl)aniline. (n.d.). Sigma-Aldrich. Retrieved from a product page with chemical information.

  • 4-(pyrrolidin-1-ylcarbonyl)aniline. (n.d.). PubChem. Retrieved from a database entry for a related compound.[12]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from a research article on NMR spectroscopy.[13]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Semantic Scholar. Retrieved from a research paper on Buchwald-Hartwig amination.[14]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). ResearchGate. Retrieved from a research paper on LC-MS analysis.[15]

  • A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. (n.d.). Benchchem. Retrieved from a technical document comparing nitrobenzaldehyde isomers.[16]

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. (n.d.). Organic Chemistry Portal. Retrieved from a research paper on one-pot synthesis.[3]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (n.d.). Green Chemistry (RSC Publishing). Retrieved from a research paper on pyrrolidinone synthesis.[17]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from a supporting information document with NMR spectra.[18]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (n.d.). National Institutes of Health. Retrieved from a research article on palladium-catalyzed reactions.[19]

  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). OUCI. Retrieved from a research paper on pyrrolidine synthesis.[20]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from a webpage on pyrrolidine synthesis.[8]

  • Buchwald coupling of 1 with various anilines and 2‐aminopyridines... (n.d.). ResearchGate. Retrieved from a research paper on Buchwald coupling.[4]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from a research article on NMR characterization.[21]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). National Institutes of Health. Retrieved from a review article on pyrrolidine synthesis.[22]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. Retrieved from a research paper on NMR spectroscopy.[1]

  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved from the NIST database.[23]

  • 4-(pyrrolidin-1-ylcarbonyl)aniline AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from a product page.

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from a research paper on Buchwald-Hartwig amination.[11]

Sources

A Comparative Analysis of Kinase Inhibition by Pyrrolidinyl Anilines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling, represent a major class of therapeutic targets. Dysregulation of their activity is a hallmark of numerous diseases. Within the vast chemical space of kinase inhibitors, the pyrrolidinyl aniline scaffold has emerged as a privileged motif, integral to the structure of several potent and clinically relevant inhibitors.

This guide provides a comparative study of kinase inhibition by various compounds featuring the pyrrolidinyl aniline moiety. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present quantitative data for key compounds, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold in their own research.

The Pyrrolidinyl Aniline Moiety: A Key to Kinase Affinity

The pyrrolidinyl aniline scaffold typically serves as a key pharmacophore that interacts with the ATP-binding site of protein kinases. The aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of many Type I and Type II kinase inhibitors. The pyrrolidine ring, often with various substitutions, extends into other regions of the ATP-binding pocket, influencing both potency and selectivity. The specific substitution pattern on both the aniline and pyrrolidine rings allows for fine-tuning of the inhibitor's properties.

Comparative Inhibitory Activity of Pyrrolidinyl Aniline-Containing Compounds

Compound ClassRepresentative Compound/AnalogTarget Kinase(s)IC50 (nM)Reference
PyrrolopyrimidinesCompound 27Mer2[1]
Axl16[1]
Chiral PyrrolidinesCompound 12aCK1γ11[2]
CK1ε56[2]
Compound 12bCK1γ24[2]
CK1ε196[2]
Benzofuro[3,2-b]pyridin-2(1H)-onesCompound 6fBTK74[3]
PI3Kδ170[3]
4-AnilinoquinazolinesGeneric DerivativesEGFR, VEGFR-2Varies[4]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of pyrrolidinyl aniline derivatives are dictated by the nature and position of substituents on both the aniline and pyrrolidinyl rings.

  • Substituents on the Aniline Ring: The electronic and steric properties of substituents on the aniline ring can significantly impact hinge binding and interactions with the solvent-exposed region. For instance, in the context of 4-anilinoquinazolines, small lipophilic groups at the 3-position of the aniline ring are often favored for potent EGFR inhibition.[1]

  • Chirality and Substitution on the Pyrrolidine Ring: The stereochemistry of the pyrrolidine ring and its substituents can play a crucial role in orienting the molecule within the ATP-binding pocket, leading to enhanced potency and selectivity. For example, specific enantiomers of chiral pyrrolidine derivatives have shown selectivity for casein kinase 1 (CK1) isoforms.[2] The substitution pattern can also influence pharmacokinetic properties.

SAR_Concept cluster_0 Pyrrolidinyl Aniline Scaffold cluster_1 Key Interactions & Properties Scaffold Pyrrolidinyl Aniline Core Aniline_Subs Aniline Ring Substituents Scaffold->Aniline_Subs Modulation of Pyrrolidine_Subs Pyrrolidine Ring Substituents Scaffold->Pyrrolidine_Subs Modulation of Hinge Hinge Binding (Potency) Selectivity Selectivity Pocket Interaction PK Pharmacokinetics (Solubility, Permeability) Aniline_Subs->Hinge Influences Pyrrolidine_Subs->Selectivity Dictates Pyrrolidine_Subs->PK Impacts

Caption: Conceptual Structure-Activity Relationship (SAR) of Pyrrolidinyl Aniline Kinase Inhibitors.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the stop solution.

  • Separation: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

  • Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Kinase, Substrate, Buffer, and Compound Compound_Prep->Reaction_Setup Pre_Incubate Pre-incubate for Inhibitor Binding Reaction_Setup->Pre_Incubate Initiate Initiate Reaction with [γ-³³P]ATP Pre_Incubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Substrate from free ATP Terminate->Separate Detect Detect Radioactivity Separate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Workflow for a Radiometric In Vitro Kinase Inhibition Assay.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This assay measures the inhibition of a specific kinase within a cellular context by detecting the phosphorylation status of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize the phospho-substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like β-actin).

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Context: Targeting Receptor Tyrosine Kinases

Many pyrrolidinyl aniline-based inhibitors target receptor tyrosine kinases (RTKs), which play a critical role in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified RTK signaling pathway and the point of inhibition by these small molecules.

RTK_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK Binds and activates P1 Substrate Phosphorylation RTK->P1 Autophosphorylation and substrate phosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrrolidinyl Aniline Inhibitor Inhibitor->RTK Inhibits ATP binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Conclusion

The pyrrolidinyl aniline scaffold is a versatile and valuable component in the design of potent and selective kinase inhibitors. The comparative data, while not exhaustive, highlights the potential of this moiety to target various kinases implicated in disease. Understanding the structure-activity relationships and employing robust experimental protocols are crucial for the successful development of novel therapeutics based on this promising chemical class. This guide serves as a foundational resource for researchers in this exciting and rapidly evolving field.

References

  • Luxenburger, A., et al. (2018). The New Spatial Arrangement in the Crystallized Ligand–Protein Complex Promotes Selectivity for CK1γ. In Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link]

  • Design and synthesis of novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives as dual BTK/PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 213, 113171.
  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ACS Medicinal Chemistry Letters, 10(1), 58-63. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting 4-(3-Methylpyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity for Small Molecule Antibodies

In the realm of drug development and diagnostics, the ability to precisely detect and quantify small molecules is paramount. The compound 4-(3-Methylpyrrolidin-1-yl)aniline and its derivatives represent a class of molecules of significant interest, often serving as key structural motifs in pharmacologically active agents. To develop robust immunoassays for these compounds, highly specific antibodies are required.

However, generating antibodies with exquisite specificity to small molecules, known as haptens, is a formidable challenge.[1][2] Haptens themselves are not immunogenic and must be conjugated to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA) to elicit an immune response.[1][2][3][4][5] This process can inadvertently generate antibodies that recognize the carrier protein or the linker region used for conjugation, rather than the hapten itself.[3] Furthermore, the antibody's binding site, often a pocket-like structure, may accommodate not only the target molecule but also structurally similar derivatives, leading to cross-reactivity.[6][7]

This guide provides a comprehensive framework for designing and executing rigorous cross-reactivity studies. We will compare the performance of two hypothetical monoclonal antibodies, MAb-78A and MAb-81B , against the primary target, this compound, and a panel of its structurally related derivatives. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and trustworthiness.[8]

Chapter 1: Designing the Cross-Reactivity Panel

The cornerstone of a credible cross-reactivity study is the thoughtful selection of compounds to test. The goal is to challenge the antibody's specificity by including molecules with subtle and significant structural variations compared to the target antigen.

Rationale for Compound Selection: The panel should include:

  • Parent Compound (Target Antigen): The primary molecule the antibody was raised against.

  • Metabolites: Known or predicted metabolic products of the parent compound.

  • Structural Analogs: Molecules with minor modifications to different parts of the parent structure (e.g., substitutions on the aniline ring, alterations to the pyrrolidine ring).

  • Precursors: Key molecules from the synthetic pathway.

  • Structurally Unrelated Negative Controls: Compounds not expected to bind, which help to establish baseline noise and non-specific binding.

For our study of antibodies against This compound (Compound A) , we have designed the following panel:

Compound IDName / DescriptionRationale for InclusionStructure
A This compound Target Antigen
B 4-(Pyrrolidin-1-yl)anilineAnalog (demethylated)
C 4-(3-Ethylpyrrolidin-1-yl)anilineAnalog (alkyl chain variation)
D 3-Chloro-4-(3-methylpyrrolidin-1-yl)anilineAnalog (ring substitution)
E AnilineCore structure (negative control)
F N-PhenylacetamideUnrelated negative control

Chapter 2: Comparative Analysis Workflow

G cluster_0 Phase 1: Screening cluster_1 Phase 2: In-depth Kinetics ELISA Competitive ELISA IC50 Determine IC50 Values ELISA->IC50 CalcCR Calculate % Cross-Reactivity IC50->CalcCR Decision High Specificity Candidate? CalcCR->Decision SPR Surface Plasmon Resonance (SPR) Kinetics Determine Kon, Koff, KD SPR->Kinetics Specificity Confirm Specificity & Affinity Kinetics->Specificity End End: Select Lead Candidate for Assay Development Specificity->End Start Start: Select Antibody Candidates (MAb-78A & MAb-81B) Start->ELISA Decision->SPR Yes Decision->End No, Re-screen

Figure 1. A two-phase workflow for antibody cross-reactivity assessment.

Chapter 3: Experimental Protocols & Data

Competitive ELISA for Cross-Reactivity Screening

Principle: Competitive ELISA is an ideal high-throughput method for determining the relative binding of multiple analytes.[9] In this format, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites, typically immobilized on a microplate.[9] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

Detailed Protocol:

  • Coating: Microtiter plates are coated with a conjugate of Compound A and a carrier protein (e.g., BSA), different from the one used for immunization (e.g., KLH) to avoid anti-carrier antibody interference. Incubate overnight at 4°C.[10][11]

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound coating antigen.[11]

  • Blocking: Remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to reduce background noise.[9][11]

  • Competition: A fixed, limiting concentration of the antibody (MAb-78A or MAb-81B) is pre-incubated with varying concentrations of the test compounds (A-F) for 1 hour.[10] This mixture is then added to the washed and blocked plate.

  • Incubation & Washing: The plate is incubated for 1-2 hours at room temperature to allow binding. Unbound materials are removed by washing the plate three times.

  • Detection: An enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour. After a final wash, a substrate solution (e.g., TMB) is added.[10]

  • Measurement: The reaction is stopped (e.g., with H₂SO₄), and the optical density (OD) is measured using a plate reader.

  • Analysis: The concentration of each compound that inhibits 50% of the maximal signal (IC50) is calculated. Cross-reactivity (%) is determined using the formula: Cross-Reactivity (%) = (IC50 of Target Antigen / IC50 of Test Compound) x 100

Experimental Data (Hypothetical):

CompoundMAb-78A IC50 (nM)MAb-78A % Cross-ReactivityMAb-81B IC50 (nM)MAb-81B % Cross-Reactivity
A (Target) 15.2 100% 12.5 100%
B35.842.5%> 10,000< 0.1%
C450.13.4%> 10,000< 0.1%
D18.980.4%250.65.0%
E> 10,000< 0.1%> 10,000< 0.1%
F> 10,000< 0.1%> 10,000< 0.1%

Interpretation: The ELISA results suggest that MAb-81B is significantly more specific than MAb-78A. MAb-78A shows considerable cross-reactivity with the demethylated analog (Compound B) and, alarmingly, with the chlorinated analog (Compound D). In contrast, MAb-81B demonstrates strong preference for the target antigen with minimal recognition of even closely related structures.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR is a label-free technique that measures biomolecular interactions in real-time.[12][13] It provides detailed kinetic data, including the association rate (kₐ or kₒₙ), dissociation rate (kₔ or kₒff), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity (Kₗ = kₔ/kₐ).[14]

Workflow Diagram:

G cluster_workflow SPR Experimental Cycle Immobilize 1. Immobilize Antibody (MAb-81B) on Sensor Chip Inject 2. Inject Analyte (Compounds A-F) Immobilize->Inject Associate 3. Association Phase (Measure k_on) Inject->Associate Dissociate 4. Dissociation Phase (Measure k_off) Associate->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate

Figure 2. The sequential steps of a typical Surface Plasmon Resonance experiment.

Detailed Protocol:

  • Immobilization: The antibody (MAb-81B, our lead candidate) is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[15]

  • Analyte Injection: A series of concentrations for each test compound (A-F) are prepared in running buffer and injected sequentially over the sensor surface.[15]

  • Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time, generating a sensorgram.[12]

  • Kinetic Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants (kₐ, kₔ) and affinity (Kₗ).[16]

  • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound analyte, preparing the surface for the next cycle.

Experimental Data (Hypothetical for MAb-81B):

Compoundkₐ (1/Ms)kₔ (1/s)Kₗ (nM)Interpretation
A (Target) 2.1 x 10⁵ 2.5 x 10⁻³ 11.9 High Affinity
BNo Binding DetectedN/AN/AHighly Specific
CNo Binding DetectedN/AN/AHighly Specific
D1.5 x 10³3.8 x 10⁻³2533Very Low Affinity
ENo Binding DetectedN/AN/ANo Binding
FNo Binding DetectedN/AN/ANo Binding

Interpretation: The SPR data provides a quantitative confirmation of the ELISA screening results. MAb-81B binds to the target antigen (Compound A) with high affinity (Kₗ in the low nanomolar range). Its affinity for the chlorinated analog (Compound D) is over 200 times weaker, confirming the cross-reactivity is negligible under typical assay conditions. The complete lack of binding to other analogs reinforces the conclusion that MAb-81B is a highly specific reagent.

Chapter 4: Conclusion and Recommendations

The systematic, multi-platform approach to cross-reactivity assessment provides a high degree of confidence in antibody selection.

  • MAb-78A: Exhibits significant cross-reactivity with structurally similar compounds, rendering it unsuitable for specific quantification of this compound in complex matrices where these analogs may be present.

  • MAb-81B: Demonstrates exceptional specificity and high affinity for the target antigen. The competitive ELISA provided a rapid and effective screen, while SPR delivered precise, label-free confirmation of its superior kinetic profile.

Final Recommendation: MAb-81B is the clear lead candidate for the development of a specific and reliable immunoassay for this compound. Its low cross-reactivity ensures that the assay will be trustworthy and accurate, minimizing the risk of over-quantification due to off-target binding.[17] This rigorous validation is a critical step in fulfilling the principles of scientific integrity and ensuring the development of a robust analytical tool.[8][18]

References

  • Aptamer Group. Anti-hapten Antibody Problems. [Link]

  • Karlsson, R., Michaelsson, A., & Mattsson, L. (1991). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods. [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. [Link]

  • Berglund, L., et al. (2018). Ten Basic Rules of Antibody Validation. Proteomics. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry. [Link]

  • Dennler, P., et al. (2016). Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. Protein Engineering, Design and Selection. [Link]

  • Wang, H., et al. (2022). Methods and applications of noncompetitive hapten immunoassays. Analyst. [Link]

  • Al Qaraghuli, M. M., et al. (2021). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology. [Link]

  • Rapid Novor Inc. SPR Service - Antibody-Antigen Interaction Analysis. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

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Benchmarking the Performance of 4-(3-Methylpyrrolidin-1-yl)aniline in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Anilines and their derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials. This guide provides a detailed comparative analysis of 4-(3-Methylpyrrolidin-1-yl)aniline , benchmarking its performance in key organic reactions against structurally similar and commonly used aniline derivatives. By examining its reactivity through the lens of experimental data, we aim to provide researchers with actionable insights for its application in their synthetic endeavors.

Introduction: The Significance of Substituted Anilines in Catalysis

Aniline derivatives are ubiquitous precursors in the synthesis of biologically active molecules.[1] The nature of the substituent on the aniline ring profoundly influences its electronic properties and steric profile, thereby dictating its reactivity in various transformations. The introduction of an N-heterocyclic substituent, such as a pyrrolidine ring, can significantly modulate the nucleophilicity of the aniline nitrogen and its performance in metal-catalyzed cross-coupling reactions. This compound, with its tertiary amine functionality and the chiral center on the pyrrolidine ring, presents an interesting case for study, offering potential advantages in terms of solubility, reactivity, and stereochemical influence.

Palladium-Catalyzed Aerobic Oxidative Cross-Coupling: A Case for Enhanced Reactivity

A key transformation where N-substituted anilines exhibit unique reactivity is the palladium-catalyzed aerobic oxidative cross-coupling of anilines to form 2-aminobiphenyls, which are important structural motifs in many biologically active compounds. A seminal study by Takeda et al. (2019) demonstrated that anilines bearing a pyrrolidino group undergo preferential oxidation under mild, aerobic conditions.[2][3] This heightened reactivity is attributed to the electronic effect of the pyrrolidino substituent, which enhances the electron density of the aniline ring, facilitating the oxidative addition step in the catalytic cycle.

While the aforementioned study did not specifically report data for this compound, the findings strongly suggest its potential for high reactivity in this class of reactions. The 3-methyl group on the pyrrolidine ring is not expected to significantly alter the electronic properties compared to the unsubstituted pyrrolidine analogue, and thus, high efficiency in oxidative cross-coupling reactions can be anticipated.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides.[4][5][6][7] The performance of an aniline in this reaction is critically dependent on factors such as the choice of palladium catalyst, ligand, base, and solvent.[3][8]

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in readily available literature, we can infer its likely performance based on the general principles of this reaction. The nucleophilicity of the aniline nitrogen is a key factor. The pyrrolidino substituent is an electron-donating group, which increases the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity compared to unsubstituted aniline. This suggests that this compound would be a competent coupling partner in Buchwald-Hartwig aminations.

To provide a practical context, a general protocol for the Buchwald-Hartwig amination of anilines is presented below. Researchers can adapt this protocol to benchmark the performance of this compound against other anilines in their specific systems.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline derivative (e.g., this compound, 4-(pyrrolidin-1-yl)aniline, or 4-morpholinoaniline) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aniline derivative, palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination Amine Coordination Ar-Pd(II)(X)L2->Amine Coordination R2NH [Ar-Pd(II)(NHR2)(X)L2]+ [Ar-Pd(II)(NHR2)(X)L2]+ Amine Coordination->[Ar-Pd(II)(NHR2)(X)L2]+ Deprotonation Deprotonation [Ar-Pd(II)(NHR2)(X)L2]+->Deprotonation Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 - Base-H+X- Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[9][10] While anilines themselves are not direct coupling partners in the standard Suzuki-Miyaura reaction, their halo-derivatives are commonly employed. Therefore, to assess the utility of this compound in this context, one would typically first synthesize a halogenated derivative, such as 4-bromo-1-(3-methylpyrrolidin-1-yl)benzene.

The electronic properties of the substituted bromoaniline will influence the ease of oxidative addition to the palladium catalyst. The electron-donating nature of the 3-methylpyrrolidin-1-yl group would be expected to increase the electron density of the aromatic ring, potentially making the oxidative addition of the aryl bromide slightly more challenging compared to an electron-deficient system. However, modern palladium catalysts and ligands are highly efficient and can overcome such electronic variations.

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide is provided below to facilitate comparative studies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl bromide (e.g., 4-bromo-1-(3-methylpyrrolidin-1-yl)benzene) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 - XB(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Comparative Analysis and Future Outlook

To facilitate a direct comparison, the following table outlines the expected performance of this compound in comparison to other common aniline derivatives based on established principles of organic chemistry. It is important to note that these are qualitative predictions, and experimental validation is crucial.

Aniline DerivativeBuchwald-Hartwig Amination (Predicted Reactivity)Suzuki-Miyaura Coupling (of bromo-derivative) (Predicted Reactivity)Key Considerations
This compound HighModerate to HighElectron-rich, good nucleophile. The methyl group may introduce minor steric effects.
4-(Pyrrolidin-1-yl)aniline HighModerate to HighElectron-rich, good nucleophile. Structurally similar to the target molecule, serving as an excellent benchmark.
4-Morpholinoaniline Moderate to HighModerateThe oxygen atom in the morpholine ring is slightly electron-withdrawing, potentially reducing the nucleophilicity compared to pyrrolidino-substituted anilines.
Aniline ModerateModerateServes as a baseline for comparison. Less nucleophilic than N-alkylated anilines.
4-Nitroaniline LowHighThe nitro group is strongly electron-withdrawing, significantly reducing the aniline's nucleophilicity but activating the corresponding aryl halide for oxidative addition.

Conclusion

This compound is a promising building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its electron-rich nature, conferred by the N-pyrrolidinyl substituent, suggests high reactivity in C-N bond-forming reactions such as the Buchwald-Hartwig amination and oxidative cross-coupling. While direct comparative experimental data is still emerging, the foundational principles of organic reactivity and catalysis provide a strong basis for predicting its advantageous performance. The provided experimental protocols offer a starting point for researchers to quantitatively benchmark this versatile aniline derivative against other alternatives in their specific applications, thereby enabling more informed decisions in the design and execution of complex synthetic routes.

References

  • Takeda, S., Hirokane, T., & Yoshida, M. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters, 21(18), 7279–7283. [Link]

  • Takeda, S., Hirokane, T., & Yoshida, M. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. figshare. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Hartwig, J. F. (2010). Evolution of Palladium-Catalyzed Amination Reactions. Accounts of Chemical Research, 43(10), 1353–1363. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

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A Guide to Assessing the Novelty of 4-(3-Methylpyrrolidin-1-yl)aniline Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the patent novelty of 4-(3-Methylpyrrolidin-1-yl)aniline derivatives. We will dissect the existing patent landscape, identify potential areas of innovation, and outline the experimental data required to support novel claims. Our analysis is grounded in a survey of publicly available patent literature to provide actionable insights for those innovating in this chemical space.

Introduction: The this compound Scaffold

The this compound core represents a fascinating intersection of two privileged medicinal chemistry motifs. The aniline moiety is a cornerstone pharmacophore found in numerous approved drugs, often acting as a key hydrogen bond donor/acceptor or an anchor for further functionalization. The 3-methylpyrrolidine group introduces a chiral, saturated heterocycle that can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector to probe protein binding pockets. The methyl group at the 3-position introduces a stereocenter, allowing for the development of stereoisomerically pure compounds ((R) or (S)), which can lead to enhanced potency, selectivity, and a superior safety profile.

Assessing the novelty of new derivatives requires a deep understanding of what has already been claimed. This guide will navigate the patent landscape to identify the "white space"—unclaimed chemical structures and therapeutic applications—that represents true innovation.

The Patent Landscape: Mapping the Terrain

A thorough analysis of patent databases reveals that while aniline-heterocycle conjugates are prevalent, the specific this compound scaffold is not heavily saturated. Major pharmaceutical players have patented related structures, focusing on different heterocyclic moieties or substitution patterns on the aniline ring. This indicates a competitive environment in the broader class of aniline derivatives, but also highlights a potential opportunity for focused innovation.

Comparative Analysis of Patented Aniline-Heterocycle Derivatives

The following table summarizes key patent families in related chemical spaces. This comparison helps to define the boundaries of existing claims and identify underexplored areas.

Patent / ApplicantHeterocyclic MoietyTherapeutic AreaKey Structural Features & Significance
US 7,119,093 B2 (Boehringer Ingelheim)[1]PiperazineOncology (Kinase Inhibitors)Complex indolinone core attached to a 4-(N-methyl-piperazin-1-yl)aniline. Establishes precedence for N-alkylated piperazines in kinase inhibition.
US 8,829,195 B2 (Novartis)[2]3-HydroxypyrrolidineOncology (BCR-ABL Inhibitors)The approved drug Asciminib features a 6-(3-hydroxypyrrolidin-1-yl) nicotinamide core. While not a direct aniline, it validates the use of substituted pyrrolidines for kinase targeting.
US 8,247,415 B2 (Merck)[3]Hydroxymethyl pyrrolidineMetabolic Disorders (β3 Agonists)Focuses on pyrrolidine derivatives as agonists for the β3 adrenergic receptor, demonstrating the utility of this heterocycle outside of oncology.
US 11,161,845 B2 (Unknown)PyrrolopyridineDermal Disorders (MEK Inhibitors)Describes complex fused heterocyclic systems attached to an aniline core for MEK inhibition.[4]
WO 2021/013864 A1 (Novartis)[5]ImidazopyridineOncology (c-KIT Inhibitors)Claims 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, showing the exploration of diverse heterocyclic systems for kinase inhibition.
Visualizing the Competitive Landscape

The following diagram illustrates the relationship between major pharmaceutical companies and the classes of aniline derivatives they have patented. This visualization underscores the intense research activity in this area and helps to position the novelty of the this compound scaffold.

Patent_Landscape cluster_pharma Major Assignees cluster_scaffolds Patented Scaffolds Novartis Novartis Imidazopyridines Imidazopyridines Novartis->Imidazopyridines WO 2021/013864 Hydroxypyrrolidines Hydroxypyrrolidines Novartis->Hydroxypyrrolidines US 8,829,195 Boehringer Ingelheim Boehringer Ingelheim Indolinones Indolinones Boehringer Ingelheim->Indolinones US 7,119,093 Merck Merck GPCR_Agonists GPCR_Agonists Merck->GPCR_Agonists Kinase_Inhibitors Kinase_Inhibitors Indolinones->Kinase_Inhibitors Pyrrolopyridines Pyrrolopyridines Imidazopyridines->Kinase_Inhibitors Hydroxypyrrolidines->Kinase_Inhibitors Piperazines Piperazines

Caption: Competitive landscape of patented aniline-heterocycle derivatives.

Identifying Novelty: Structural and Therapeutic White Space

The primary avenues for establishing novelty for this compound derivatives lie in three areas:

  • Stereochemistry: The chiral center at the 3-position of the pyrrolidine ring is a critical, and likely underexplored, feature. A patent application for a specific stereoisomer, such as (S)-4-(3-Methylpyrrolidin-1-yl)aniline, would be considered novel over a disclosure of the racemic mixture, provided that an inventive step (e.g., unexpectedly superior activity or safety) can be demonstrated.

  • Substitution Patterns: Novelty can be achieved through unique substitutions on the aniline ring or the pyrrolidine nitrogen. For instance, derivatization of the aniline into amides, sulfonamides, or ureas, particularly with novel chemical groups, can create a distinct and patentable chemical space.

  • Therapeutic Application: Applying these derivatives to a new therapeutic area represents a significant opportunity. While related compounds are heavily patented in oncology, exploring their potential in other areas like neurodegenerative diseases, inflammatory disorders, or as antivirals could be a fruitful strategy. Many drug discovery patents are filed to cover new compounds and their therapeutic applications.[6][7][8]

Synthetic Strategy: A Protocol for Library Generation

A robust and well-documented synthetic route is essential for a strong patent application. The following protocol outlines a reliable method for synthesizing a library of this compound derivatives, based on established chemical transformations.

Experimental Protocol: Synthesis of N-(4-((S)-3-Methylpyrrolidin-1-yl)phenyl)acetamide

This protocol describes a two-step synthesis starting from commercially available materials.

Step 1: Buchwald-Hartwig Amination

  • Rationale: The Buchwald-Hartwig cross-coupling is a powerful and versatile method for the formation of C-N bonds, particularly for coupling anilines to aryl halides. The choice of a palladium catalyst with a specialized phosphine ligand is critical for achieving high yields with sterically demanding coupling partners.

  • To a dry, argon-purged flask, add 4-bromo-N-acetyl-aniline (1.0 eq), (S)-3-methylpyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand (e.g., XPhos, 0.04 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Characterization

  • Rationale: Rigorous characterization is a self-validating step that ensures the identity and purity of the synthesized compound, which is non-negotiable for patent applications and further biological testing.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Assess purity using HPLC (High-Performance Liquid Chromatography). A purity of >95% is typically required for biological assays.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start Start Reactants 4-bromo-N-acetyl-aniline (S)-3-methylpyrrolidine NaOtBu, Pd Catalyst, Ligand Start->Reactants Reaction Buchwald-Hartwig Amination (Toluene, 100°C, 12h) Reactants->Reaction Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization NMR, HRMS, HPLC (Purity >95%) Purification->Characterization Final_Product N-(4-((S)-3-Methylpyrrolidin-1-yl)phenyl)acetamide Characterization->Final_Product

Caption: Synthetic workflow for a novel aniline derivative.

Supporting Experimental Data: The Foundation of a Patent Claim

To secure a patent, claims of novelty and utility must be supported by compelling experimental data. A new derivative must be shown to be not just new, but also useful and non-obvious. This typically involves demonstrating superior performance compared to the closest existing compounds in the prior art.

Hypothetical Performance Comparison

The following table illustrates the type of data needed to differentiate a novel compound from a known competitor. Here, we hypothesize data for our novel "(S)-Isomer" against a hypothetical "Racemic Competitor" from a prior art document in a kinase inhibition assay.

ParameterNovel (S)-Isomer DerivativeClosest Prior Art (Racemic)Rationale for Data Point
Target Kinase IC₅₀ 15 nM150 nMDemonstrates superior potency (an order of magnitude improvement).
Selectivity (vs. Off-Target Kinase) >1000-fold100-foldShows improved selectivity, suggesting a better safety profile.
Metabolic Stability (HLM t₁/₂) 95 min30 minIndicates better stability in human liver microsomes, predicting a longer in vivo half-life.
Aqueous Solubility (pH 7.4) 150 µM25 µMHigher solubility is crucial for bioavailability and formulation development.

This comparative data forms the inventive step, arguing that the novel compound provides an unexpected and beneficial result over what is already known.

Conclusion and Recommendations

The this compound scaffold represents a promising area for innovation in drug discovery. While the broader field of aniline-heterocycle derivatives is crowded, significant opportunities for novelty remain. Researchers should focus on:

  • Exploiting Stereochemistry: Pursue stereoisomerically pure compounds and demonstrate their superior properties.

  • Novel Substitution: Explore unique functionalization of the aniline ring to create distinct chemical matter.

  • New Therapeutic Indications: Test these derivatives in assays outside of the heavily patented oncology space.

  • Robust Data Generation: Support all claims with rigorous, comparative experimental data against the closest prior art.

By strategically navigating the existing patent landscape and focusing on these key areas of differentiation, researchers can successfully establish the novelty of their this compound derivatives and secure intellectual property protection for their innovations.

References

  • Title: U.S. Patent 8,829,195 B2. Source: Regulations.gov.
  • Title: US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. Source: Google Patents.
  • Title: Pharmaceutical compositions - Patent US-10596120-B2. Source: PubChem - NIH. URL: [Link]

  • Title: Method for preparing 4-(piperidine-3-yl)aniline. Source: Eureka | Patsnap. URL: [Link]

  • Title: EP1527047B1 - 3-z- 1-(4-(n-((4-methyl-piperazin-1-yl)-methylcarbonyl)-n-me thyl-amino)-anilino)-1-phenyl-methylene -6-methoxycarbonyl-2 -indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition. Source: Google Patents.
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  • Title: EP1622896A1 - Novel aniline derivatives, their manufacture and use as pharmaceutical agents. Source: Google Patents.
  • Title: US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). Source: Google Patents.
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  • Title: Drug Discovery Patents. Source: Charles River Laboratories. URL: [Link]

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  • Title: InMed Pharmaceuticals Announces Granting of Patent for Novel Compounds. Source: InMed Pharmaceuticals. URL: [Link]

  • Title: WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Source: Google Patents.
  • Title: US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders. Source: Google Patents.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(3-Methylpyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted anilines are a prevalent class of compounds, valued for their versatile chemical reactivity. This guide provides essential safety and logistical information for handling 4-(3-Methylpyrrolidin-1-yl)aniline, a compound that, while promising in its applications, requires meticulous handling due to the inherent hazards associated with the aniline scaffold. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this compound safely, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Profile of Substituted Anilines

The core principle of this guide is to treat this compound with the same level of caution as aniline itself, implementing control measures to mitigate the risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling aromatic amines. Always inspect gloves for any signs of degradation before use and double-gloving is advisable for extended operations.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.
Body Protection Laboratory coatA flame-retardant lab coat should be worn at all times and be fully buttoned.
Respiratory Protection RespiratorAll handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors. In the event of a spill or if a fume hood is unavailable, a full-face respirator with organic vapor cartridges is necessary.
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation: The Foundation of Safety
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to your planned procedure.

  • Fume Hood Verification: Ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available. This should include an absorbent material like vermiculite or sand.[2][3]

Handling: Minimizing Exposure
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in a Fume Hood: All dispensing and handling of this compound must be performed within a certified chemical fume hood.[4]

  • Controlled Dispensing: Use a syringe or pipette for liquid transfers to minimize the risk of spills.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition.[2][4][5] Aniline itself can react vigorously with these materials.[5]

Post-Handling: Decontamination and Waste Disposal
  • Decontaminate Glassware: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[2]

  • Waste Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general work areas.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste management company.

Visualizing the Workflow for Safe Handling and Disposal

To provide a clear and concise overview of the necessary steps, the following diagram illustrates the workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment verify_hood Verify Fume Hood Functionality risk_assessment->verify_hood locate_safety Locate Emergency Equipment verify_hood->locate_safety spill_kit Prepare Spill Kit locate_safety->spill_kit don_ppe Don Appropriate PPE work_in_hood Work in Fume Hood don_ppe->work_in_hood controlled_dispensing Controlled Dispensing work_in_hood->controlled_dispensing avoid_incompatibles Avoid Incompatibles controlled_dispensing->avoid_incompatibles decontaminate Decontaminate Equipment segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste professional_disposal Professional Disposal store_waste->professional_disposal end professional_disposal->end start start->risk_assessment

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Università del Piemonte Orientale. Guide to Safety in Chemical Laboratories. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

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